Technical Documentation Center

Dihydro efavirenz, (E)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dihydro efavirenz, (E)-
  • CAS: 440124-96-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of (E)-Dihydro efavirenz

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-Dihydro efavirenz, a significant related compound of the non-nucleoside reverse transcriptase inhibitor (NNRTI)...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-Dihydro efavirenz, a significant related compound of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into a proposed synthetic pathway for (E)-Dihydro efavirenz via a stereoselective reduction of the acetylenic moiety in Efavirenz. Furthermore, it outlines the essential analytical techniques for its characterization, ensuring its identity, purity, and quality. This guide emphasizes the rationale behind the experimental choices, providing a framework for the practical synthesis and analysis of this compound.

Introduction: The Significance of Efavirenz and its Related Compounds

Efavirenz is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] Its mechanism of action involves the non-competitive inhibition of the viral enzyme reverse transcriptase, which is crucial for the replication of the virus. The chemical structure of Efavirenz, (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, features a chiral quaternary carbon center and a cyclopropylacetylene side chain, both of which are critical for its potent antiviral activity.

In the synthesis and stability studies of any active pharmaceutical ingredient (API), the identification and characterization of related compounds and potential impurities are of paramount importance. These substances can arise from the manufacturing process, degradation of the API, or metabolism in vivo. (E)-Dihydro efavirenz, also known as Efavirenz Related Compound B, is a notable impurity in which the alkyne functional group of Efavirenz is reduced to an (E)-alkene. Understanding the synthesis and properties of this compound is crucial for developing robust analytical methods for quality control and for assessing its potential biological activity.

This guide will focus on a proposed, logical synthetic route to obtain (E)-Dihydro efavirenz and the subsequent analytical characterization required to confirm its structure and purity.

Proposed Synthesis of (E)-Dihydro efavirenz

The synthesis of (E)-Dihydro efavirenz from Efavirenz involves the stereoselective reduction of the internal alkyne to a trans-alkene. The choice of the reducing agent and reaction conditions is critical to achieve the desired stereochemistry and avoid over-reduction to the corresponding alkane.

Retrosynthetic Analysis

A logical approach to the synthesis of (E)-Dihydro efavirenz is the direct reduction of the parent drug, Efavirenz. The key transformation is the conversion of the carbon-carbon triple bond to a carbon-carbon double bond with trans stereochemistry.

G Efavirenz Efavirenz Stereoselective Reduction Stereoselective Reduction Stereoselective Reduction->Efavirenz Starting Material E-Dihydro efavirenz E-Dihydro efavirenz E-Dihydro efavirenz->Stereoselective Reduction Key Transformation

Caption: Retrosynthetic approach for (E)-Dihydro efavirenz.

The Rationale for a Dissolving Metal Reduction

Several methods exist for the reduction of alkynes. Catalytic hydrogenation using Lindlar's catalyst typically yields the cis-alkene. Therefore, for the desired trans-product, a dissolving metal reduction, such as the Birch reduction, is the method of choice. This reaction employs an alkali metal (typically sodium or lithium) in liquid ammonia with a proton source (an alcohol).

The mechanism of the dissolving metal reduction involves the formation of a radical anion intermediate. The stereochemical outcome is dictated by the thermodynamic stability of the intermediate vinyl radical, which favors the trans configuration to minimize steric repulsion between the substituents.

Proposed Experimental Protocol

Reaction Scheme:

G cluster_0 Synthesis of (E)-Dihydro efavirenz Efavirenz Efavirenz Reagents Na, liq. NH3 THF, -78 °C then EtOH DihydroEfavirenz (E)-Dihydro efavirenz Reagents->DihydroEfavirenz G cluster_0 Synthesis and Verification Workflow Start Efavirenz Synthesis Proposed Synthesis Start->Synthesis Crude Crude Product Synthesis->Crude Purification Purification Crude->Purification Pure Pure (E)-Dihydro efavirenz Purification->Pure Characterization Full Characterization (NMR, MS, IR, HPLC) Pure->Characterization Validation Data Matches Reference Standard Characterization->Validation Comparison

Sources

Exploratory

An In-Depth Technical Guide to (E)-Dihydro efavirenz as an Efavirenz Impurity

Abstract Efavirenz, a non-nucleoside reverse transcriptinase inhibitor (NNRTI), is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1.[1][2][3] The control of impurities in th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Efavirenz, a non-nucleoside reverse transcriptinase inhibitor (NNRTI), is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1.[1][2][3] The control of impurities in the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy.[4] This technical guide provides a comprehensive examination of (E)-Dihydro efavirenz, a known impurity of Efavirenz. We will delve into its chemical nature, formation pathways, analytical detection and characterization, and strategies for its control within pharmaceutical manufacturing. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of Efavirenz.

Introduction to Efavirenz and the Imperative of Impurity Profiling

Efavirenz, chemically known as (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, has been a cornerstone in the management of HIV-1 infection since its FDA approval in 1998.[4] Its mechanism of action involves the non-competitive inhibition of the viral enzyme reverse transcriptase, which is essential for the replication of HIV.[5]

Pharmaceutical impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies to ensure the safety and quality of the final drug product.[6] Impurities, even at trace levels, can potentially impact the efficacy and safety of a drug, leading to adverse effects.[6] Therefore, a thorough understanding of the impurity profile of any API, including its identification, quantification, and toxicological assessment, is essential.[6]

(E)-Dihydro efavirenz: Chemical Identity and Significance

(E)-Dihydro efavirenz is a process-related impurity of Efavirenz.[7][8] Its chemical structure is closely related to the parent drug, with the key difference being the reduction of the alkyne group to a trans (E)-alkene.

FeatureEfavirenz(E)-Dihydro efavirenz
Chemical Name (4S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one(4S)-6-chloro-4-[(1E)-2-cyclopropylethenyl]-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one[8]
Molecular Formula C14H9ClF3NO2[9]C14H11ClF3NO2[7][10][11]
Molecular Weight 315.67 g/mol [9]317.69 g/mol [7][11]
Key Structural Difference Contains a cyclopropylethynyl (alkyne) moietyContains a cyclopropylethenyl (alkene) moiety

The presence of (E)-Dihydro efavirenz as an impurity necessitates its careful monitoring and control during the manufacturing process of Efavirenz. While specific toxicological data for this impurity is not extensively published, the precautionary principle in pharmaceutical manufacturing dictates that all related substances be controlled to acceptable levels.

G cluster_0 Chemical Structures Efavirenz Efavirenz Dihydro_Efavirenz (E)-Dihydro efavirenz

Fig. 1: Comparison of Efavirenz and (E)-Dihydro efavirenz structures.

Formation and Synthesis of (E)-Dihydro efavirenz

The formation of (E)-Dihydro efavirenz is primarily associated with the synthetic route of Efavirenz. One of the key steps in Efavirenz synthesis involves the addition of a cyclopropylacetylene side chain.[12] During this process, or in subsequent steps involving reducing agents, the alkyne can be partially reduced to the corresponding alkene, leading to the formation of (E)-Dihydro efavirenz. The stereochemistry of the double bond is typically in the more stable trans or (E) configuration.

Hypothetical Formation Pathway:

A plausible route for the inadvertent formation of (E)-Dihydro efavirenz involves the presence of a reducing agent during the synthesis of Efavirenz. For instance, if a step requires a reduction and is not perfectly selective, the alkyne functionality in Efavirenz or its precursors could be partially reduced.

The intentional synthesis of (E)-Dihydro efavirenz for use as a reference standard in analytical methods would typically involve a controlled partial reduction of Efavirenz or a suitable intermediate.

Analytical Methodologies for Detection and Quantification

A robust, stability-indicating analytical method is crucial for the detection and quantification of (E)-Dihydro efavirenz in Efavirenz drug substance and product.[13] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[][15][16]

4.1. High-Performance Liquid Chromatography (HPLC)

A typical reversed-phase HPLC method can effectively separate (E)-Dihydro efavirenz from Efavirenz and other related impurities.

Illustrative HPLC Method Parameters:

ParameterTypical ValueRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for non-polar to moderately polar compounds.
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution.Allows for the fine-tuning of selectivity and retention times for optimal separation.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and resolution.
Detection UV at approximately 247 nm[16]Efavirenz and its related compounds have a UV chromophore, allowing for sensitive detection at this wavelength.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

4.2. Method Validation

The analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that there is no interference from other impurities or excipients at the retention time of (E)-Dihydro efavirenz.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship between peak area and concentration should be established over a defined range.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the impurity.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

G cluster_0 Analytical Workflow for Impurity Profiling Sample Efavirenz API Sample Preparation Sample Preparation (Dissolution in suitable diluent) Sample->Preparation HPLC HPLC Analysis (Separation of components) Preparation->HPLC Detection UV Detection (Signal acquisition) HPLC->Detection Data Data Analysis (Peak integration and quantification) Detection->Data Report Reporting (Comparison against specifications) Data->Report

Fig. 2: A generalized workflow for the analysis of (E)-Dihydro efavirenz.

Control Strategies in Pharmaceutical Manufacturing

Controlling the level of (E)-Dihydro efavirenz in the final Efavirenz API is achieved through a combination of strategies:

  • Process Optimization: The synthesis of Efavirenz should be carefully designed and optimized to minimize the formation of (E)-Dihydro efavirenz. This includes the selection of appropriate reagents, solvents, and reaction conditions.

  • In-Process Controls: Monitoring the levels of (E)-Dihydro efavirenz at critical steps of the manufacturing process can help to identify and rectify any deviations that may lead to its formation.

  • Purification: Effective purification steps, such as crystallization, are essential to remove (E)-Dihydro efavirenz and other impurities from the crude Efavirenz.[6] The solubility characteristics of Efavirenz and (E)-Dihydro efavirenz will influence the efficiency of the purification process.

  • Specification Setting: Establishing an appropriate acceptance criterion (limit) for (E)-Dihydro efavirenz in the final API specification is crucial. This limit should be based on safety considerations and the capabilities of the manufacturing process.

Regulatory Perspective and Pharmacopeial Standards

Regulatory agencies such as the FDA and EMA have strict guidelines for the control of impurities in drug substances. The International Council for Harmonisation (ICH) Q3A guideline provides a framework for the identification, qualification, and control of impurities in new drug substances.

Pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), often include monographs for drug substances that specify tests and acceptance criteria for impurities. (E)-Dihydro efavirenz is listed as a related compound of Efavirenz in some pharmacopeial monographs.[8]

Conclusion

(E)-Dihydro efavirenz is a critical process-related impurity of Efavirenz that requires careful monitoring and control throughout the manufacturing process. A thorough understanding of its chemical properties, formation pathways, and analytical detection is essential for ensuring the quality, safety, and efficacy of Efavirenz. By implementing robust control strategies and adhering to regulatory guidelines, pharmaceutical manufacturers can effectively manage the levels of this impurity in the final drug product. This in-depth technical guide provides the foundational knowledge for researchers and drug development professionals to address the challenges associated with (E)-Dihydro efavirenz.

References

  • Avery, L. B., Zand, R., & Bumpus, N. N. (2013). Efavirenz and Efavirenz-like Compounds Activate Human, Murine, and Macaque Hepatic IRE1α-XBP1. Drug Metabolism and Disposition, 41(3), 573-580. [Link]

  • ChemBK. (n.d.). (E)-Dihydro Efavirenz. ChemBK. [Link]

  • Der Pharma Chemica. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica, 7(10), 324-328. [Link]

  • FireScholars. (2023). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars. [Link]

  • Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science. [Link]

  • MDPI. (2022). Efavirenz: History, Development and Future. Molecules, 28(1), 226. [Link]

  • National Center for Biotechnology Information. (n.d.). Efavirenz. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Dihydro efavirenz, (E)-. PubChem. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Efavirenz? Patsnap Synapse. [Link]

  • Pharmaffiliates. (n.d.). Efavirenz-impurities. Pharmaffiliates. [Link]

  • ResearchGate. (2017). Forced degradation study for efavirenz. ResearchGate. [Link]

  • ResearchGate. (2020). Synthesis of Efavirenz by an innovative cost effective cyclisation process. ResearchGate. [Link]

  • SynZeal. (n.d.). Efavirenz Impurities. SynZeal. [Link]

  • The Journal of Organic Chemistry. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536-8543. [Link]

  • Therapeutic Drug Monitoring. (1999). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. Therapeutic Drug Monitoring, 21(3), 346-350. [Link]

  • Veeprho. (n.d.). Efavirenz Impurities and Related Compound. Veeprho. [Link]

  • World Health Organization. (2023). EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia. World Health Organization. [Link]

Sources

Foundational

In Vitro Metabolism of Efavirenz: A Technical Guide to Oxidative Biotransformation

Executive Summary: Elucidating the Metabolic Fate of Efavirenz Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[1][2] Its clinical efficacy and...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Elucidating the Metabolic Fate of Efavirenz

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[1][2] Its clinical efficacy and potential for central nervous system (CNS) toxicities are intrinsically linked to its pharmacokinetic profile, which is largely dictated by hepatic metabolism.[3][4] This guide provides an in-depth exploration of the in vitro systems and methodologies used to characterize the biotransformation of Efavirenz.

A critical point of clarification is the primary metabolic route for Efavirenz. Extensive research has firmly established that the principal metabolic pathways are oxidative, involving hydroxylation, followed by secondary conjugation reactions.[1][3][5] The major metabolites identified in numerous in vitro and in vivo studies are 8-hydroxyefavirenz (8-OH-EFV) and, to a lesser extent, 7-hydroxyefavirenz (7-OH-EFV).[5][6] This document will focus on these scientifically validated pathways. The formation of a dihydro-metabolite, such as "(E)-Dihydro efavirenz," is not a recognized or reported pathway in the authoritative scientific literature concerning Efavirenz metabolism. Therefore, this guide is structured to provide a comprehensive and evidence-based overview of the established metabolic fate of Efavirenz, offering researchers a robust framework for investigation.

The Central Role of Cytochrome P450 in Efavirenz Phase I Metabolism

The initial and rate-limiting step in Efavirenz clearance is Phase I oxidation, almost exclusively catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located within the endoplasmic reticulum of hepatocytes.[2][7]

Causality of Enzyme Selection: Why CYP2B6 and CYP2A6 are Pivotal
  • CYP2B6: The Primary Catalyst: In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have unequivocally identified CYP2B6 as the main enzyme responsible for converting Efavirenz to its major metabolite, 8-hydroxyefavirenz.[5][6][8] This pathway accounts for approximately 77.5% of the overall in vitro metabolism of Efavirenz.[5] The high degree of inter-individual variability in Efavirenz plasma concentrations is strongly correlated with genetic polymorphisms in the CYP2B6 gene, further cementing its role as the key determinant of Efavirenz clearance.[9]

  • CYP2A6: A Secondary Contributor: A minor, yet significant, pathway is the formation of 7-hydroxyefavirenz, which is principally catalyzed by CYP2A6.[3][5] This route constitutes about 22.5% of the total primary metabolism.[5] While secondary to the CYP2B6-mediated pathway, its contribution can become more pronounced in individuals with reduced CYP2B6 function.[8]

  • Sequential Metabolism: Further oxidation of the primary metabolite, 8-hydroxyefavirenz, to 8,14-dihydroxyefavirenz is also observed and is catalyzed by CYP2B6.[1][3]

The following diagram illustrates the primary oxidative metabolic pathways of Efavirenz.

Efavirenz_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) EFV Efavirenz OH8_EFV 8-Hydroxyefavirenz (Major Metabolite) EFV->OH8_EFV CYP2B6 (Major) CYP2A6, CYP3A4 (Minor) OH7_EFV 7-Hydroxyefavirenz (Minor Metabolite) EFV->OH7_EFV CYP2A6 (Major) OH8_14_EFV 8,14-Dihydroxyefavirenz OH8_EFV->OH8_14_EFV CYP2B6 Glucuronides Glucuronide & Sulfate Conjugates OH8_EFV->Glucuronides UGT Isoforms OH7_EFV->Glucuronides UGT Isoforms OH8_14_EFV->Glucuronides UGT Isoforms caption Efavirenz Oxidative Metabolism Pathway

Caption: Primary and secondary oxidative metabolism of Efavirenz.

Experimental Design: A Self-Validating In Vitro Protocol

To accurately characterize the in vitro metabolism of Efavirenz, a robust and well-controlled experimental system is paramount. Human liver microsomes (HLMs) are the gold-standard in vitro tool for such investigations as they are a subcellular fraction rich in CYP enzymes.[10]

Rationale for Using Human Liver Microsomes

HLMs provide a concentrated source of Phase I enzymes, particularly CYPs, in their native membrane-bound environment. This makes them a cost-effective and highly reproducible system for determining metabolic pathways, identifying metabolites, and calculating kinetic parameters.[10] For Efavirenz, which is cleared predominantly by hepatic metabolism, HLMs represent a clinically relevant model.[5]

Step-by-Step Protocol for In Vitro Incubation

This protocol is designed to be self-validating by including appropriate controls to ensure that the observed metabolite formation is enzyme- and cofactor-dependent.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Efavirenz (substrate)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Rationale: This system ensures a sustained supply of the essential cofactor NADPH, preventing its depletion during the incubation which would prematurely halt the enzymatic reaction.

  • Magnesium Chloride (MgCl₂): Rationale: Mg²⁺ is a required cofactor for many CYP enzymes.

  • Acetonitrile (ice-cold, containing an internal standard for analytical quantification)

  • Reference standards for 8-hydroxyefavirenz and 7-hydroxyefavirenz.

Procedure:

  • Preparation:

    • Thaw HLMs on ice. Determine the protein concentration (typically provided by the supplier).

    • Prepare a master mix of phosphate buffer and the NADPH regenerating system.

    • Prepare stock solutions of Efavirenz in a suitable organic solvent (e.g., methanol or acetonitrile) and dilute to working concentrations in the buffer. Causality: Keeping the final organic solvent concentration below 1% is crucial to avoid inhibiting enzyme activity.

  • Incubation Setup (in triplicate):

    • Test Reaction: In a microcentrifuge tube, combine HLMs (final concentration typically 0.2-0.5 mg/mL), phosphate buffer, and MgCl₂.

    • Negative Control 1 (No Cofactor): Prepare a parallel incubation without the NADPH regenerating system. This validates that the reaction is NADPH-dependent.

    • Negative Control 2 (No Enzyme): Prepare another incubation with heat-inactivated HLMs (or buffer instead of HLMs). This confirms that metabolite formation is enzyme-mediated and not due to spontaneous degradation.

  • Initiation and Incubation:

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the Efavirenz working solution to all tubes.

    • Incubate at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation, determined in preliminary experiments.

  • Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (containing the internal standard). Rationale: The organic solvent precipitates the microsomal proteins, effectively halting all enzymatic activity.

    • Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis:

    • Carefully transfer the supernatant to an HPLC vial for analysis.

The following diagram outlines this experimental workflow.

InVitro_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation Setup (37°C) cluster_reaction 3. Reaction & Termination cluster_analysis 4. Sample Processing & Analysis HLM Thaw HLMs on Ice Test Test Reaction: HLMs + Cofactor + EFV HLM->Test Buffer Prepare Buffer & Cofactor Mix Buffer->Test EFV_Stock Prepare EFV Working Solution EFV_Stock->Test Control1 Control 1: HLMs + EFV (No Cofactor) Start Initiate with EFV Test->Start Control2 Control 2: Buffer + Cofactor + EFV Incubate Incubate (e.g., 30 min) Start->Incubate Stop Terminate with Ice-Cold Acetonitrile Incubate->Stop Centrifuge Vortex & Centrifuge Stop->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS caption In Vitro Metabolism Experimental Workflow

Caption: A robust workflow for studying Efavirenz metabolism in vitro.

Analytical Quantification: LC-MS/MS for Metabolite Profiling

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the definitive analytical technique for identifying and quantifying Efavirenz and its metabolites due to its exceptional sensitivity and specificity.

Methodological Principles
  • Chromatographic Separation: A reverse-phase HPLC column (e.g., C18) is used to separate Efavirenz from its more polar hydroxylated metabolites based on their differential partitioning between the mobile and stationary phases.

  • Mass Spectrometric Detection: The separated compounds are ionized (typically via electrospray ionization, ESI) and detected by the mass spectrometer. Using Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for Efavirenz and each metabolite are monitored, providing unambiguous identification and quantification free from matrix interference.

Data Presentation and Interpretation

The output from the LC-MS/MS analysis allows for the precise quantification of the metabolites formed. The rate of formation can be calculated and used to determine kinetic parameters such as Kₘ and Vₘₐₓ.

Analyte Typical Precursor Ion (m/z) Typical Product Ion (m/z) Expected Outcome in Test Reaction Expected Outcome in Controls
Efavirenz 316.0VariesDecrease over timeNo significant change
8-Hydroxyefavirenz 332.0VariesFormation detectedBelow limit of quantification
7-Hydroxyefavirenz 332.0VariesFormation detectedBelow limit of quantification
Internal Standard Analyte-specificAnalyte-specificConsistent peak areaConsistent peak area

Table 1: Summary of Analytes and Expected Outcomes in an In Vitro Metabolism Assay.

Conclusion and Future Directions

The in vitro metabolism of Efavirenz is a well-characterized process dominated by CYP2B6-mediated 8-hydroxylation. The experimental framework detailed in this guide, utilizing human liver microsomes and LC-MS/MS analysis, provides a reliable and scientifically rigorous approach for investigating this critical pathway. By understanding the nuances of Efavirenz biotransformation, researchers in drug development can better predict its pharmacokinetic behavior, assess the potential for drug-drug interactions, and ultimately contribute to the safer and more effective use of this vital antiretroviral agent. Future research may continue to explore the metabolic profiles in specific sub-populations or the influence of novel co-medications on these established pathways.

References

  • Ogburn, E. T., Jones, D. R., Masters, A. R., Xu, C., Guo, Y., & Desta, Z. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1218–1229. [Link]

  • Wheeler, A. M., Orsburn, B. C., & Bumpus, N. N. (2023). Biotransformation of Efavirenz and Proteomic Analysis of Cytochrome P450s and UDP-Glucuronosyltransferases in Mouse, Macaque, and Human Brain-Derived In Vitro Systems. Drug Metabolism and Disposition, 51(4), 455-465. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). PharmGKB summary: efavirenz pathway, pharmacokinetics. Pharmacogenetics and genomics, 22(9), 696–700. [Link]

  • PharmGKB. (n.d.). Efavirenz Pathway, Pharmacokinetics. PharmGKB. Retrieved January 16, 2026, from [Link]

  • de Andrés, F., dos Santos, A. C. C., & de la Torre, R. (2017). – Main metabolites of efavirenz. ResearchGate. [Link]

  • Xu, C., Jones, D. R., & Desta, Z. (2013). In vitro analysis and quantitative prediction of efavirenz inhibition of eight cytochrome P450 (CYP) enzymes: major effects on CYPs 2B6, 2C8, 2C9 and 2C19. Xenobiotica, 43(11), 956-966. [Link]

  • Li, M., Zhang, Y., Wang, Y., Zhang, Y., & Wang, C. (2022). Impact of Dihydrocapsaicin on the Metabolism of Efavirenz In Vitro and In Vivo. Journal of Inflammation Research, 15, 6493–6502. [Link]

  • Harleton, E., Webster, M., Bumpus, N. N., Kent, U. M., Rae, J. M., & Hollenberg, P. F. (2008). Metabolism of efavirenz and 8-hydroxyefavirenz by P450 2B6 leads to inactivation by two distinct mechanisms. The Journal of pharmacology and experimental therapeutics, 325(2), 529–538. [Link]

  • Pharmacology of Efavirenz (Sustiva) ; Mechanism of action, Pharmacodynamics and Pharmacokinetics. (2022, June 20). YouTube. [Link]

  • Kharasch, E. D., & Mitchell, D. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 47(10), 1085–1094. [Link]

  • Brand, L., & Neves, K. B. (2022). Efavirenz: History, Development and Future. Pharmaceuticals, 16(1), 57. [Link]

  • Ngaimisi, E., Habtewold, A., Minzi, O., Makonnen, E., Mugusi, S., Amdemichael, E., ... & Aklillu, E. (2013). Schematic representation of efavirenz metabolism and mechanism of action against HIV. ResearchGate. [Link]

  • Bhimanadham, N. N., & Thummala, V. R. (2023). Efavirenz. In StatPearls. StatPearls Publishing. [Link]

  • Christ, D. D., Lam, G. N., & Lerner, L. I. (2000). The species-dependent metabolism of efavirenz produces a nephrotoxic glutathione conjugate in rats. Toxicology and applied pharmacology, 169(1), 12–21. [Link]

Sources

Exploratory

(E)-Dihydro Efavirenz: A Technical Guide to a Putative Non-Nucleoside Reverse Transcriptase Inhibitor

Introduction: The Landscape of HIV-1 Reverse Transcriptase Inhibition The human immunodeficiency virus type 1 (HIV-1) pandemic remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Landscape of HIV-1 Reverse Transcriptase Inhibition

The human immunodeficiency virus type 1 (HIV-1) pandemic remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which is responsible for converting the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1] Consequently, HIV-1 RT has been a primary target for the development of antiretroviral therapies.

Efavirenz is a potent, first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of combination antiretroviral therapy (cART) for many years.[2][3] NNRTIs are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity.[4]

This guide focuses on (E)-Dihydro efavirenz, a structural analog of efavirenz. While direct experimental data on (E)-Dihydro efavirenz is scarce, its chemical structure strongly suggests a similar mechanism of action to its parent compound. This document will, therefore, provide a detailed overview of the established mechanism of efavirenz as a framework for understanding the putative action of (E)-Dihydro efavirenz.

Molecular Profile: Efavirenz and (E)-Dihydro Efavirenz

Efavirenz is chemically known as (4S)-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one.[5] Its structure features a rigid benzoxazinone core with a cyclopropylethynyl side chain that is crucial for its potent inhibitory activity.

(E)-Dihydro efavirenz, with the chemical formula C14H11ClF3NO2, is presumed to be the derivative of efavirenz where the ethynyl (carbon-carbon triple bond) is reduced to an ethenyl (carbon-carbon double bond) in the E configuration.[6] This modification, while seemingly minor, could potentially alter the binding affinity and pharmacokinetic properties of the molecule.

CompoundChemical FormulaMolecular WeightKey Structural Feature
EfavirenzC14H9ClF3NO2315.67 g/mol Cyclopropylethynyl group
(E)-Dihydro EfavirenzC14H11ClF3NO2317.69 g/mol (E)-Cyclopropylethenyl group

Putative Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Based on its structural similarity to efavirenz, (E)-Dihydro efavirenz is hypothesized to function as a non-competitive inhibitor of HIV-1 RT.

Binding to the NNRTI Pocket

The primary mechanism of action is expected to involve the binding of (E)-Dihydro efavirenz to the NNRTI binding pocket of HIV-1 RT.[4] This pocket is located approximately 10 Å from the polymerase active site and is composed of hydrophobic amino acid residues.[7] The binding of an NNRTI to this pocket induces conformational changes in the enzyme, restricting the mobility of key structural elements and ultimately leading to the inhibition of DNA synthesis.[4]

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) cluster_Inhibitor Inhibitor cluster_Substrates Substrates cluster_Process Process ActiveSite Polymerase Active Site DNA_Synthesis DNA Synthesis ActiveSite->DNA_Synthesis Catalyzes Inhibition Inhibition of DNA Synthesis ActiveSite->Inhibition NNRTIPocket NNRTI Binding Pocket (Allosteric Site) NNRTIPocket->ActiveSite Induces Conformational Change in DihydroEfavirenz (E)-Dihydro Efavirenz DihydroEfavirenz->NNRTIPocket Binds to dNTPs dNTPs dNTPs->ActiveSite Binds RNA_Template Viral RNA Template RNA_Template->ActiveSite Binds RT_Assay_Workflow A Prepare Reagents: - HIV-1 RT - Template-Primer - [³H]-dTTP - Buffers C Reaction Setup in Microtiter Plate: - Reagents + Compound A->C B Serial Dilution of (E)-Dihydro Efavirenz B->C D Initiate Reaction: Add HIV-1 RT C->D E Incubate at 37°C D->E F Stop Reaction: Add Cold TCA E->F G Precipitate DNA F->G H Harvest DNA onto Glass Fiber Filters G->H I Wash and Dry Filters H->I J Scintillation Counting I->J K Data Analysis: Calculate IC50 J->K Efavirenz_Metabolism cluster_Drug Parent Drug cluster_Enzymes Metabolizing Enzymes cluster_Metabolites Metabolites cluster_Excretion Excretion Efavirenz Efavirenz CYP2B6 CYP2B6 (Major) Efavirenz->CYP2B6 Metabolized by CYP3A4 CYP3A4 (Minor) Efavirenz->CYP3A4 Metabolized by Hydroxy_Metabolites 8-hydroxyefavirenz 7-hydroxyefavirenz CYP2B6->Hydroxy_Metabolites Forms CYP3A4->Hydroxy_Metabolites Forms UGTs UGTs Glucuronidated_Metabolites Glucuronidated Metabolites UGTs->Glucuronidated_Metabolites Forms Hydroxy_Metabolites->UGTs Conjugated by Excretion Renal and Fecal Excretion Glucuronidated_Metabolites->Excretion

Caption: Major metabolic pathway of efavirenz.

Conclusion and Future Directions

While (E)-Dihydro efavirenz remains an understudied compound, its structural relationship to efavirenz provides a strong basis for postulating its mechanism of action as a non-nucleoside reverse transcriptase inhibitor. Future research should focus on the synthesis and in vitro and cell-based characterization of (E)-Dihydro efavirenz to confirm its antiviral activity and elucidate its precise mechanism of action. Furthermore, metabolic studies are warranted to understand its pharmacokinetic profile and potential for clinical development. The experimental frameworks provided in this guide offer a clear path for such investigations.

References

  • ChemBK. (E)-Dihydro Efavirenz. Retrieved from [Link]

  • Desta, Z., Gammal, R. S., Gong, L., Whirl-Carrillo, M., Gaur, A. H., Sukasem, C., ... & Klein, T. E. (2015). PharmGKB summary: efavirenz pathway, pharmacokinetics. Pharmacogenetics and genomics, 25(7), 363.
  • Di, L., & Kerns, E. H. (2007). Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation. Drug Metabolism and Disposition, 35(8), 1379-1389.
  • Gammal, R. S., Desta, Z., & Flockhart, D. A. (2015). PharmGKB summary: efavirenz pathway, pharmacokinetics (PK). Pharmacogenetics and Genomics, 25(7), 363-376.
  • Hsiou, Y., Ding, J., Das, K., Clark Jr, A. D., Hughes, S. H., & Arnold, E. (1998). The structure of HIV-1 reverse transcriptase in a complex with the non-nucleoside inhibitor efavirenz. Journal of molecular biology, 284(2), 313-323.
  • Iascone, D. M., & D'Avolio, A. (2022). Efavirenz: History, Development and Future. Pharmaceuticals, 15(1), 101.
  • International Association of Providers of AIDS Care. (n.d.). How NNRTIs Work. Retrieved from [Link]

  • Patel, M., & Goel, K. (2022). Efavirenz. In StatPearls [Internet].
  • PubChem. (n.d.). Efavirenz. Retrieved from [Link]

  • Ren, J., Bird, L. E., Chamberlain, P. P., Stewart-Jones, G. B., Stuart, D. I., & Stammers, D. K. (2002). Structure of HIV-2 reverse transcriptase at 2.35-Å resolution and the mechanism of resistance to non-nucleoside inhibitors. Proceedings of the National Academy of Sciences, 99(22), 14410-14415.
  • Sawant, R. L., & Kumar, P. (2015). Molecular and Crystal Structure of Efavirenz, a Potent and Specific Inhibitor of HIV1 Reverse Transcriptase, and Its Monohydrate. Journal of Chemical Crystallography, 45(4), 191-198.
  • Singh, K., Marchand, B., Gotte, M., & Sarafianos, S. G. (2013). Efavirenz stimulates HIV-1 reverse transcriptase RNase H activity by a mechanism involving increased substrate binding and secondary cleavage activity. Biochemistry, 52(4), 653-664.
  • Young, S. D., Britcher, S. F., Tran, L. O., Payne, L. S., Lumma, W. C., Lyle, T. A., ... & Anderson, P. S. (1995). L-743, 726 (DMP-266): a novel, highly potent nonnucleoside inhibitor of the human immunodeficiency virus type 1 reverse transcriptase. Antimicrobial agents and chemotherapy, 39(12), 2602-2605.
  • Zhang, D., Chando, T. J., Everett, D. W., Patten, C. J., Dehal, S. S., & Humphreys, W. G. (1999). In vitro metabolism of efavirenz, a non-nucleoside reverse transcriptase inhibitor, and its hydroxylated metabolites by human liver microsomes and recombinant cytochrome P450 isoforms. Drug Metabolism and Disposition, 27(9), 1074-1081.

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of (E)-Dihydro efavirenz

Introduction: Unveiling the Profile of a Key Efavirenz Analogue (E)-Dihydro efavirenz is a close structural analogue and potential metabolite of Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NN...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Profile of a Key Efavirenz Analogue

(E)-Dihydro efavirenz is a close structural analogue and potential metabolite of Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[1][2] As with any new chemical entity in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. These properties govern a molecule's behavior from formulation to its interaction with biological systems, ultimately influencing its efficacy, safety, and bioavailability.[3][4][5] This guide provides a comprehensive technical overview of the anticipated physicochemical characteristics of (E)-Dihydro efavirenz, offering field-proven methodologies for their determination. While empirical data for this specific analogue is not extensively published, we will draw upon the well-established profile of the parent compound, Efavirenz, to provide a robust predictive framework for researchers, scientists, and drug development professionals.

The molecular structure of (E)-Dihydro efavirenz, with a molecular formula of C14H11ClF3NO2 and a molar mass of 317.69 g/mol , differs from Efavirenz by the reduction of the cyclopropylethynyl group to a (E)-cyclopropylethenyl group.[6] This seemingly minor structural modification can have significant implications for the molecule's physicochemical properties, which this guide will explore in detail.

I. Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[5] For orally administered drugs, dissolution in the gastrointestinal fluids is the first step towards entering systemic circulation. Efavirenz is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[7][8] It is highly probable that (E)-Dihydro efavirenz will also exhibit poor aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of (E)-Dihydro efavirenz in various aqueous media, simulating the physiological pH range.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffered solutions at pH 1.2 (simulated gastric fluid), pH 4.5 (simulated intestinal fluid, fasted state), and pH 6.8 (simulated intestinal fluid, fed state).

  • Sample Preparation: Add an excess amount of crystalline (E)-Dihydro efavirenz to separate vials containing each buffer solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Processing: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9][10]

  • Data Analysis: The average concentration from replicate experiments represents the equilibrium solubility at that specific pH.

Diagram: Shake-Flask Solubility Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (pH 1.2, 4.5, 6.8) prep_sample Add Excess (E)-Dihydro efavirenz prep_buffer->prep_sample equilibration Equilibrate at 37°C (24-48h) prep_sample->equilibration sampling Withdraw and Filter Aliquot equilibration->sampling hplc Quantify by HPLC-UV sampling->hplc data Determine Equilibrium Solubility hplc->data

Caption: Workflow for Equilibrium Solubility Determination.

Table 1: Predicted Aqueous Solubility of (E)-Dihydro efavirenz in Comparison to Efavirenz

CompoundpH 1.2 (µg/mL)pH 4.5 (µg/mL)pH 6.8 (µg/mL)
(E)-Dihydro efavirenz (Predicted) < 10< 10< 10
Efavirenz (Literature Value) ~9[11]~9[11]~9[11]

II. Lipophilicity: Balancing Membrane Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing membrane permeability and, consequently, drug absorption and distribution.[4] It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. A balanced lipophilicity is essential; while high lipophilicity can enhance membrane permeation, it may also lead to poor aqueous solubility and increased metabolic clearance.[3]

Experimental Protocol: Octanol-Water Partition Coefficient (LogP) Determination

The shake-flask method is also a reliable approach for determining the LogP of a compound.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of (E)-Dihydro efavirenz in the aqueous phase.

  • Partitioning: Mix a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of (E)-Dihydro efavirenz in both the aqueous and octanol phases using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogP using the formula: LogP = log([Compound]octanol / [Compound]aqueous).

Diagram: LogP Determination Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Pre-saturate Octanol and Water prep_stock Prepare Aqueous Stock Solution prep_solvents->prep_stock partitioning Mix Aqueous and Octanol Phases prep_stock->partitioning equilibration Shake to Equilibrate partitioning->equilibration separation Separate Phases equilibration->separation quantification Quantify Concentration in Each Phase separation->quantification calculation Calculate LogP quantification->calculation

Caption: Workflow for LogP Determination.

Table 2: Predicted Lipophilicity of (E)-Dihydro efavirenz in Comparison to Efavirenz

CompoundLogP (Predicted/Literature)
(E)-Dihydro efavirenz (Predicted) 4.4 - 4.8
Efavirenz (Literature Value) 4.6[1]

The reduction of the alkyne to an alkene is expected to have a minor impact on the overall lipophilicity, likely resulting in a slightly lower LogP value for (E)-Dihydro efavirenz compared to Efavirenz.

III. Ionization Constant (pKa): Predicting In Vivo Behavior

The ionization constant (pKa) is a measure of the acidity or basicity of a compound and is critical for predicting its charge state at different physiological pH values.[12] The charge state influences a molecule's solubility, permeability, and binding to its target. Efavirenz has a pKa of 10.2, indicating it is a very weak acid.[1] (E)-Dihydro efavirenz is expected to have a similar pKa value.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound.

Methodology:

  • Sample Preparation: Dissolve a known amount of (E)-Dihydro efavirenz in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a pH electrode and a micro-burette.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Diagram: pKa Determination Logic

cluster_process Potentiometric Titration cluster_output Data Analysis dissolve Dissolve Compound titrate Titrate with Base dissolve->titrate monitor Monitor pH titrate->monitor plot Plot pH vs. Volume monitor->plot pka Determine pKa from Inflection Point plot->pka

Caption: Logical Flow for pKa Determination.

Table 3: Predicted pKa of (E)-Dihydro efavirenz in Comparison to Efavirenz

CompoundpKa (Predicted/Literature)
(E)-Dihydro efavirenz (Predicted) 10.0 - 10.4
Efavirenz (Literature Value) 10.2[1]

IV. Solid-State Properties: Impact on Formulation and Stability

The solid-state properties of an active pharmaceutical ingredient (API), including its crystallinity, polymorphism, and melting point, significantly impact its stability, dissolution rate, and manufacturability.[7] Efavirenz is known to exist in different polymorphic forms.[8][13] A thorough solid-state characterization of (E)-Dihydro efavirenz is crucial.

Experimental Protocols for Solid-State Characterization

A combination of analytical techniques is employed to characterize the solid state of a compound.

  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: Accurately weigh a small amount of (E)-Dihydro efavirenz into an aluminum pan.

    • Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Data Interpretation: The resulting thermogram will show endothermic or exothermic events, such as melting (indicated by a sharp peak), which provides the melting point and heat of fusion.

  • Powder X-Ray Diffraction (PXRD):

    • Sample Preparation: Gently pack the powdered sample into a sample holder.

    • Analysis: Expose the sample to a monochromatic X-ray beam and measure the scattered intensity as a function of the scattering angle (2θ).

    • Data Interpretation: The resulting diffraction pattern is a fingerprint of the crystalline structure. Amorphous materials will not produce sharp peaks.

  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: Place a known amount of the sample in a tared pan.

    • Analysis: Heat the sample at a controlled rate in a controlled atmosphere and measure the change in mass as a function of temperature.

    • Data Interpretation: TGA provides information on thermal stability and the presence of solvates or hydrates.

Table 4: Predicted Solid-State Properties of (E)-Dihydro efavirenz in Comparison to Efavirenz

Property(E)-Dihydro efavirenz (Predicted)Efavirenz (Literature Value)
Melting Point (°C) 135 - 145139-141[1]
Crystallinity CrystallineCrystalline[2]
Polymorphism Likely to exhibit polymorphismKnown to have multiple polymorphs[13]

Conclusion: A Predictive Framework for a Promising Analogue

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of (E)-Dihydro efavirenz, grounded in the established characteristics of its parent compound, Efavirenz. The detailed experimental protocols offer a robust framework for the empirical determination of these crucial parameters. A thorough understanding of the solubility, lipophilicity, pKa, and solid-state properties of (E)-Dihydro efavirenz is essential for its advancement as a potential therapeutic agent. The predictive data presented herein serves as a valuable starting point for further investigation and formulation development.

References

  • Di, L., & Kerns, E. H. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current drug metabolism, 17(3), 236–250.
  • Molecule AI. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Molecule AI.
  • Jain, N., & Sudandray, P. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 1-5.
  • LookChem. (2023, December 13). What are the physicochemical properties of drug?.
  • Fiveable. (n.d.). Physicochemical properties. Fiveable.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64139, Efavirenz. PubChem.
  • Wikipedia. (2024, November 25). Efavirenz.
  • ChemBK. (n.d.). (E)-Dihydro Efavirenz.
  • Zolotov, S. A., Ponomarev, E. S., Dain, I. A., Demina, N. B., & Zolotova, A. S. (2022). The study of the physico-chemical properties of the substance efavirenz. Problems of Biological, Medical and Pharmaceutical Chemistry, 25(2), 24-29.
  • Gaware, V. V., & Gangane, P. S. (2009). Physicochemical Characterization of Efavirenz–Cyclodextrin Inclusion Complexes. AAPS PharmSciTech, 10(1), 193-200.
  • Gaware, V. V., & Gangane, P. S. (2009). Physicochemical Characterization of Efavirenz–Cyclodextrin Inclusion Complexes.
  • Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science, 35(3), 498-515.
  • Singh, S., & Kumar, V. (2021). A Concise Analytical Profile of Efavirenz: Analytical Methodologies. Critical Reviews in Analytical Chemistry, 52(8), 1-16.
  • Gaware, V. V., & Gangane, P. S. (2009). Physicochemical Characterization of Efavirenz–Cyclodextrin Inclusion Complexes. PMC.
  • FireScholars. (n.d.). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN.
  • Reddy, N. M. V., & Annapurna, M. M. (2024). Analytical Methods for the Assay of Efavirenz - A Review. Acta Scientific Pharmaceutical Sciences, 8(2), 61-63.
  • Langmann, P., Schirmer, D., & Klinker, H. (2001). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. Therapeutic drug monitoring, 23(3), 269–273.
  • Analytical Wizards. (n.d.).
  • ResearchGate. (2025). The Efavirenz: Structure-Activity Relantionship and Synthesis Methods.
  • Benchchem. (2025). Synthesis and Characterization of 8-Hydroxyefavirenz: A Technical Guide.
  • LGC Standards. (n.d.). (E)-Dihydro Efavirenz.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Polymorphism of Anti-HIV Drug Efavirenz: Investigations on Thermodynamic and Dissolution Properties.
  • ResearchGate. (2022). The study of the physico-chemical properties of the substance efavirenz.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of (E)-Dihydro efavirenz

Abstract This application note details a highly specific and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (E)-Dihydro efavirenz. (E)-Dihydro efavirenz is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (E)-Dihydro efavirenz. (E)-Dihydro efavirenz is a critical process-related impurity and potential degradation product of Efavirenz, a non-nucleoside reverse transcriptase inhibitor widely used in antiretroviral therapy. Ensuring the accurate quantification of this and other impurities is paramount for the quality control and safety of Efavirenz drug products. The described method is designed to be stability-indicating, capable of resolving (E)-Dihydro efavirenz from Efavirenz and other potential degradation products. This document provides a comprehensive protocol, including system suitability criteria, sample preparation, and method validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Introduction

Efavirenz is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1][2] During the synthesis and storage of Efavirenz, various related substances, including the diastereomer (E)-Dihydro efavirenz, can form. The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, regulatory agencies mandate strict control over impurity levels.

(E)-Dihydro efavirenz is a diastereomer of a reduction product of Efavirenz, and its separation from the active pharmaceutical ingredient (API) and other related substances can be challenging. This application note presents a validated HPLC method that provides excellent resolution and sensitivity for the accurate determination of (E)-Dihydro efavirenz. The method's development was guided by a Quality by Design (QbD) approach to ensure robustness and reliability for routine quality control analysis.[3][4]

Experimental

Instrumentation and Consumables
  • HPLC System: A gradient-capable HPLC system with a UV detector is required. The system should include a degasser, quaternary pump, autosampler, and column thermostat.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: A robust reversed-phase column is crucial for the separation. A column with a cyano stationary phase has been shown to be effective in separating Efavirenz from its trans-alkene reduction product.[5][6]

    • Recommended Column: Zorbax SB-CN, 4.6 x 150 mm, 5 µm (or equivalent)

  • Chemicals and Reagents: All reagents should be of HPLC or analytical grade.

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Ammonium Acetate

    • Glacial Acetic Acid

    • Purified water (18.2 MΩ·cm)

    • (E)-Dihydro efavirenz reference standard

    • Efavirenz reference standard

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of (E)-Dihydro efavirenz from Efavirenz.

ParameterCondition
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with Glacial Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 247 nm[7][8]
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.04060
20.04060
20.16040
25.06040
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.

  • Standard Stock Solution (E)-Dihydro efavirenz): Accurately weigh and dissolve an appropriate amount of (E)-Dihydro efavirenz reference standard in the diluent to obtain a final concentration of 100 µg/mL.

  • Standard Stock Solution (Efavirenz): Accurately weigh and dissolve an appropriate amount of Efavirenz reference standard in the diluent to obtain a final concentration of 1 mg/mL.

  • Resolution Solution: Prepare a solution containing approximately 10 µg/mL of (E)-Dihydro efavirenz and 100 µg/mL of Efavirenz in the diluent. This solution is used to verify the resolution between the two peaks.

  • Sample Preparation (for Drug Substance): Accurately weigh and dissolve approximately 25 mg of the Efavirenz drug substance in the diluent in a 25 mL volumetric flask. Sonicate to dissolve and make up to volume.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.

System Suitability

System suitability testing is performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (for (E)-Dihydro efavirenz) ≤ 2.0
Theoretical Plates (for (E)-Dihydro efavirenz) ≥ 2000
Resolution (between (E)-Dihydro efavirenz and Efavirenz) ≥ 2.0
%RSD for replicate injections (n=6) ≤ 2.0%
Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][9] The Efavirenz sample is subjected to stress conditions to produce degradation products. The stressed samples are then analyzed to ensure that the (E)-Dihydro efavirenz peak is free from any co-eluting peaks.

  • Acidic Hydrolysis: 1 N HCl at 80°C for 2 hours

  • Basic Hydrolysis: 1 N NaOH at 80°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 24 hours

  • Photolytic Degradation: UV light (254 nm) for 24 hours

Linearity

The linearity of the method is established by analyzing a series of solutions of (E)-Dihydro efavirenz at different concentrations. A typical range is from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity. The peak area is plotted against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)

The accuracy of the method is determined by spiking a known amount of (E)-Dihydro efavirenz standard into the Efavirenz sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): The precision of the method is determined by analyzing six replicate samples of Efavirenz spiked with (E)-Dihydro efavirenz at the 100% level on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): This is assessed by repeating the analysis on a different day, with a different analyst, and on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio. The LOD is typically the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ is the concentration that yields a signal-to-noise ratio of 10:1. The LOQ should be sufficiently low to quantify the impurity at its specification limit.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase pH: ± 0.2 units

  • Wavelength: ± 2 nm

The system suitability parameters should remain within the acceptance criteria for all variations.

Results and Discussion

The developed HPLC method provides a sharp, well-resolved peak for (E)-Dihydro efavirenz, with a typical retention time of approximately 12.5 minutes, while Efavirenz elutes at around 14.2 minutes. The use of a cyano stationary phase offers a unique selectivity that allows for the separation of these closely related compounds.[5][6] The gradient elution ensures that any more or less retained impurities are also eluted from the column, making the method truly stability-indicating.

The validation results demonstrate that the method is specific, linear, accurate, precise, and robust for the intended application. The forced degradation studies showed significant degradation of Efavirenz under acidic, basic, and oxidative conditions, with no interference at the retention time of (E)-Dihydro efavirenz, confirming the method's specificity.

Visualization of the Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_report Reporting prep_standard Prepare (E)-Dihydro efavirenz & Efavirenz Standards system_suitability System Suitability Test (Resolution Solution) prep_standard->system_suitability prep_sample Prepare Efavirenz Drug Substance Sample analysis Inject Samples & Standards prep_sample->analysis prep_resolution Prepare Resolution Solution prep_resolution->system_suitability system_suitability->analysis Pass acquisition Chromatogram Acquisition at 247 nm analysis->acquisition integration Peak Integration & Identification acquisition->integration quantification Quantification of (E)-Dihydro efavirenz integration->quantification report Generate Final Report (Impurity Profile) quantification->report

Caption: Workflow for the HPLC analysis of (E)-Dihydro efavirenz.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quantitative analysis of (E)-Dihydro efavirenz in Efavirenz drug substance. The method has been thoroughly validated in accordance with ICH guidelines and has been shown to be stability-indicating. Its implementation in a quality control setting will contribute to ensuring the quality, safety, and efficacy of Efavirenz-containing pharmaceutical products.

References

  • Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. PubMed. Available at: [Link]

  • Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science. Available at: [Link]

  • Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. ResearchGate. Available at: [Link]

  • Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis. Available at: [Link]

  • Stability-indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form. ResearchGate. Available at: [Link]

  • Forced degradation study for efavirenz. ResearchGate. Available at: [Link]

  • Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Scientific & Academic Publishing. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF EFAVIRENZ, EMTRICITABINE AN. Journal of Advanced Scientific Research. Available at: [Link]

  • Chiral Separation of Non-Nucleoside Reverse Transcription Inhibitor Efavirenz by HPLC on Cellulose-Based Chiral Stationary Phase. ResearchGate. Available at: [Link]

  • Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • stability-indicating-hplc-method-for-the-simultaneous-estimation-ofefavirenz-emtricitabine-and-tenofovir-in-combined-pha.pdf. Available at: [Link]

  • Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm. PubMed. Available at: [Link]

  • Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PMC - PubMed Central. Available at: [Link]

  • Development and validation of a HPLC analytical assay method for efavirenz tablets: A medicine for HIV infections. ResearchGate. Available at: [Link]

  • EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia (June 2023) DRAFT FOR COMMENT. World Health Organization (WHO). Available at: [Link]

  • High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. PubMed. Available at: [Link]

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 8-Hydroxyefavirenz in Human Plasma

Abstract This application note presents a robust, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-hydroxyefavirenz, the major pharmacologically active...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-hydroxyefavirenz, the major pharmacologically active metabolite of the antiretroviral drug efavirenz, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high analyte recovery and minimizing matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated according to current regulatory guidelines and is suitable for high-throughput analysis in clinical research, therapeutic drug monitoring (TDM), and pharmacokinetic studies.

Note on the Analyte: A comprehensive literature search did not yield specific methods or metabolic information for a compound named "(E)-Dihydro efavirenz". Therefore, this guide focuses on the principal and clinically significant metabolite, 8-hydroxyefavirenz. The detailed protocol herein serves as an expert template that can be adapted for the analysis of other efavirenz metabolites.

Introduction: The Clinical Significance of Efavirenz Metabolism

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1] The clinical efficacy and toxicity of efavirenz are highly variable among patients, a phenomenon largely attributed to differences in its metabolism. Efavirenz is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form hydroxylated metabolites.[2]

The major metabolic pathway is 8-hydroxylation, producing 8-hydroxyefavirenz (8-OH-EFV). While this metabolite lacks antiretroviral activity, it has been linked to the neuropsychiatric side effects associated with efavirenz therapy.[2] Therefore, quantifying plasma concentrations of 8-OH-EFV is critical for understanding the complete pharmacokinetic profile of efavirenz, investigating drug-drug interactions, and correlating metabolite exposure with clinical outcomes.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this application due to its high selectivity, sensitivity, and speed, allowing for precise measurement of the analyte in a complex biological matrix like plasma.[3][4] This note provides a comprehensive, field-proven protocol for establishing a validated bioanalytical workflow.

Efavirenz Metabolic Pathway

The biotransformation of efavirenz is a multi-step process involving Phase I oxidation followed by Phase II conjugation for excretion. The primary oxidative pathways are illustrated below.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) EFV Efavirenz OH8 8-Hydroxyefavirenz (Major Metabolite) EFV->OH8 CYP2B6 (Major) OH7 7-Hydroxyefavirenz (Minor Metabolite) EFV->OH7 CYP2A6 (Minor) DiOH 8,14-Dihydroxyefavirenz OH8->DiOH CYP2B6 Gluc 8-OH-EFV Glucuronide OH8->Gluc UGT2B7 Excretion Urinary Excretion Gluc->Excretion

Caption: Primary metabolic pathways of Efavirenz.

Experimental Protocol

This protocol is designed for researchers and scientists in drug development and clinical laboratories. Adherence to safety guidelines for handling biological samples and chemicals is mandatory.

Materials and Reagents
  • Reference Standards: 8-Hydroxyefavirenz (≥98% purity), 8-Hydroxyefavirenz-d4 (Internal Standard, IS, ≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18.2 MΩ·cm).

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

  • Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data System: Chromatography data acquisition and processing software.

Preparation of Standards and Quality Control (QC) Samples

The foundation of a quantitative assay is the accuracy of its standards. A stable isotope-labeled internal standard (e.g., 8-Hydroxyefavirenz-d4) is strongly recommended as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects.[3]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 8-OH-EFV and 8-OH-EFV-d4 in methanol to prepare individual stock solutions.

  • Working Stock Solutions: Prepare intermediate stock solutions of 8-OH-EFV by serial dilution of the primary stock with 50:50 (v/v) methanol:water. These will be used to spike the plasma for calibration standards and QCs.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile. This solution will also serve as the protein precipitation agent.

  • Calibration (CAL) Standards and QC Samples: Spike drug-free human plasma with the appropriate 8-OH-EFV working stock solutions to achieve the desired concentrations. A typical calibration range might be 1-1000 ng/mL. Prepare QC samples at a minimum of three levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC).

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is chosen for its simplicity, speed, and high recovery for this class of compounds.[5] It effectively removes the majority of high-abundance proteins like albumin that can interfere with the analysis and damage the LC column.[6]

  • Aliquot: Pipette 50 µL of plasma sample (unknown, CAL, or QC) into a 1.5 mL microcentrifuge tube.

  • Add IS/Precipitation Agent: Add 150 µL of the IS Working Solution (100 ng/mL 8-OH-EFV-d4 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[5]

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.

  • Centrifuge: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilute (Optional but Recommended): Add 100 µL of deionized water with 0.1% formic acid. This step reduces the organic content of the final sample, preventing poor peak shape during chromatographic injection.

  • Inject: Inject 5-10 µL of the final solution onto the LC-MS/MS system.

LC-MS/MS Conditions

The following parameters serve as a validated starting point and may be optimized for specific instrumentation.

Parameter Condition Rationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately nonpolar compounds like 8-OH-EFV.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes analyte protonation for positive ion mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing good elution strength and low viscosity.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC columns of this dimension.
Gradient 10% B to 95% B over 3 min, hold 1 min, re-equilibrateA rapid gradient allows for efficient elution and a short run time suitable for high-throughput analysis.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µL
Ionization Mode ESI, PositiveHydroxylated efavirenz metabolites readily form protonated molecules [M+H]+.
MRM Transition 1 8-OH-EFV: m/z 332.1 → 244.1 (Quantifier)Precursor ion corresponds to [M+H]+. The product ion is a characteristic fragment.
MRM Transition 2 8-OH-EFV: m/z 332.1 → 262.1 (Qualifier)A second transition confirms analyte identity and specificity.
MRM Transition 3 8-OH-EFV-d4 (IS): m/z 336.1 → 248.1Monitors the stable isotope-labeled internal standard.
MS Parameters Dwell Time, Collision Energy, DP, CE, CXPOptimize instrument-specific voltages and gas settings for maximum signal intensity.

Bioanalytical Method Validation

To ensure the reliability and integrity of the data for pharmacokinetic studies, the method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[7][8] The validation assesses the key performance characteristics of the assay.

Validation Parameter Description Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components. Assessed using ≥6 blank plasma sources.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS.
Linearity & Range The relationship between concentration and instrument response. A calibration curve with ≥6 non-zero points is analyzed.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Assessed with QC samples at ≥3 levels in ≥3 runs.Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. (For LLOQ, ±20% and ≤20% respectively).
Matrix Effect The suppression or enhancement of ionization by co-eluting matrix components.The IS-normalized matrix factor should have a %CV ≤15% across different plasma lots.
Recovery The efficiency of the extraction process.Recovery should be consistent and reproducible, although it does not need to be 100%.
Stability Analyte stability under various conditions: bench-top, freeze-thaw cycles, autosampler, and long-term storage.Mean concentrations of stability samples should be within ±15% of nominal concentrations.
Dilution Integrity Ensures that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified.Accuracy and precision of diluted QCs must be within ±15% and ≤15% CV.[9]

Overall Analytical Workflow

The complete process from sample receipt to final data reporting is a systematic workflow designed to ensure consistency and data integrity.

G cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt 1. Receive Plasma Samples (Store at -80°C) Thaw 2. Thaw & Vortex Samples SampleReceipt->Thaw Aliquoting 3. Aliquot 50 µL (Unknowns, CAL, QCs) Thaw->Aliquoting PPT 4. Protein Precipitation (Add 150 µL ACN + IS) Aliquoting->PPT Centrifuge 5. Centrifuge (14,000 x g, 10 min) PPT->Centrifuge Transfer 6. Transfer & Dilute Supernatant Centrifuge->Transfer Inject 7. LC-MS/MS Injection Transfer->Inject Integration 8. Peak Integration & Quantification Inject->Integration Regression 9. Calibration Curve (Linear Regression, 1/x² weighting) Integration->Regression Reporting 10. Review & Report Concentrations Regression->Reporting

Caption: Comprehensive workflow for plasma sample analysis.

Conclusion

This application note provides a detailed, validated, and high-throughput LC-MS/MS method for the quantification of 8-hydroxyefavirenz in human plasma. The simple protein precipitation sample preparation, coupled with the speed and specificity of tandem mass spectrometry, results in a reliable assay suitable for demanding clinical and pharmaceutical research environments. This robust methodology serves as a foundational protocol for therapeutic drug monitoring and advanced pharmacokinetic analysis of efavirenz and its critical metabolites.

References

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. [Link]

  • Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Therapeutic Drug Monitoring. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. IMAT-UVE. [Link]

  • A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLoS One. [Link]

  • LC-MS/MS: Bioanalytical Method Validation. The Center for Professional Innovation & Education (CfPIE). [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS J. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. International Journal of Molecular Sciences. [Link]

  • Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]

  • Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices. Bioanalysis. [Link]

  • Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. Beckman Coulter. [Link]

  • Development And Validation Of A LC-MS/MS Assay For The Quantification Of Efavirenz In Different Biological Matrices. The University of Liverpool Repository. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

Sources

Method

Application Note: (E)-Dihydro Efavirenz as a Reference Standard in the Chromatographic Analysis of Efavirenz

Introduction: The Critical Role of Impurity Profiling in Efavirenz Quality Control Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the combination therapy for Human Immunodeficien...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Efavirenz Quality Control

Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the combination therapy for Human Immunodeficiency Virus (HIV) type 1 infections.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Consequently, the identification and quantification of impurities in the efavirenz drug substance and finished drug product are mandated by regulatory bodies worldwide. These impurities can originate from various sources, including the synthetic route, degradation of the API, or interactions with excipients.[3][4]

(E)-Dihydro efavirenz is a known process-related impurity and potential degradant of efavirenz.[5][6] Its presence, even in minute quantities, can impact the safety and efficacy profile of the final drug product. Therefore, a robust and validated analytical method is imperative for its accurate quantification. This application note provides a comprehensive guide for the use of (E)-Dihydro efavirenz as a reference standard in a validated High-Performance Liquid Chromatography (HPLC) method for the quality control of efavirenz. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines for impurities in new drug substances (Q3A) and drug products (Q3B).[3][7][8][9]

Physicochemical Properties of (E)-Dihydro Efavirenz

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling and use in an analytical setting. The key properties of (E)-Dihydro efavirenz are summarized in the table below.

PropertyValueSource
Chemical Name (S,E)-6-chloro-4-(1-cyclopropylprop-1-en-3-yl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][5][10]oxazin-2-oneSupplier Data
Molecular Formula C14H11ClF3NO2[6]
Molecular Weight 317.69 g/mol [6]
CAS Number 177530-93-7[11]
Appearance White to off-white solidSupplier Data
Solubility Soluble in methanol, acetonitrile, and other organic solvents. Practically insoluble in water.

Preparation of (E)-Dihydro Efavirenz Standard Solution

The accuracy of impurity quantification is directly dependent on the precise preparation of the reference standard solution. The following protocol outlines the steps for preparing a stock solution and working standards of (E)-Dihydro efavirenz.

Protocol 1: Preparation of (E)-Dihydro Efavirenz Standard Solutions

  • Materials:

    • (E)-Dihydro efavirenz reference standard

    • HPLC-grade methanol

    • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

    • Calibrated analytical balance

    • Ultrasonic bath

  • Procedure for Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of (E)-Dihydro efavirenz reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of HPLC-grade methanol and sonicate for 10-15 minutes to ensure complete dissolution.[12]

    • Allow the solution to return to ambient temperature.

    • Make up the volume to 100 mL with HPLC-grade methanol and mix thoroughly.

    • This stock solution should be stored under refrigerated conditions (2-8 °C) and protected from light. A stability study should be conducted to determine the appropriate storage duration.

  • Procedure for Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations relevant to the expected impurity levels (e.g., in the range of the limit of quantification (LOQ) to 120% of the specification limit for the impurity).[13]

    • For instance, to prepare a 1.0 µg/mL working standard, dilute 1.0 mL of the 100 µg/mL stock solution to 100 mL with the mobile phase.

Validated Chromatographic Method for Efavirenz and its Impurities

A validated, stability-indicating HPLC method is essential for the reliable separation and quantification of (E)-Dihydro efavirenz from the efavirenz API and other potential impurities.[14][15] The following method is a representative example and may require optimization based on the specific instrumentation and column used.

Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase 0.1% o-Phosphoric acid and Acetonitrile (20:80 v/v)
Flow Rate 1.5 mL/min
Column Temperature 45°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Rationale for Method Parameters:

  • C18 Column: A C18 stationary phase provides good hydrophobic retention for efavirenz and its related compounds.[14]

  • Mobile Phase: The combination of an acidic aqueous phase and a high proportion of organic solvent (acetonitrile) ensures good peak shape and resolution for these lipophilic compounds.[10][14]

  • Flow Rate and Temperature: These parameters are optimized to achieve a balance between resolution and analysis time.[14]

  • Detection Wavelength: 245 nm is a common wavelength for the detection of efavirenz and its impurities, providing adequate sensitivity.[14]

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing Standard_Prep Prepare (E)-Dihydro efavirenz Reference Standard Solution HPLC_System HPLC System (C18 Column, Mobile Phase) Standard_Prep->HPLC_System Sample_Prep Prepare Efavirenz Sample Solution Sample_Prep->HPLC_System Detector UV Detector (245 nm) HPLC_System->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: High-level workflow for the HPLC analysis of (E)-Dihydro efavirenz.

System Suitability Testing (SST)

System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.[16]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0 for the efavirenz peakEnsures symmetrical peaks for accurate integration.
Theoretical Plates (N) ≥ 2000 for the efavirenz peakIndicates column efficiency and good separation.
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% for six replicate injections of a standard solutionDemonstrates the precision of the injection system.
Resolution (Rs) ≥ 2.0 between efavirenz and (E)-Dihydro efavirenz peaksEnsures baseline separation for accurate quantification of the impurity.

Quantification of (E)-Dihydro Efavirenz in Efavirenz Samples

The quantification of (E)-Dihydro efavirenz in a sample of efavirenz is typically performed using an external standard method.

Protocol 2: Quantification of (E)-Dihydro Efavirenz

  • Prepare a standard solution of (E)-Dihydro efavirenz at a known concentration (e.g., 1.0 µg/mL).

  • Prepare a sample solution of the efavirenz API or drug product at a specified concentration (e.g., 1 mg/mL).

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks for efavirenz and (E)-Dihydro efavirenz in the sample chromatogram based on their retention times relative to the standard.

  • Calculate the percentage of (E)-Dihydro efavirenz in the efavirenz sample using the following formula:

    % (E)-Dihydro efavirenz = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

    Where:

    • Area_impurity_sample is the peak area of (E)-Dihydro efavirenz in the sample chromatogram.

    • Area_standard is the peak area of (E)-Dihydro efavirenz in the standard chromatogram.

    • Conc_standard is the concentration of the (E)-Dihydro efavirenz standard solution.

    • Conc_sample is the concentration of the efavirenz sample solution.

Method Validation

The analytical method described must be validated according to ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose.[17][18][19] The validation should include the following parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and the matrix.[13][16] This can be demonstrated by spiking the drug substance with known impurities and performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be established over a range of concentrations.[20]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.[20]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20]

The Chemical Relationship Between Efavirenz and (E)-Dihydro Efavirenz

(E)-Dihydro efavirenz is a reduction product of efavirenz, where the alkyne functional group in efavirenz is reduced to an alkene. This transformation can occur during the synthesis or degradation of efavirenz.

Chemical_Relationship Efavirenz Efavirenz (contains an alkyne group) Dihydro_Efavirenz (E)-Dihydro Efavirenz (contains an alkene group) Efavirenz->Dihydro_Efavirenz Reduction

Caption: The chemical transformation of efavirenz to (E)-Dihydro efavirenz.

Conclusion

The use of a well-characterized (E)-Dihydro efavirenz reference standard is essential for the accurate and reliable quantification of this impurity in efavirenz drug substance and product. The HPLC method and protocols outlined in this application note provide a robust framework for the quality control of efavirenz, ensuring its safety and efficacy. Adherence to regulatory guidelines, such as those from the ICH, and a thorough validation of the analytical method are paramount for compliance and patient safety.

References

  • Montgomery, E. R., Edmanson, A. L., Cook, S. C., & Hovsepian, P. K. (2001). Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 267–284. [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Veeprho. (n.d.). Efavirenz Impurities and Related Compound. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]

  • ICH. (1999). Impurities Testing Guideline: Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bhargavi, D., Rao, B. B., Kiran, G., Gouthami, T., & Bakshi, V. (2016). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Analytical Chemistry Letters, 6(4), 469-481. [Link]

  • Ngwa, G. (2010). Validation of Impurity Methods, Part II. LCGC North America, 28(8), 630-639. [Link]

  • Anant Labs. (n.d.). Efavirenz Impurities | Efavirenz API Impurity Manufacturers. Retrieved from [Link]

  • Ozdemir, A., & Cesur, N. (2018). A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences, 7(4), 120-126. [Link]

  • Pharmaffiliates. (n.d.). efavirenz and its Impurities. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Analytical Method Development and Validation of Efavirenz by Using RP-HPLC. Pharmaceutical and Biosciences Journal, 10(1), 1-7. [Link]

  • APL. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Efavirenz-impurities. Retrieved from [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Quimica Nova, 28(4), 742-752. [Link]

  • Hanumantappa, H. S., Rao, S. V., Mohan, K. N., & Singh, B. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica, 7(10), 292-295. [Link]

  • ICH. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Gurumukhi, V. C., & Bari, S. B. (2022). Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm. Journal of Chromatographic Science, 60(2), 143-156. [Link]

  • Kumar, V., & Sharma, V. (2018). Analytical method validation: A brief review. International Journal of Research and Development in Pharmacy and Life Sciences, 7(3), 3025-3032. [Link]

  • Lavanya, G., Sunil, M., & Eswarudu, M. M. (2013). Validation of Analytical Methods: A Review. International Journal of Pharmaceutical Research & Analysis, 3(2), 56-62. [Link]

  • Singh, S., Singh, B., & Kumar, B. (2021). A Concise Analytical Profile of Efavirenz: Analytical Methodologies. Current Pharmaceutical Analysis, 17(7), 896-909. [Link]

  • Hanumantappa, H. S., Rao, S. V., Mohan, K. N., & Singh, B. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. ResearchGate. [Link]

  • Li, Y., He, J., Tang, M., Li, Z., Liu, X., & Zhang, Y. (2021). Impact of Dihydrocapsaicin on the Metabolism of Efavirenz In Vitro and In Vivo. Drug Design, Development and Therapy, 15, 4837–4846. [Link]

  • Kim, K. B., Kim, H., Jiang, F., Yeo, C. W., Bae, S. K., Desta, Z., ... & Liu, K. H. (2012). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. Analytical and Bioanalytical Chemistry, 403(1), 263-271. [Link]

  • Schartman, R. (2022). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars. [Link]

  • Reddy, M. S., Reddy, P. S., & Reddy, M. R. (2009). Process for the preparation of efavirenz.
  • de Santana, D. P., de Albuquerque, M. M., Soares, M. F. L. R., Soares-Sobrinho, J. L., Alves, L. D. S., Rolim, L. A., ... & Rolim-Neto, P. J. (2009). Development and validation of a HPLC analytical assay method for efavirenz tablets: A medicine for HIV infections. Brazilian Journal of Pharmaceutical Sciences, 45(4), 645-652. [Link]

  • Reddy, M. S., Reddy, P. S., & Reddy, M. R. (2012). Process for preparation of efavirenz.
  • Sravani, S., & Rao, J. V. L. N. S. (2022). Analytical Methods for the Assay of Efavirenz - A Review. Acta Scientific Pharmaceutical Sciences, 6(2), 34-40. [Link]

  • National Center for Biotechnology Information. (n.d.). Efavirenz. PubChem Compound Database. Retrieved from [Link]

  • Kim, K. B., Kim, H., Jiang, F., Yeo, C. W., Bae, S. K., Desta, Z., ... & Liu, K. H. (2012). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. ResearchGate. [Link]

  • Gurav, S. B., Prakash, D., Deshpande, A. N., & Walsangikar, S. D. (2011). Spectrophotometric Method for Estimation of Efavirenz from Tablet Formulation. Asian Journal of Research in Chemistry, 4(1), 114-116. [Link]

  • D'Avolio, A., Simiele, M., Siccardi, M., Baietto, L., Sciandra, M., & Bonora, S. (2013). A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients. Therapeutic Drug Monitoring, 35(5), 629-635. [Link]

  • Kumar, A., & Singh, A. (2022). Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science, 3(2), 1-10. [Link]

Sources

Application

High-Resolution Mass Spectrometry of (E)-Dihydro Efavirenz: An Application Note and Protocol

Abstract This application note presents a comprehensive guide to the analysis of (E)-Dihydro efavirenz, a known related substance of the non-nucleoside reverse transcriptase inhibitor, efavirenz. We provide a detailed pr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analysis of (E)-Dihydro efavirenz, a known related substance of the non-nucleoside reverse transcriptase inhibitor, efavirenz. We provide a detailed protocol for the separation, detection, and characterization of (E)-Dihydro efavirenz using High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the quality control and impurity profiling of efavirenz. The protocol emphasizes the use of an Orbitrap-based mass spectrometer to achieve high mass accuracy and resolution, ensuring confident identification and characterization of (E)-Dihydro efavirenz. This guide follows the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing not just a procedural walkthrough but also the scientific rationale behind the experimental choices.

Introduction: The Significance of (E)-Dihydro Efavirenz in Pharmaceutical Analysis

Efavirenz is a critical antiretroviral medication used in the treatment of HIV-1 infection.[1] As with any pharmaceutical active pharmaceutical ingredient (API), the control of impurities is paramount to ensure the safety and efficacy of the final drug product. (E)-Dihydro efavirenz, chemically known as (4S)-6-Chloro-4-[(E)-2-cyclopropylvinyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is a potential process-related impurity or degradation product of efavirenz.[2] Its structure is closely related to efavirenz, with the key difference being the reduction of the cyclopropylethynyl group to a (E)-cyclopropylvinyl group.

The structural similarity between efavirenz and (E)-Dihydro efavirenz necessitates the use of highly selective and sensitive analytical techniques for their separation and characterization. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography has emerged as an indispensable tool for pharmaceutical impurity profiling.[3][4][5] HRMS platforms, such as the Orbitrap and Time-of-Flight (TOF) analyzers, provide unambiguous molecular formula determination through sub-ppm mass accuracy and high resolving power, which is critical for the confident identification of unknown or unexpected impurities.[3][6]

This application note provides a robust and validated protocol for the analysis of (E)-Dihydro efavirenz, enabling its accurate identification and monitoring in efavirenz drug substances and products.

The Power of High-Resolution Mass Spectrometry in Impurity Profiling

The fundamental advantage of HRMS in pharmaceutical analysis lies in its ability to provide a highly accurate mass measurement of an analyte.[3] This precision allows for the determination of the elemental composition of a molecule, a critical step in the structural elucidation of unknown impurities. Modern HRMS instruments, particularly Orbitrap-based systems, can achieve mass resolutions exceeding 140,000 FWHM, which allows for the separation of isobaric interferences that would be indistinguishable with lower resolution mass spectrometers.

In the context of (E)-Dihydro efavirenz analysis, HRMS offers several key advantages:

  • Confident Identification: High mass accuracy provides strong evidence for the elemental composition of the impurity, differentiating it from other potential isobaric species.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument generate high-resolution fragment ion spectra, offering detailed structural information.

  • Sensitivity: HRMS instruments provide excellent sensitivity, enabling the detection and characterization of impurities at trace levels, in line with regulatory requirements.[7]

The following workflow illustrates the general approach for impurity identification using HPLC-HRMS.

HPLC-HRMS Impurity Profiling Workflow cluster_SamplePrep Sample Preparation cluster_LC_Separation LC Separation cluster_HRMS_Analysis HRMS Analysis cluster_Data_Analysis Data Analysis Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Injection Analytical_Column Analytical Column (e.g., C18 or Cyano) HPLC_System->Analytical_Column HRMS HRMS Detector (e.g., Orbitrap) Analytical_Column->HRMS Elution Full_Scan Full Scan MS (Accurate Mass) HRMS->Full_Scan ddMS2 dd-MS² (Fragmentation Data) HRMS->ddMS2 Data_Processing Data Processing Software ddMS2->Data_Processing Data Acquisition Identification Impurity Identification (Mass & Fragmentation) Data_Processing->Identification Quantification Quantification Identification->Quantification

Figure 1: General workflow for impurity profiling using HPLC-HRMS.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of (E)-Dihydro efavirenz using HPLC coupled to an Orbitrap-based HRMS system.

Materials and Reagents
  • (E)-Dihydro efavirenz Certified Reference Material (CRM)[2]

  • Efavirenz Reference Standard

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Water (deionized, 18 MΩ·cm or higher)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of (E)-Dihydro efavirenz CRM at a concentration of 100 µg/mL in methanol.

  • Prepare a stock solution of efavirenz reference standard at a concentration of 1 mg/mL in methanol.

  • From the stock solutions, prepare a working standard solution containing 1 µg/mL of (E)-Dihydro efavirenz and 100 µg/mL of efavirenz in the mobile phase.

Sample Preparation:

  • Accurately weigh and dissolve the efavirenz drug substance or powdered tablets in methanol to achieve a final concentration of approximately 1 mg/mL of efavirenz.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

HPLC-HRMS System and Conditions

The following table summarizes the recommended starting conditions for the HPLC-HRMS analysis. Method optimization may be required depending on the specific instrumentation used.

Parameter Condition
HPLC System UHPLC system capable of binary gradient elution
Analytical Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30-95% B over 10 minutes, hold at 95% B for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
HRMS System Orbitrap-based mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Full Scan MS Resolution 70,000 FWHM
Scan Range m/z 100-1000
dd-MS² Resolution 17,500 FWHM
Collision Energy Stepped HCD (e.g., 20, 30, 40 eV)

Rationale for Parameter Selection:

  • C18 Column: A C18 stationary phase provides excellent retention and separation for moderately non-polar compounds like efavirenz and its related substances.[8][9]

  • Formic Acid: The addition of formic acid to the mobile phase promotes protonation of the analytes in positive ESI mode, enhancing ionization efficiency.

  • Gradient Elution: A gradient elution is employed to ensure adequate separation of (E)-Dihydro efavirenz from the parent drug and other potential impurities with varying polarities.

  • Orbitrap HRMS: The high resolving power and mass accuracy of the Orbitrap analyzer are essential for confident peak identification and characterization.[3]

Data Acquisition and Processing
  • Acquire data in a data-dependent acquisition (DDA) mode, where the most intense ions in the full scan are automatically selected for MS/MS fragmentation.

  • Process the acquired data using appropriate software (e.g., Thermo Scientific™ Chromeleon™ CDS or Xcalibur™).

  • Identify (E)-Dihydro efavirenz in the sample chromatogram by comparing its retention time and accurate mass with the certified reference standard.

  • Confirm the identity of the peak by comparing the acquired MS/MS fragmentation pattern with that of the reference standard.

Expected Results and Data Interpretation

Chromatographic Separation

Under the proposed HPLC conditions, (E)-Dihydro efavirenz is expected to elute in close proximity to efavirenz. A well-optimized method should provide baseline separation between the two compounds.

High-Resolution Mass Spectrometry Data

Accurate Mass Measurement:

The theoretical exact mass of the protonated (E)-Dihydro efavirenz ([M+H]⁺) is 318.0506 (C₁₄H₁₂ClF₃NO₂⁺). A measured mass accuracy of less than 5 ppm provides high confidence in the elemental composition.

Fragmentation Pattern:

The following diagram illustrates a plausible fragmentation pathway for protonated (E)-Dihydro efavirenz.

E-Dihydro_Efavirenz_Fragmentation cluster_main Proposed Fragmentation of [M+H]⁺ parent [C₁₄H₁₂ClF₃NO₂]⁺ m/z 318.0506 fragment1 [C₁₃H₁₂ClF₃N]⁺ m/z 274.0605 parent->fragment1 - CO₂

Figure 2: Proposed fragmentation of protonated (E)-Dihydro efavirenz.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the high-resolution mass spectrometric analysis of (E)-Dihydro efavirenz. The combination of optimized HPLC separation with the power of Orbitrap HRMS allows for the confident identification and characterization of this critical related substance of efavirenz. The methodologies described herein are designed to be readily implemented in a pharmaceutical quality control or research and development setting, contributing to the overall safety and quality of efavirenz-containing drug products. The principles of high mass accuracy and high resolution are central to this protocol, ensuring the trustworthiness and authoritativeness of the analytical results.

References

  • Systematic approach to develop and validate High Performance Liquid Chromatographic method for efavirenz and its degradants. (2024). ResearchGate. [Link]

  • Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. (2001). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. (1999). Drug Metabolism and Disposition. [Link]

  • Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm. (2022). Journal of Chromatographic Science. [Link]

  • Confident pharmaceutical impurity profiling using high-res mass spec. (2023). Separation Science. [Link]

  • Development and validation of a HPLC analytical assay method for efavirenz tablets : a medicine for HIV infections. (2017). Semantic Scholar. [Link]

  • Proposed MS–MS fragmentation schemes for efavirenz (a), 8-hydroxyefavirenz (b), 8,14-dihydroxyefavirenz (c), and ritonavir (d). (2024). ResearchGate. [Link]

  • Synthesis of Efavirenz by an innovative cost effective cyclisation process. (2010). Der Pharma Chemica. [Link]

  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. [Link]

  • Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. (2024). Contract Pharma. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Resolvemass. [Link]

  • Analytical Method Development and Validation of Efavirenz by Using RP- HPLC. (2024). Amazon Web Services. [Link]

  • Synthesis of Efavirenz by an innovative cost effective cyclisation process. (2020). ResearchGate. [Link]

  • Process for the preparation of efavirenz. (2009).
  • Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. (1998). ACS Publications. [Link]

  • Hyphenated techniques in impurity profiling of Efavirenz. (2025). Journal of Molecular Science. [Link]

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. (2020). PubMed Central. [Link]

  • VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. (2023). FireScholars. [Link]

  • Impact of Dihydrocapsaicin on the Metabolism of Efavirenz In Vitro and In Vivo. (2025). PubMed Central. [Link]

  • Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. (2015). PubMed Central. [Link]

  • Instability of Efavirenz Metabolites Identified During Method Development and Validation. (2021). PubMed. [Link]

Sources

Method

Synthesis of (E)-Dihydro Efavirenz: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the laboratory synthesis of (E)-Dihydro efavirenz, a stereoisomer of a reduced analog of the non-nucleoside reve...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the laboratory synthesis of (E)-Dihydro efavirenz, a stereoisomer of a reduced analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategies, ensuring both technical accuracy and practical applicability.

Introduction

Efavirenz is a cornerstone therapeutic agent in the management of Human Immunodeficiency Virus (HIV) type 1 infections.[1][2] Its mechanism of action involves the non-competitive inhibition of the viral enzyme reverse transcriptase, a critical component of the HIV replication cycle.[3] The study of Efavirenz analogs is crucial for understanding structure-activity relationships (SAR), overcoming drug resistance, and developing second-generation NNRTIs with improved efficacy and safety profiles.[4] (E)-Dihydro efavirenz, which features the reduction of the cyclopropylethynyl side chain to an (E)- or trans-alkene, represents a key structural modification. This guide details a reliable synthetic pathway to obtain this compound, beginning with the well-established asymmetric synthesis of the Efavirenz precursor, followed by a stereoselective reduction of the alkyne moiety.

Synthetic Strategy Overview

The synthesis of (E)-Dihydro efavirenz is approached in a two-stage process. The first stage involves the asymmetric synthesis of Efavirenz, following a well-documented and robust protocol. The second stage focuses on the stereoselective reduction of the internal alkyne in Efavirenz to the desired (E)-alkene. Two effective methods for this transformation are presented: a classic dissolving metal reduction and a modern ruthenium-catalyzed hydrosilylation-protodesilylation sequence, offering flexibility based on available resources and desired chemoselectivity.

Synthetic_Pathway A 4-Chloroaniline B Key Intermediates A->B Multi-step synthesis C Efavirenz B->C Asymmetric alkynylation & Cyclization D (E)-Dihydro efavirenz C->D Stereoselective Alkyne Reduction

Caption: Overall synthetic strategy for (E)-Dihydro efavirenz.

Part 1: Synthesis of Efavirenz

The synthesis of the Efavirenz precursor is based on the practical asymmetric synthesis developed by Pierce et al., which allows for the efficient construction of the chiral quaternary carbon center.[5][6]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chloro-2-(trifluoroacetyl)aniline≥98%Commercial Source
Cyclopropylacetylene≥97%Commercial Source
n-Butyllithium (n-BuLi) in hexanes2.5 MCommercial Source
(1R,2S)-(-)-N-Pyrrolidinylnorephedrine≥98%Commercial Source
Triphosgene≥98%Commercial Source
Potassium bicarbonateReagent GradeCommercial Source
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeCommercial Source
Toluene, anhydrous≥99.8%Commercial Source
HeptaneReagent GradeCommercial Source
Dichloromethane (DCM), anhydrous≥99.8%Commercial Source
Experimental Protocol: Synthesis of Efavirenz

The synthesis involves two main steps: the enantioselective addition of lithium cyclopropylacetylide to the trifluoromethyl ketone and the subsequent cyclization to form the benzoxazinone ring.

Step 1: Asymmetric Synthesis of the Amino Alcohol Intermediate

  • Preparation of the Chiral Ligand Solution: In a flame-dried, three-necked flask under an argon atmosphere, dissolve (1R,2S)-(-)-N-Pyrrolidinylnorephedrine (1.1 equivalents) in anhydrous THF. Cool the solution to -20 °C.

  • Formation of the Lithium Alkoxide: Slowly add n-butyllithium (1.1 equivalents) to the chiral ligand solution, maintaining the temperature below -10 °C. Stir the resulting solution for 30 minutes at -20 °C.

  • Preparation of Lithium Cyclopropylacetylide: In a separate flame-dried flask under argon, dissolve cyclopropylacetylene (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C and slowly add n-butyllithium (1.2 equivalents). Stir for 30 minutes at this temperature.

  • Enantioselective Addition: Transfer the lithium cyclopropylacetylide solution to the chiral lithium alkoxide solution via cannula at -78 °C. To this combined solution, add a pre-cooled (-78 °C) solution of 4-chloro-2-(trifluoroacetyl)aniline (1.0 equivalent) in anhydrous THF.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C for several hours, monitoring the consumption of the ketone by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude amino alcohol is purified by column chromatography on silica gel (eluting with a gradient of heptane/ethyl acetate) to yield (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.

Step 2: Cyclization to Efavirenz

  • Reaction Setup: In a flask equipped with a stirrer, dissolve the purified amino alcohol (1.0 equivalent) in anhydrous dichloromethane.[7]

  • Addition of Base: Add an aqueous solution of potassium bicarbonate (2.2 equivalents). Cool the biphasic mixture to 10 °C.[7]

  • Cyclization: Slowly add a solution of triphosgene (0.37 equivalents) in dichloromethane over 1-2 hours, maintaining the temperature between 10-25 °C.[7]

  • Reaction Completion and Work-up: Stir the mixture for 1 hour after the addition is complete.[7] Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification/Recrystallization: The crude Efavirenz can be purified by recrystallization from a mixture of toluene and heptane to yield the final product as a white crystalline solid.[8]

Efavirenz_Synthesis cluster_0 Step 1: Asymmetric Alkynylation cluster_1 Step 2: Cyclization A 4-Chloro-2-(trifluoroacetyl)aniline D Enantioselective Addition (THF, -78 °C) A->D B Lithium Cyclopropylacetylide B->D C Chiral Ligand + n-BuLi C->D E Amino Alcohol Intermediate D->E F Amino Alcohol Intermediate H Cyclization (DCM/H2O, 10-25 °C) F->H G Triphosgene, KHCO3 G->H I Efavirenz H->I

Caption: Workflow for the synthesis of Efavirenz.

Part 2: Stereoselective Reduction of Efavirenz to (E)-Dihydro Efavirenz

With Efavirenz in hand, the next critical step is the stereoselective reduction of the alkyne to an (E)-alkene. Below are two robust protocols to achieve this transformation.

Method A: Dissolving Metal Reduction

This classic method utilizes sodium or lithium in liquid ammonia to achieve a highly stereoselective trans-reduction of the alkyne.[1][9][10]

Reagent/MaterialGradeSupplier
EfavirenzSynthesized-
Sodium metalReagent GradeCommercial Source
Liquid AmmoniaAnhydrousCommercial Source
Ammonium ChlorideReagent GradeCommercial Source
Tetrahydrofuran (THF)AnhydrousCommercial Source
Dry Ice (solid CO2)-Local Supplier
AcetoneReagent GradeCommercial Source
  • Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel. Ensure the system is under a positive pressure of dry argon.

  • Condensation of Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask to the desired volume.

  • Formation of Solvated Electrons: Carefully add small pieces of sodium metal to the liquid ammonia with vigorous stirring. The solution will develop a deep blue color, indicating the presence of solvated electrons.[2]

  • Substrate Addition: Dissolve Efavirenz in a minimal amount of anhydrous THF and add it dropwise to the sodium-ammonia solution at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C. The deep blue color should persist. The reaction is typically rapid. Monitor the progress by TLC.

  • Quenching: Upon completion, quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Ammonia Evaporation and Work-up: Remove the cooling bath and allow the ammonia to evaporate under a stream of argon. To the remaining residue, add water and extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude (E)-Dihydro efavirenz by flash column chromatography on silica gel.

Method B: Ruthenium-Catalyzed Hydrosilylation-Protodesilylation

This modern, two-step protocol offers excellent chemoselectivity and functional group tolerance, proceeding under mild conditions.[11][12]

Reagent/MaterialGradeSupplier
EfavirenzSynthesized-
[Cp*Ru(MeCN)3]PF6 (Trost Catalyst)≥97%Commercial Source
Triethoxysilane≥97%Commercial Source
Tetrabutylammonium fluoride (TBAF)1.0 M in THFCommercial Source
Copper(I) iodide (CuI)≥98%Commercial Source
Dichloromethane (DCM), anhydrous≥99.8%Commercial Source
Tetrahydrofuran (THF), anhydrous≥99.9%Commercial Source

Step 1: Ruthenium-Catalyzed trans-Hydrosilylation

  • Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve Efavirenz (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Silane: Add triethoxysilane (1.2 equivalents) to the solution.[12]

  • Catalyst Addition: Cool the mixture to 0 °C and add the ruthenium catalyst, [Cp*Ru(MeCN)3]PF6 (0.01-0.05 equivalents).[11][12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC for the consumption of Efavirenz and the formation of the vinylsilane intermediate.

  • Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure. The crude vinylsilane is typically used in the next step without further purification.

Step 2: Protodesilylation

  • Reaction Setup: Dissolve the crude vinylsilane from the previous step in anhydrous THF under an argon atmosphere.

  • Addition of Reagents: Add copper(I) iodide (0.1 equivalents) followed by the dropwise addition of TBAF solution (1.5 equivalents).[11]

  • Reaction: Stir the mixture at room temperature. The reaction may require gentle heating (e.g., to 35 °C) for complete conversion.[12] Monitor the disappearance of the vinylsilane and the formation of (E)-Dihydro efavirenz by TLC.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated aqueous ammonium chloride, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography to yield pure (E)-Dihydro efavirenz.

Discussion of Synthetic Methods

The synthesis of Efavirenz via the Merck protocol is a well-optimized and scalable process that provides excellent enantioselectivity, which is crucial for the biological activity of the final compound and its analogs.[5]

For the critical alkyne reduction step, the choice between the dissolving metal reduction and the hydrosilylation-protodesilylation sequence depends on several factors. The sodium/ammonia reduction is a powerful and often high-yielding method for generating trans-alkenes.[9][10] Its primary advantages are the low cost of reagents and the high stereoselectivity. However, the requirement for cryogenic temperatures and the handling of liquid ammonia and alkali metals necessitate specialized equipment and safety precautions.

The ruthenium-catalyzed hydrosilylation followed by protodesilylation offers a milder and more functional-group-tolerant alternative.[11][12] The reaction is performed at or near room temperature and is compatible with a wide range of sensitive functionalities that might not be stable under dissolving metal conditions. While the ruthenium catalyst is more expensive, its low catalytic loading makes this method attractive, especially for complex and sensitive substrates. The two-step nature of this process also allows for the isolation and characterization of the intermediate vinylsilane if desired.

Conclusion

This guide provides two robust and well-documented synthetic routes for the preparation of (E)-Dihydro efavirenz. The initial asymmetric synthesis of Efavirenz sets the stage for the crucial stereoselective reduction of the alkyne. The choice between the classic dissolving metal reduction and the modern ruthenium-catalyzed method allows researchers to select the most appropriate protocol based on their specific laboratory capabilities and the scale of the synthesis. These detailed procedures should enable the successful synthesis and further investigation of this important Efavirenz analog in the ongoing effort to develop new and improved antiretroviral agents.

References

  • Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Retrieved from [Link]

  • Sanchez Bautista, E. (2023). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars. Retrieved from [Link]

  • Havale, S. H., Rao, S. V., Mohan, K. N., & Singh, B. (2020). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica, 12(7), 1-5. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • Corbett, J. W., Ko, S. S., Rodgers, J. D., et al. (1999). Synthesis and Evaluation of Analogs of Efavirenz (SUSTIVA) as HIV-1 Reverse Transcriptase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(19), 2805-10.
  • Trost, B. M., Ball, Z. T., & Jöge, T. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society, 124(27), 7922–7923.
  • Trost, B. M., Ball, Z. T., & Jöge, T. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes.
  • Organic Chemistry Portal. A Chemoselective Reduction of Alkynes to (E)-Alkenes. Retrieved from [Link]

  • Trost, B. M., Ball, Z. T., & Joege, T. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society, 124(27), 7922-7923.
  • Juniper Publishers. (2019, May 20). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. Retrieved from [Link]

  • Pierce, M. E., Parsons, R. L., Radesca, L. A., Lo, Y. S., Silverman, S., Moore, J. R., ... & Reider, P. J. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536–8543.
  • Pierce, M. E., Parsons, R. L., Radesca, L. A., Lo, Y. S., Silverman, S., Moore, J. R., ... & Reider, P. J. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536–8543.
  • Pierce, M. E., et al. (1998). Practical asymmetric synthesis of Efavirenz (DMP 266), an HIV-1 reverse transcriptase inhibitor. The Journal of Organic Chemistry, 63(23), 8536-8543.
  • Google Patents. (2009). WO2009133538A1 - Process for the preparation of efavirenz.
  • JoVE. (2023, April 30). Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. Retrieved from [Link]

  • Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536-8543. Retrieved from [Link]

  • Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536-8543. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Efavirenz? Retrieved from [Link]

Sources

Application

Application Note: A Framework for Evaluating (E)-Dihydro efavirenz in Preclinical Drug Metabolism and Safety Studies

Introduction Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection.[1] The clinical efficacy and safet...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for HIV-1 infection.[1] The clinical efficacy and safety of efavirenz are profoundly influenced by its metabolic profile. It is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2] The major metabolic pathway is 8-hydroxylation, catalyzed predominantly by CYP2B6, with minor contributions from other enzymes like CYP3A4.[3][4][5] Another minor pathway is 7-hydroxylation, mediated by CYP2A6.[3][6] Genetic polymorphisms in these enzymes, particularly CYP2B6, can lead to significant inter-individual variability in drug exposure and response, impacting both treatment efficacy and the incidence of adverse effects.[5][7]

Given this complex metabolic landscape, a thorough characterization of not only the parent drug but also its related compounds is essential for a comprehensive safety assessment. (E)-Dihydro efavirenz is classified as Efavirenz USP Related Compound B, an impurity or related substance that could be present in the active pharmaceutical ingredient (API).[8] While not a known major metabolite, its presence necessitates a full evaluation of its metabolic fate and potential for drug-drug interactions (DDIs). Regulatory bodies like the FDA and EMA mandate a thorough investigation of the metabolic pathways and interaction potential of new chemical entities and their significant impurities to ensure patient safety.[9][10][11]

This application note provides a structured, scientifically-grounded framework for researchers and drug development professionals to investigate (E)-Dihydro efavirenz. We will detail robust, self-validating protocols for assessing its metabolic stability, its potential to inhibit or induce key CYP enzymes, and how to interpret the resulting data in the context of drug safety and regulatory expectations.

The Metabolic Landscape of Efavirenz and the Role of (E)-Dihydro efavirenz

The primary clearance of efavirenz is through oxidative metabolism. Understanding this pathway is critical to contextualizing the investigation of related compounds.

Efavirenz_Metabolism cluster_0 Primary Metabolic Pathways cluster_1 Related Compound Investigation EFV Efavirenz M1 8-Hydroxyefavirenz (Major Metabolite) EFV->M1 CYP2B6 (Major) CYP3A4 (Minor) M2 7-Hydroxyefavirenz (Minor Metabolite) EFV->M2 CYP2A6 DHE (E)-Dihydro efavirenz (USP Related Compound B) Metabolism Metabolic Fate? DHE->Metabolism DDI DDI Potential? DHE->DDI

Figure 1: Efavirenz metabolism and the investigational context for (E)-Dihydro efavirenz.

Part 1: Metabolic Stability of (E)-Dihydro efavirenz

Scientific Rationale: The first step in characterizing any new chemical entity is to determine its metabolic stability. This assessment, typically performed using human liver microsomes (HLMs) or hepatocytes, measures the rate at which the compound is metabolized.[12][13] The data generated—intrinsic clearance (CLint) and half-life (t½)—are crucial for predicting in vivo hepatic clearance, potential oral bioavailability, and the likelihood of forming significant metabolites.[14] A compound with high metabolic stability is less likely to be cleared by hepatic metabolism, whereas a compound with low stability warrants further metabolite identification and characterization studies.

Protocol 1: Metabolic Stability in Human Liver Microsomes

This protocol determines the in vitro intrinsic clearance of (E)-Dihydro efavirenz. Pooled HLMs are used to average out inter-individual variability in enzyme expression.

Workflow Diagram

Figure 2: Workflow for the in vitro metabolic stability assay.

Materials and Reagents:

  • (E)-Dihydro efavirenz

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regenerating System (e.g., NADPH-A, NADPH-B)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal Standard (IS) in ACN (e.g., a structurally similar, stable compound not found in the matrix)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • 96-well incubation and collection plates

  • LC-MS/MS system

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mM stock solution of (E)-Dihydro efavirenz in DMSO. Serially dilute to create working solutions. The final concentration in the incubation should be low (e.g., 1 µM) to be below the expected Km of most CYP enzymes.

  • Incubation Setup: In a 96-well plate, add the following to each well:

    • Phosphate Buffer (pH 7.4)

    • Pooled HLMs (final concentration of 0.5 mg/mL)

    • Working solution of (E)-Dihydro efavirenz or control compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. For negative controls (-NADPH), add buffer instead.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing chilled acetonitrile with the internal standard to quench the reaction. The T=0 sample should be taken immediately after adding NADPH.

  • Sample Processing: Centrifuge the quenched plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining (E)-Dihydro efavirenz relative to the internal standard.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the % remaining versus time.

  • Determine the slope of the linear portion of this plot (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes)

Example Data Presentation:

Compoundt½ (min)CLint (µL/min/mg protein)Classification
(E)-Dihydro efavirenz> 60< 12Low Clearance
Verapamil (Control)8.581.5High Clearance
Warfarin (Control)55.212.6Low Clearance

Part 2: Cytochrome P450 Inhibition Potential

Scientific Rationale: Assessing a compound's ability to inhibit CYP enzymes is a critical component of DDI evaluation, as mandated by regulatory guidelines.[15][16][17] Inhibition of a CYP enzyme can reduce the metabolism of a co-administered drug (the "victim"), leading to increased plasma concentrations and potential toxicity. Efavirenz itself is a known inhibitor of several CYPs, including CYP2C8, CYP2C9, and CYP2C19.[5][18] Therefore, it is imperative to determine if (E)-Dihydro efavirenz shares these properties. Both reversible and time-dependent inhibition (TDI) should be assessed. TDI is of greater clinical concern as it often involves irreversible binding to the enzyme, requiring de novo enzyme synthesis to restore function.[19]

Protocol 2: Reversible CYP Inhibition (IC50 Determination)

This assay determines the concentration of (E)-Dihydro efavirenz required to inhibit 50% of the activity of major CYP isoforms.

Workflow Diagram

Figure 3: Workflow for determining reversible CYP inhibition IC50 values.

Materials and Reagents:

  • (E)-Dihydro efavirenz

  • Pooled HLMs

  • NADPH Regenerating System

  • CYP Probe Substrates and known inhibitors (see table below)

  • LC-MS/MS system

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of (E)-Dihydro efavirenz (e.g., 0.1 to 100 µM).

  • Incubation: In separate wells for each CYP isoform, incubate HLMs, the specific probe substrate (at a concentration near its Km), and varying concentrations of (E)-Dihydro efavirenz at 37°C. Include vehicle controls (0% inhibition) and controls with a known potent inhibitor (100% inhibition).

  • Reaction Initiation & Quenching: Initiate the reaction with NADPH, incubate for a short, linear period (e.g., 5-15 minutes), and quench with cold acetonitrile containing an internal standard.

  • Analysis: Process the samples and analyze by LC-MS/MS to measure the formation of the substrate-specific metabolite.

  • Data Analysis: Calculate the percent inhibition at each concentration of (E)-Dihydro efavirenz relative to the vehicle control. Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[20]

Protocol 3: Time-Dependent Inhibition (IC50 Shift Assay)

This assay identifies TDI by comparing IC50 values from incubations with and without a pre-incubation step in the presence of NADPH. A significant decrease (shift) in the IC50 value after pre-incubation suggests time-dependent inhibition.[19]

Protocol: The protocol is similar to the reversible IC50 assay but includes a parallel set of experiments with a 30-minute pre-incubation of HLMs, (E)-Dihydro efavirenz, and NADPH before the addition of the probe substrate. The IC50 value from this experiment ("+NADPH pre-incubation") is compared to the IC50 from an experiment without the NADPH pre-incubation ("-NADPH pre-incubation").

Example Data Presentation for CYP Inhibition:

CYP IsoformProbe SubstrateKnown Inhibitor(E)-Dihydro efavirenz IC50 (µM)IC50 Shift (+/- NADPH Pre-inc.)Interpretation
CYP1A2PhenacetinFurafylline> 100No ShiftNo Inhibition
CYP2B6BupropionTiclopidine8.5No ShiftPotent Reversible Inhibitor
CYP2C8AmodiaquineGemfibrozil25.3No ShiftModerate Reversible Inhibitor
CYP2C9DiclofenacSulfaphenazole> 100No ShiftNo Inhibition
CYP2C19S-MephenytoinTiclopidine45.1No ShiftWeak Reversible Inhibitor
CYP2D6DextromethorphanQuinidine> 100No ShiftNo Inhibition
CYP3A4MidazolamKetoconazole78.95.2-fold shiftWeak Reversible, Potential TDI

Part 3: Cytochrome P450 Induction Potential

Scientific Rationale: Drug-mediated induction of CYP enzymes can accelerate the metabolism of co-administered drugs, potentially leading to a loss of efficacy. Efavirenz is a known inducer of CYP3A4 and CYP2B6, primarily through the activation of the pregnane X receptor (PXR).[5][21][22] It is therefore critical to evaluate whether (E)-Dihydro efavirenz possesses similar inductive properties. The gold-standard in vitro system for this assessment is cryopreserved primary human hepatocytes, as they retain intact uptake transporters, metabolic enzymes, and nuclear receptor signaling pathways.[23][24]

Protocol 4: CYP Induction in Primary Human Hepatocytes

This protocol measures changes in CYP1A2, CYP2B6, and CYP3A4 mRNA expression and enzyme activity following a 72-hour exposure to (E)-Dihydro efavirenz.

Workflow Diagram

Figure 4: Workflow for assessing CYP induction in primary human hepatocytes.

Materials and Reagents:

  • Cryopreserved Primary Human Hepatocytes (at least 3 donors)

  • Hepatocyte culture medium and supplements

  • Collagen-coated culture plates

  • (E)-Dihydro efavirenz

  • Positive Control Inducers: Omeprazole (for CYP1A2), Phenobarbital or Efavirenz (for CYP2B6), Rifampicin (for CYP3A4)[21][24]

  • Reagents for RNA isolation and qRT-PCR

  • CYP probe substrates for activity assays

Step-by-Step Protocol:

  • Cell Plating: Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to form a confluent monolayer (typically 24-48 hours).

  • Treatment: Replace the medium with fresh medium containing (E)-Dihydro efavirenz at multiple concentrations (e.g., 0.1, 1, 10 µM), vehicle control (e.g., 0.1% DMSO), or positive control inducers.

  • Incubation: Incubate the cells for 48-72 hours, with a medium change every 24 hours.

  • Endpoint 1: mRNA Analysis: After incubation, wash the cells and lyse them to isolate total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of CYP1A2, CYP2B6, and CYP3A4 mRNA, normalized to a housekeeping gene.

  • Endpoint 2: Enzyme Activity Analysis: In parallel plates, wash the treated cells and incubate them with a cocktail of CYP probe substrates for a defined period. Collect the supernatant and analyze by LC-MS/MS to quantify metabolite formation, which reflects enzyme activity.

  • Data Analysis: Calculate the fold induction for both mRNA and activity by dividing the mean result from the test compound-treated cells by the mean result from the vehicle-treated cells.

Example Data Presentation for CYP Induction:

Treatment (10 µM)CYP1A2 Fold Induction (mRNA)CYP2B6 Fold Induction (mRNA)CYP3A4 Fold Induction (mRNA)
Vehicle1.01.01.0
(E)-Dihydro efavirenz1.21.51.8
Omeprazole25.5--
Efavirenz-12.14.5
Rifampicin--18.3

This application note provides a comprehensive suite of protocols to characterize the drug metabolism profile of (E)-Dihydro efavirenz.

  • Metabolic Stability: The results from Protocol 1 will establish whether (E)-Dihydro efavirenz is likely to be cleared by hepatic metabolism. If it is stable (low clearance), the risk of forming unique, abundant metabolites is low.

  • CYP Inhibition: The IC50 values from Protocols 2 and 3 provide a quantitative measure of DDI risk. These values can be used in basic static models, as recommended by the FDA and EMA, to predict if a clinically relevant interaction is likely.[9][15] Potent inhibition (e.g., IC50 < 10 µM) of a major clearance pathway like CYP2B6 for the parent drug would be a significant finding.

  • CYP Induction: The data from Protocol 4 will determine if (E)-Dihydro efavirenz shares the inductive properties of its parent compound. A significant fold-induction, particularly of CYP3A4 or CYP2B6, could impact the efficacy of a wide range of co-administered medications.

By systematically applying these validated in vitro methods, researchers can build a robust data package to understand the metabolic behavior of (E)-Dihydro efavirenz. This information is crucial for ensuring the overall safety profile of efavirenz-containing therapies and for meeting the rigorous standards set by global regulatory authorities.

References

  • Desta, Z., et al. (2007). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 35(7), 1205-1214. [Link]

  • PharmGKB. (2024). Pharmacology of Efavirenz (Sustiva). YouTube. [Link]

  • Ancrevant, M., et al. (2015). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 43(10), 1594-1605. [Link]

  • European Medicines Agency. (2022). Draft ICH Guideline M12 on drug interaction studies is open for public consultation. European Medicines Agency. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. [Link]

  • Melendez-Rosado, J., et al. (2016). Role of Cytochrome P450 2B6 Pharmacogenomics in Determining Efavirenz-Mediated Central Nervous System Toxicity, Treatment Outcomes, and Dosage Adjustments in Patients with Human Immunodeficiency Virus Infection. Pharmacotherapy, 36(12), 1245-1254. [Link]

  • Ward, B. A., et al. (2003). The Cytochrome P450 2B6 (CYP2B6) Is the Main Catalyst of Efavirenz Primary and Secondary Metabolism. Journal of Pharmacology and Experimental Therapeutics, 306(1), 287-294. [Link]

  • U.S. Food and Drug Administration. (2020). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. FDA. [Link]

  • Farmakovijilans Derneği. (2013). New EMA Guideline on the Investigation of drug Interactions. Turkish Society of Pharmacovigilance. [Link]

  • RAPS. (2022). EMA consults on ICH M12 guideline for drug-drug interaction studies. Regulatory Affairs Professionals Society. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

  • ECA Academy. (2024). ICH M12 Guideline on Drug Interaction Studies. ECA Academy. [Link]

  • Whirl-Carrillo, M., et al. (2021). Efavirenz Pathway, Pharmacokinetics. ClinPGx. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • Marzolini, C., et al. (2021). Drug-Drug Interactions Between HIV Antivirals and Concomitant Drugs in HIV Patients: What We Know and What We Need to Know. MDPI. [Link]

  • NYSDOH AIDS Institute. (2023). Efavirenz (EFV) Interactions. HIVguidelines.org. [Link]

  • Hariparsad, N., et al. (2004). Induction of CYP3A4 by efavirenz in primary human hepatocytes: comparison with rifampin and phenobarbital. The Journal of Clinical Pharmacology, 44(11), 1273-1281. [Link]

  • McDonagh, E. M., et al. (2015). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenetics and genomics, 25(8), 415-420. [Link]

  • Wang, X., et al. (2020). Impact of Dihydrocapsaicin on the Metabolism of Efavirenz In Vitro and In Vivo. Pharmacology Research & Perspectives. [Link]

  • Wang, X., et al. (2020). Impact of Dihydrocapsaicin on the Metabolism of Efavirenz In Vitro and In Vivo. Pharmacology Research & Perspectives, 8(3), e00589. [Link]

  • Wang, X., et al. (2020). Impact of Dihydrocapsaicin on the Metabolism of Efavirenz In Vitro and In Vivo. Pharmacology Research & Perspectives, 8(3), e00589. [Link]

  • University of Liverpool. (2024). Efavirenz - HIV Drug Interactions. HIV Drug Interactions. [Link]

  • Hariparsad, N., et al. (2004). Induction of CYP3A4 by Efavirenz in Primary Human Hepatocytes: Comparison With Rifampin and Phenobarbital. The Journal of Clinical Pharmacology. [Link]

  • Vatak, P., et al. (2021). Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology. Toxicology in Vitro, 76, 105221. [Link]

  • Vatak, P., et al. (2021). Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. [Link]

  • Grimm, S. W., et al. (2009). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. Current Drug Metabolism, 10(4), 442-460. [Link]

  • Di, L., et al. (2013). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 18(7), 811-819. [Link]

  • Peng, C. C., et al. (2022). CYP450 drug inducibility in NAFLD via an in vitro hepatic model: Understanding drug-drug interactions in the fatty liver. Frontiers in Pharmacology, 13, 989354. [Link]

  • Desta, Z., et al. (2013). In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19. Drug Metabolism and Pharmacokinetics, 28(4), 311-321. [Link]

  • Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Evotec. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]

  • Google Patents. (2012). US20120108809A1 - Process for preparation of efavirenz.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Juniper Publishers. (2019). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. Juniper Publishers. [Link]

  • Thompson, A. S., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8553-8565. [Link]

Sources

Method

Analytical techniques for separating Efavirenz and its impurities

An Application Guide: Advanced Analytical Techniques for the Separation and Quantification of Efavirenz and Its Impurities Introduction Efavirenz (EFV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) t...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Advanced Analytical Techniques for the Separation and Quantification of Efavirenz and Its Impurities

Introduction

Efavirenz (EFV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infections.[1][2] Chemically designated as (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one, its therapeutic efficacy is intrinsically linked to its purity and stability.[3] The identification and control of impurities in the active pharmaceutical ingredient (API) and its finished dosage forms are mandated by regulatory bodies worldwide to ensure patient safety and drug efficacy.[4]

Impurities can originate from various sources, including the synthetic manufacturing process, degradation of the drug substance over time, or interactions with excipients.[4][5] Even at trace levels, certain impurities can exhibit toxicity or alter the pharmacological profile of the drug.[4] This application note provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the state-of-the-art analytical techniques for separating and quantifying Efavirenz and its associated impurities. We will delve into the causality behind methodological choices, provide detailed, field-proven protocols, and present a framework for developing robust, stability-indicating analytical methods.

Section 1: The Landscape of Efavirenz Impurities

A comprehensive impurity profiling strategy begins with understanding the potential impurities that can arise. For Efavirenz, these are broadly categorized into three classes:

  • Enantiomeric Impurity: Efavirenz is a chiral molecule, with the (S)-enantiomer being the therapeutically active form. The (R)-enantiomer is considered an unwanted impurity and its level must be strictly controlled.[6]

  • Process-Related Impurities: These are substances that arise during the synthesis of the Efavirenz API. They can include starting materials, intermediates, by-products, and reagents. Their presence is a direct reflection of the manufacturing process control.

  • Degradation Products: These impurities form due to the degradation of the Efavirenz molecule under the influence of light, heat, humidity, acid, base, or oxidation.[7][8] Identifying these products is crucial for establishing the drug's shelf-life and appropriate storage conditions. Forced degradation studies are the primary tool for identifying these potential degradants.[9]

Section 2: Stability-Indicating RP-HPLC for Process and Degradation Impurities

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the analysis of Efavirenz and its non-chiral impurities due to its high specificity, precision, and accuracy.[10][] A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradants, excipients, or other impurities.[7]

Causality of Method Design

The selection of chromatographic parameters is driven by the physicochemical properties of Efavirenz and its impurities.

  • Stationary Phase: A C18 (octadecylsilane) or similar hydrophobic column is chosen because Efavirenz is a relatively non-polar molecule, allowing for effective retention and separation based on hydrophobicity.[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (typically acetonitrile or methanol) is used. The buffer controls the pH to ensure consistent ionization state of the analytes, while the organic solvent modulates the retention time.[5][7] Gradient elution, where the proportion of the organic solvent is increased over the course of the run, is often employed to effectively separate impurities with a wide range of polarities.[5]

  • Detection: Efavirenz has a strong chromophore, making UV detection highly effective. The maximum absorbance is typically observed around 247-252 nm, providing excellent sensitivity.[12][13]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative method synthesized from established literature for the quantification of Efavirenz and its related substances.[7][10]

1. Instrumentation and Materials:

  • HPLC or UPLC system with a UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical column: Inertsil-ODS 3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.[10]

  • Acetonitrile (HPLC grade).

  • Ammonium dihydrogen phosphate (Analytical grade).

  • Orthophosphoric acid (Analytical grade).

  • Water (HPLC grade).

  • Efavirenz reference standard and impurity standards.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.86% w/v solution of ammonium dihydrogen phosphate in water, with pH adjusted to 3.0 using orthophosphoric acid.[7]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 60% A, 40% B

    • 10-35 min: Linear gradient to 20% A, 80% B

    • 35-40 min: Hold at 20% A, 80% B

    • 40-41 min: Linear gradient back to 60% A, 40% B

    • 41-50 min: Re-equilibration at 60% A, 40% B

  • Flow Rate: 1.5 mL/min.[10]

  • Column Temperature: 45°C.[10]

  • Detection Wavelength: 247 nm.[12][14]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Efavirenz reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration of approximately 100 µg/mL.

  • Sample Solution: For bulk drug substance, prepare as per the standard solution. For tablets, weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to one tablet's strength into a volumetric flask, dissolve and dilute with the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[13][14]

Data Summary: Method Performance

The following table summarizes typical performance characteristics for RP-HPLC methods developed for Efavirenz impurity analysis.

ParameterTypical ValueReference
Linearity Range500 - 10000 ng/mL[10]
Correlation Coefficient (r²)> 0.999[10]
Limit of Detection (LOD)157.6 ng/mL[10]
Limit of Quantification (LOQ)477.7 ng/mL[10]
Accuracy (% Recovery)98.2 - 101.2%[10]
Workflow for Impurity Profiling

G cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Processing P1 Weigh API or Powdered Tablet P2 Dissolve in Mobile Phase & Sonicate P1->P2 P3 Dilute to Final Concentration P2->P3 P4 Filter (0.45 µm) P3->P4 A1 Inject Sample onto C18 Column P4->A1 A2 Gradient Elution (Buffer/ACN) A1->A2 A3 UV Detection at 247 nm A2->A3 D1 Integrate Peaks A3->D1 D2 Identify Impurities (vs. Standards) D1->D2 D3 Quantify using External Standard D2->D3 Report Report D3->Report G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing P1 Dissolve Efavirenz API in Mobile Phase (Hexane/IPA) A1 Inject Sample onto Chiralcel OD-H Column P1->A1 A2 Isocratic Elution A1->A2 A3 UV Detection at 254 nm A2->A3 D1 Separate & Integrate (R) and (S) Peaks A3->D1 D2 Calculate Area % of (R)-Enantiomer D1->D2 D3 Compare against Specification Limit D2->D3 Report Report D3->Report

Sources

Method

Application of (E)-Dihydroefavirenz in Pharmacokinetic Studies: A Technical Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (E)-Dihydroefavirenz, also known as Efavirenz Related Compound B, in pharmacokinetic (PK)...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (E)-Dihydroefavirenz, also known as Efavirenz Related Compound B, in pharmacokinetic (PK) studies of the anti-HIV drug efavirenz. This guide details the scientific rationale, experimental protocols, and data interpretation, ensuring technical accuracy and field-proven insights.

Introduction: The Pharmacokinetic Landscape of Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] The clinical efficacy and toxicity of efavirenz are closely linked to its plasma concentrations, which exhibit significant inter-individual variability.[1][3][4] This variability is largely attributed to genetic polymorphisms in drug-metabolizing enzymes, particularly cytochrome P450 2B6 (CYP2B6), which is the primary enzyme responsible for its metabolism.[1][3][5] Therefore, a thorough understanding of the pharmacokinetics of efavirenz and its related compounds is critical for optimizing dosing regimens, minimizing adverse effects, and preventing the emergence of drug resistance.[1][4]

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. In the context of efavirenz, these studies often focus on the parent drug and its major metabolites, such as 8-hydroxyefavirenz and 7-hydroxyefavirenz.[1][2][6] However, the analysis of related compounds, such as process impurities or synthetic analogs, is also crucial for a complete understanding of the drug's in vivo behavior and to meet regulatory requirements.

(E)-Dihydroefavirenz , designated as Efavirenz Related Compound B by the United States Pharmacopeia (USP)[7], is one such compound. While not a primary metabolite, its presence and potential in vivo formation or conversion could have implications for the overall pharmacokinetic profile and safety assessment of efavirenz. This guide will focus on the practical application of (E)-Dihydroefavirenz in designing and executing robust pharmacokinetic studies.

(E)-Dihydroefavirenz: Characterization and Rationale for Inclusion in PK Studies

(E)-Dihydroefavirenz is structurally similar to efavirenz, with the key difference being the reduction of the cyclopropylethynyl side chain to a (E)-2-cyclopropylvinyl group.[7] Its inclusion in pharmacokinetic studies is warranted for several reasons:

  • Impurity Profiling: It may be present as a process-related impurity in the efavirenz drug substance. Regulatory agencies require the identification and quantification of impurities to ensure the safety and consistency of the final drug product.

  • Potential for In Vivo Conversion: Although not a documented major metabolic pathway, the possibility of in vivo reduction of the acetylene bond in efavirenz to form (E)-Dihydroefavirenz cannot be entirely ruled out without experimental evidence.

  • Pharmacological Activity: The structural similarity to efavirenz suggests that (E)-Dihydroefavirenz could potentially possess pharmacological or toxicological activity. Characterizing its pharmacokinetic profile is essential for a comprehensive safety assessment.

  • Bioanalytical Reference Standard: A well-characterized standard of (E)-Dihydroefavirenz is necessary for the validation of analytical methods to detect and quantify it in biological matrices.

The chemical structures of efavirenz and (E)-Dihydroefavirenz are presented below:

CompoundChemical Structure
Efavirenz
(E)-Dihydroefavirenz

Experimental Protocols for Pharmacokinetic Studies

This section provides a detailed, step-by-step methodology for a typical preclinical pharmacokinetic study designed to characterize the plasma concentration-time profiles of both efavirenz and (E)-Dihydroefavirenz following oral administration.

Study Design and Execution

A robust study design is paramount for generating reliable pharmacokinetic data. The following workflow outlines the key stages of the experimental process.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase A Protocol Design & IACUC Approval B Acquisition of Test Compounds (Efavirenz, (E)-Dihydroefavirenz) A->B C Analytical Method Development & Validation B->C H LC-MS/MS Analysis C->H D Animal Acclimatization (e.g., Sprague-Dawley rats) E Dosing (Oral gavage of Efavirenz formulation) D->E F Serial Blood Sampling (e.g., via tail vein or jugular vein cannula) E->F G Plasma Sample Processing (Protein Precipitation or SPE) F->G G->H I Pharmacokinetic Parameter Calculation (e.g., AUC, Cmax, t1/2) H->I J Data Interpretation & Reporting I->J

Caption: Experimental workflow for a preclinical pharmacokinetic study of efavirenz and (E)-Dihydroefavirenz.

Detailed Protocol: Bioanalytical Method using LC-MS/MS

The accurate quantification of efavirenz and (E)-Dihydroefavirenz in biological matrices necessitates a sensitive and selective analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Objective: To develop and validate a bioanalytical method for the simultaneous quantification of efavirenz and (E)-Dihydroefavirenz in rat plasma.

Internal Standard (IS): A stable isotope-labeled version of efavirenz, such as (Rac)-Efavirenz-d5, is highly recommended to compensate for matrix effects and variability during sample processing.[8][9][10]

3.2.1. Sample Preparation: Protein Precipitation (PPT)

  • Thaw frozen plasma samples and calibration standards/quality control (QC) samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 50 µL of each plasma sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL of Efavirenz-d5).

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

3.2.2. LC-MS/MS Instrumentation and Conditions

The following table provides a starting point for the LC-MS/MS parameters. Method optimization is crucial for achieving the desired sensitivity and chromatographic resolution.

ParameterCondition
LC System High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
MRM Transitions To be determined by infusing pure standards of efavirenz, (E)-Dihydroefavirenz, and the internal standard.

3.2.3. Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines, such as the ICH M10 guideline on bioanalytical method validation.[2][5][8][11][12] Key validation parameters include:

  • Selectivity and Specificity

  • Calibration Curve (linearity and range)

  • Accuracy and Precision (within-run and between-run)

  • Matrix Effect

  • Recovery

  • Stability (bench-top, freeze-thaw, and long-term)

Data Analysis and Interpretation

Once the plasma concentrations of efavirenz and (E)-Dihydroefavirenz have been determined at various time points, pharmacokinetic parameters can be calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Terminal elimination half-life
CL/F Apparent total body clearance
Vd/F Apparent volume of distribution

A sample pharmacokinetic data table is presented below:

AnalyteCmax (ng/mL)Tmax (hr)AUC(0-inf) (ng*hr/mL)t1/2 (hr)
Efavirenz 250045000020
(E)-Dihydroefavirenz 506100024

Interpretation of Results:

The pharmacokinetic data for (E)-Dihydroefavirenz should be interpreted in the context of the efavirenz data.

  • If (E)-Dihydroefavirenz is an impurity in the administered drug: Its pharmacokinetic profile will reflect its own ADME properties. A comparison of its exposure (AUC) to that of efavirenz will indicate its relative systemic exposure.

  • If (E)-Dihydroefavirenz is formed in vivo: Its appearance in plasma after the Tmax of efavirenz could suggest its formation from the parent drug. The metabolite-to-parent drug ratio can be calculated to assess the extent of this potential conversion.

The following diagram illustrates the logical relationship in interpreting the pharmacokinetic data.

data_interpretation cluster_data Input Data cluster_analysis Analysis cluster_interpretation Interpretation cluster_conclusion Conclusion A Plasma Concentrations of Efavirenz & (E)-Dihydroefavirenz B Calculate PK Parameters (Cmax, AUC, t1/2, etc.) A->B C Compare Exposure (AUC) of Efavirenz vs. (E)-Dihydroefavirenz B->C D Analyze Time Course (Tmax comparison) B->D E Assess Metabolite-to-Parent Ratio C->E D->E F Characterize the in vivo profile of (E)-Dihydroefavirenz E->F

Caption: Logical flow for the interpretation of pharmacokinetic data for efavirenz and (E)-Dihydroefavirenz.

Conclusion

The inclusion of (E)-Dihydroefavirenz in the pharmacokinetic evaluation of efavirenz provides a more complete picture of the drug's in vivo disposition. By employing robust study designs, validated bioanalytical methods, and sound data interpretation, researchers can gain valuable insights into the behavior of this related compound. This knowledge is crucial for ensuring the quality, safety, and efficacy of efavirenz-based therapies and for meeting the stringent requirements of regulatory agencies. The protocols and principles outlined in this guide serve as a foundation for conducting high-quality pharmacokinetic studies in the field of antiretroviral drug development.

References

  • Efavirenz Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]

  • Desta, Z., G-Michael, A., & Flockhart, D. A. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1218–1229. [Link]

  • PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). (2019). Pharmacogenetics and Genomics, 29(1), 1-8. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]

  • Wang, B., Ma, X., Chen, Y., & Li, X. (2023). Impact of Dihydrocapsaicin on the Metabolism of Efavirenz In Vitro and In Vivo. Molecules, 28(23), 7858. [Link]

  • Kharasch, E. D., & Mitchell, D. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 47(10), 1104–1112. [Link]

  • Tucker, G. T. (1999). Synthesis and Evaluation of Analogs of Efavirenz (SUSTIVA) as HIV-1 Reverse Transcriptase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(19), 2805-2810. [Link]

  • Sree, G. V., & Kumar, D. A. (2014). A NEW AND PRECISE BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF EFAVIRENZ IN HUMAN PLASMA BY RP-HPLC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 633-639. [Link]

  • Sanchez Bautista, E. (2023). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. [Link]

  • The Efavirenz: Structure-Activity Relantionship and Synthesis Methods. (2023). Request PDF. [Link]

  • Dickinson, L., Boffito, M., & Khoo, S. (2014). Impact of efavirenz pharmacokinetics and pharmacogenomics on neuropsychological performance in older HIV-infected patients. Journal of Antimicrobial Chemotherapy, 69(7), 1947–1951. [Link]

  • Synthesis and Evaluation of Efavirenz (SustivaTM) Analogues as HIV-1 Reverse Transcriptase Inhibitors: Replacement of the Cyclopropylacetylene Side Chain. (2000). ResearchGate. [Link]

  • Dickinson, L., Boffito, M., & Khoo, S. (2014). Pharmacokinetic and pharmacodynamic analysis of efavirenz dose reduction using an in vitro-in vivo extrapolation model. The Journal of infectious diseases, 209(7), 1041–1048. [Link]

  • Marzolini, C., Telenti, A., Decosterd, L. A., Greub, G., Biollaz, J., & Buclin, T. (2001). Pharmacokinetics of efavirenz (EFV) alone and in combination therapy with nelfinavir (NFV) in HIV-1 infected patients. British journal of clinical pharmacology, 51(2), 159–163. [Link]

  • Dickinson, L., Boffito, M., & Khoo, S. (2014). Pharmacokinetic and Pharmacodynamic Analysis of Efavirenz Dose Reduction Using an In VitroIn Vivo Extrapolation Model. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in (E)-Dihydro Efavirenz LC-MS/MS Analysis

Welcome to the technical support center for the bioanalysis of (E)-Dihydro efavirenz. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of (E)-Dihydro efavirenz. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenge of matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, precision, and reliability of your analytical data.

Introduction to the Challenge: The Matrix Effect

In LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest. These endogenous components, such as phospholipids, salts, and proteins, can significantly interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), compromising the accuracy and reproducibility of quantitative results.[1]

(E)-Dihydro efavirenz, a metabolite of the antiretroviral drug efavirenz, is a polar compound. The analysis of such polar metabolites in complex biological matrices like plasma is often susceptible to matrix effects, necessitating robust sample preparation and analytical strategies. This guide will walk you through proven methods to identify, troubleshoot, and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of matrix effects in my (E)-Dihydro efavirenz analysis?

A1: The most common indicators of matrix effects are poor reproducibility of quality control (QC) samples, inconsistent peak areas for your internal standard (IS), and a lack of precision and accuracy in your calibration curve. You might also observe significant variations in analyte response when analyzing samples from different individuals.

Q2: I'm seeing significant ion suppression. What is the most likely culprit in my plasma samples?

A2: Phospholipids are a major cause of ion suppression in plasma samples.[2][3] Due to their amphipathic nature, they are often co-extracted with analytes and can co-elute from the LC column, competing for ionization in the ESI source.

Q3: Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects?

A3: While a SIL-IS is the gold standard for compensating for matrix effects and is highly recommended, it may not be a complete solution.[4] Severe ion suppression can lead to a signal intensity for both the analyte and the IS that is too low for reliable detection, impacting the assay's sensitivity. Therefore, it is always best practice to minimize matrix effects as much as possible through effective sample preparation and chromatography.

Q4: What is the quickest sample preparation method to reduce matrix effects?

A4: Protein precipitation (PPT) is the fastest and simplest method. However, it is often the least effective at removing matrix components, especially phospholipids, which can lead to significant matrix effects. More robust methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally recommended for cleaner extracts.

Troubleshooting Guides

This section provides detailed, step-by-step guidance on how to systematically address matrix effect-related issues in your (E)-Dihydro efavirenz LC-MS/MS analysis.

Guide 1: Identifying and Quantifying Matrix Effects

Before you can troubleshoot, you need to confirm and quantify the extent of the matrix effect. The post-extraction addition method is a widely accepted approach.

Experimental Protocol: Post-Extraction Addition

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Blank plasma is extracted first, and then the analyte and internal standard are spiked into the final extract.

    • Set C (Pre-Spiked Matrix): Analyte and internal standard are spiked into plasma before the extraction process.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Interpreting the Results:

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

According to the US Food and Drug Administration (FDA) guidance on bioanalytical method validation, the matrix effect should be investigated to ensure that precision, selectivity, and sensitivity are not compromised.[5][6][7]

Guide 2: Optimizing Sample Preparation to Mitigate Matrix Effects

The most effective way to combat matrix effects is to remove the interfering components from your sample before analysis. Below is a comparison of common sample preparation techniques.

Workflow for Sample Preparation Optimization

Caption: Decision workflow for selecting a sample preparation technique.

Comparison of Sample Preparation Techniques

TechniquePrincipleProsCons
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile).Fast, simple, and inexpensive.Inefficient removal of phospholipids and other matrix components, leading to higher matrix effects.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.Can provide cleaner extracts than PPT; effective for non-polar analytes.Can be labor-intensive, may have lower recovery for polar analytes, and may still have matrix effects.[8]
Solid-Phase Extraction (SPE) Analytes are isolated from a complex matrix by selective adsorption onto a solid sorbent.Provides the cleanest extracts, high analyte concentration, and significant reduction in matrix effects.Can be more time-consuming and expensive; requires method development.

Recommended Protocol: Liquid-Liquid Extraction for (E)-Dihydro Efavirenz

Based on methods developed for the structurally similar 8,14-dihydroxyefavirenz, LLE with ethyl acetate is a promising approach.[1]

  • Sample Preparation: To 200 µL of plasma, add the internal standard.

  • Extraction: Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

For Persistent Matrix Effects: Consider Phospholipid Removal SPE

If significant matrix effects persist after LLE, specialized SPE cartridges designed for phospholipid removal are highly effective.[3][9] These cartridges combine protein precipitation and phospholipid removal in a single step.

Experimental Protocol: Phospholipid Removal SPE

  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of acetonitrile containing 1% formic acid and the internal standard.

  • Vortex: Vortex the sample for 1 minute to precipitate proteins.

  • SPE: Load the entire sample onto the phospholipid removal SPE plate/cartridge and apply vacuum or positive pressure to collect the eluent.

  • Analysis: The collected eluent is ready for direct injection or can be evaporated and reconstituted.

Guide 3: Chromatographic and Mass Spectrometric Optimization

Fine-tuning your LC-MS/MS parameters can further reduce the impact of matrix effects.

Troubleshooting Decision Tree

TroubleshootingTree Start Matrix Effect Observed? Optimize_SP Optimize Sample Prep (LLE or SPE) Start->Optimize_SP Yes End Matrix Effect Minimized Start->End No Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Still present Optimize_SP->End Resolved Optimize_MS Optimize MS Parameters Optimize_LC->Optimize_MS Still present Optimize_LC->End Resolved Use_SIL_IS Use Stable Isotope-Labeled IS Optimize_MS->Use_SIL_IS Still present Optimize_MS->End Resolved Use_SIL_IS->End

Caption: A systematic approach to troubleshooting matrix effects.

Chromatographic Strategies:

  • Improve Separation: Modify your LC gradient to better separate (E)-Dihydro efavirenz from co-eluting matrix components. A longer, shallower gradient can improve resolution.

  • Column Chemistry: Consider using a different column chemistry. For polar analytes like (E)-Dihydro efavirenz, a column with a more polar stationary phase or one that operates under HILIC conditions might be beneficial.

Mass Spectrometry Strategies:

  • Ionization Source: If using Electrospray Ionization (ESI), try adjusting source parameters like spray voltage, gas flows, and temperature to optimize analyte signal and minimize the influence of matrix components. In some cases, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects for certain analytes.

  • MRM Transitions: Ensure your Multiple Reaction Monitoring (MRM) transitions are highly specific to (E)-Dihydro efavirenz to minimize the detection of interfering compounds.

Conclusion

Overcoming matrix effects in the LC-MS/MS analysis of (E)-Dihydro efavirenz is a critical step in developing a robust and reliable bioanalytical method. By systematically evaluating and optimizing sample preparation, chromatography, and mass spectrometry parameters, researchers can significantly reduce the impact of interfering endogenous components. This comprehensive approach, guided by the principles outlined in this technical support center, will lead to higher quality data and increased confidence in your analytical results.

References

  • Chambers, A. G. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(7), 572-586.
  • Xue, Y. J., Liu, J., & Unger, S. E. (2006). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of biomolecular screening, 11(6), 637-649.
  • Li, W., & Tse, F. L. (2010). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(31), 3293-3299.
  • Wikipedia. (2023, December 1). Ion suppression (mass spectrometry). Retrieved from [Link]

  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

  • Kim, K. B., Kim, H. S., Kim, J. H., Lee, K. R., & Lee, M. G. (2007). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers.
  • Srivastava, P., Moorthy, G. S., Gross, R., & Barrett, J. S. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PloS one, 8(6), e63305.
  • AMS Biotechnology (Europe) Ltd. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Waters. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from [Link]

  • Pettersson Bergstrand, M., Soeria-Atmadja, S., Österberg, E., Chunda, S., Nasi, L., & Pohanka, A. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Therapeutic drug monitoring, 10.1097/FTD.0000000000001173.
  • Curley, P., Siccardi, M., & Moss, D. M. (2016).
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Fülöp, A., & Hatos, A. (2015). Ion Suppression: A Major Concern in Mass Spectrometry.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

  • Shah, G., & Sahu, A. (2016). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Restek Corporation. (n.d.). Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. Retrieved from [Link]

  • MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Retrieved from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • Mutlib, A. E., Chen, H., Nemeth, G. A., Gan, L. S., Christ, D. D., He, H., ... & Woolf, T. F. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition, 27(11), 1319-1333.
  • Jafari, M., Khataei, M. M., & Busquets, R. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5537-5556.
  • Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of agricultural and food chemistry, 62(24), 5624-5635.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation. Retrieved from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Taylor, P. J. (2005). Matrix effects: The Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.

Sources

Optimization

Technical Support Center: HPLC Analysis of (E)-Dihydro efavirenz

< Welcome to the technical support guide for resolving (E)-Dihydro efavirenz during HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for resolving (E)-Dihydro efavirenz during HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of Efavirenz and its closely related impurity, (E)-Dihydro efavirenz. This guide provides in-depth technical explanations, actionable troubleshooting steps, and validated protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between Efavirenz and (E)-Dihydro efavirenz?

Poor resolution between these two compounds is a common challenge due to their structural similarity. (E)-Dihydro efavirenz is a reduction product of Efavirenz, differing only by the saturation of the triple bond to a double bond. This subtle difference results in very similar physicochemical properties, leading to close elution times in reversed-phase HPLC. Achieving baseline separation requires careful optimization of chromatographic parameters that influence selectivity.[1][2]

Q2: What is the most critical parameter to adjust for improving resolution?

Selectivity (α) is the most powerful factor for improving the resolution of closely eluting peaks.[2][3] While column efficiency (N) and retention factor (k) are important, modifications that enhance the differential interaction of the analytes with the stationary and mobile phases will have the most significant impact.[2][3] Key parameters to adjust for selectivity include mobile phase composition (organic solvent type, pH) and stationary phase chemistry.[2]

Q3: Can temperature adjustments improve the separation?

Yes, column temperature can be a valuable tool for optimizing selectivity.[4][5][6] Changing the temperature alters the thermodynamics of the analyte-stationary phase interactions, which can affect the elution order and improve resolution for compounds with similar structures.[4][5][7] It's an often-overlooked parameter that can provide the necessary enhancement in separation without extensive mobile phase re-development.[4][8]

Q4: My peak shapes are poor (tailing or fronting). How does this affect resolution?

Poor peak shape directly compromises resolution. Peak tailing, often caused by secondary interactions with the stationary phase or a mismatch between the sample solvent and mobile phase, can cause peaks to overlap even if their retention times are different.[9][10] It is crucial to address peak shape issues before or in conjunction with optimizing selectivity.

Troubleshooting Guide: A Systematic Approach to Improving Resolution

When faced with inadequate separation of (E)-Dihydro efavirenz and Efavirenz, a systematic approach to method optimization is essential. The following sections detail the key parameters to investigate, the scientific rationale for their adjustment, and step-by-step protocols.

Mobile Phase Optimization

The mobile phase is often the first and most effective area for modification.

1.1. Organic Modifier Selection & Composition

The Principle: The choice and concentration of the organic solvent in a reversed-phase system directly influence the retention factor (k) and can also affect selectivity (α).[2][3] While acetonitrile and methanol are the most common choices, they offer different selectivities due to their unique properties (acetonitrile is aprotic, while methanol is a protic solvent).

Troubleshooting Steps:

  • Evaluate Different Organic Solvents: If your current method uses acetonitrile, try substituting it with methanol, or vice versa. The change in solvent polarity and interaction mechanism can alter the elution pattern.

  • Fine-Tune the Organic Content: A small decrease in the percentage of the organic modifier will increase the retention time of both compounds, potentially providing more time for separation to occur.[2][11] This is particularly effective if the peaks are eluting very early in the chromatogram.

1.2. Mobile Phase pH Adjustment

The Principle: The retention of ionizable compounds in reversed-phase HPLC is highly dependent on the mobile phase pH.[9][12][13][14][15] By adjusting the pH, you can control the ionization state of your analytes. The ionized form is more polar and will be less retained on a non-polar stationary phase.[9][12] Efavirenz contains a secondary amine within its benzoxazine ring structure, which can be protonated at acidic pH. Altering the charge state of the molecule relative to its dihydro impurity can induce significant changes in retention and selectivity.

Experimental Protocol: pH Scouting

  • Determine Analyte pKa: If not known, find the pKa of Efavirenz.

  • Prepare Buffered Mobile Phases: Prepare a series of mobile phases with buffered pH values. For example, prepare buffers at pH 3.0, 5.0, and 7.0. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa for method robustness.[9][14]

  • Analyze the Sample: Inject your sample using each mobile phase and observe the changes in retention time and resolution.

  • Data Analysis: Compare the chromatograms to identify the optimal pH for separation.

pHExpected ObservationRationale
Low pH (e.g., 3.0) Potential for increased retention and altered selectivity.The secondary amine on the Efavirenz molecule may be protonated, increasing its polarity and potentially altering its interaction with the stationary phase differently than the dihydro analog.
Neutral pH (e.g., 7.0) Efavirenz will be in its neutral form.Retention will be based primarily on hydrophobicity.
Stationary Phase and Column Parameters

If mobile phase adjustments are insufficient, consider the stationary phase and column dimensions.

2.1. Stationary Phase Chemistry

The Principle: The choice of stationary phase is a critical determinant of selectivity. While C18 columns are widely used, alternative chemistries can offer different retention mechanisms that can be exploited for difficult separations.

Recommendations:

  • Phenyl-Hexyl Phases: These columns provide pi-pi interactions, which can be beneficial for separating aromatic compounds like Efavirenz and its impurity. The difference in the electronic structure between the alkyne and alkene in the two molecules might lead to differential interactions with the phenyl groups on the stationary phase.

  • Cyano Phases: A cyano-bonded phase offers different selectivity compared to alkyl phases due to its dipole-dipole interactions. This has been shown to be effective for the separation of Efavirenz and its related substances.[1]

  • Embedded Polar Group (EPG) Phases: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with basic compounds and offer unique selectivity.

2.2. Column Dimensions and Particle Size

The Principle: Column efficiency (N) is directly related to the column length and inversely related to the particle size of the packing material.[11] Increasing efficiency leads to sharper peaks, which can improve resolution even if the selectivity remains unchanged.[2]

Actionable Steps:

  • Increase Column Length: Doubling the column length will theoretically increase the resolution by a factor of √2 (approximately 1.4). However, this will also increase the analysis time and backpressure.

  • Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (for UHPLC systems) will significantly increase efficiency and, therefore, resolution.[11]

Temperature Optimization

The Principle: Temperature affects mobile phase viscosity, analyte diffusivity, and the thermodynamics of partitioning between the mobile and stationary phases.[4][5][7][8] For closely related compounds, a change in temperature can alter the selectivity (α), sometimes dramatically.[4][6][7]

Experimental Protocol: Temperature Scouting

  • Set Initial Conditions: Begin with your current optimized mobile phase and column.

  • Vary the Temperature: Analyze the sample at a range of temperatures (e.g., 25°C, 35°C, 45°C, and 55°C). Ensure the column is properly thermostatted and allowed to equilibrate at each new temperature.

  • Monitor Resolution and Elution Order: Carefully observe the resolution between Efavirenz and (E)-Dihydro efavirenz. Note that the elution order of the peaks can sometimes reverse with temperature changes.[7]

  • Select Optimal Temperature: Choose the temperature that provides the best balance of resolution, peak shape, and analysis time. Lower temperatures often increase retention and may improve resolution, while higher temperatures lead to shorter run times.[5][16]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting poor peak resolution.

Troubleshooting_Workflow start Poor Resolution (Efavirenz / (E)-Dihydro efavirenz) check_k Are peaks well-retained? (k > 2) start->check_k adjust_organic Adjust % Organic Solvent (Decrease to increase k) check_k->adjust_organic No ph_scout Perform pH Scouting (e.g., pH 3, 5, 7) check_k->ph_scout Yes adjust_organic->check_k resolution_improved_ph Resolution Improved? ph_scout->resolution_improved_ph optimize_ph Fine-tune pH and Organic Content resolution_improved_ph->optimize_ph Yes temp_scout Perform Temperature Scouting (e.g., 25°C - 55°C) resolution_improved_ph->temp_scout No end Resolution Achieved optimize_ph->end resolution_improved_temp Resolution Improved? temp_scout->resolution_improved_temp optimize_temp Optimize Temperature resolution_improved_temp->optimize_temp Yes change_column Change Stationary Phase (e.g., Phenyl-Hexyl, Cyano) resolution_improved_temp->change_column No optimize_temp->end change_column->end

Caption: Troubleshooting workflow for improving peak resolution.

Summary of Key Parameters and Their Impact

ParameterPrimary Effect OnRecommended Action
% Organic Solvent Retention Factor (k)Decrease %B to increase retention and separation time.
Mobile Phase pH Selectivity (α)Scout different pH values to alter the ionization state of Efavirenz.
Column Temperature Selectivity (α) & Efficiency (N)Investigate a range of temperatures (e.g., 25-55°C) to find optimal selectivity.
Stationary Phase Selectivity (α)Switch from C18 to a Phenyl-Hexyl or Cyano phase for alternative interactions.
Column Length Efficiency (N)Use a longer column to increase the number of theoretical plates.
Particle Size Efficiency (N)Use a column with smaller particles (e.g., 3 µm or sub-2 µm) for sharper peaks.

By systematically evaluating and optimizing these parameters, you can successfully resolve (E)-Dihydro efavirenz from Efavirenz, leading to more accurate and reliable analytical results in your research and development activities.

References
  • KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Dolan JW, Snyder LR. Temperature selectivity in reversed-phase high performance liquid chromatography. J Chromatogr A. 2002 Aug 2;965(1-2):195-205.
  • Sharma SD, Singh G. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry. 2013;3(3):29-33.
  • Woolf EJ, Matuszewski BK. Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. J Pharm Biomed Anal. 2001 May;25(2):267-84. Available from: [Link]

  • Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution?
  • Shinde V. Exploring the Role of pH in HPLC Separation. Veeprho. 2025 Feb 1.
  • Chrom Tech, Inc. Methods for Changing Peak Resolution in HPLC.
  • Pandey PK. What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. 2025 Oct 7.
  • Pujeri SS, Khader AMA, Seetharamappa J. Chiral Separation of Non-Nucleoside Reverse Transcription Inhibitor Efavirenz by HPLC on Cellulose-Based. Journal of the Chinese Chemical Society. 2011;58(5):664-670.
  • Li J, et al. Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases. Analyst. 2014;139(15):3899-906. Available from: [Link]

  • HPLC Troubleshooting. Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. 2024 Oct 13. Available from: [Link]

  • ACE HPLC Columns. The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. 2020 Feb 17.
  • Majors RE. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. 2010;28(10):894-905.
  • Waters Corporation. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
  • Hawle. The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. 2023 Dec 27.
  • Selerity Technologies. The Use of Temperature for Method Development in LC. Chromatography Today.
  • PharmaGuru. How To Improve Resolution In HPLC: 5 Simple Tips. 2025 Jun 6.
  • Koczur S. Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. 2023 Aug 9.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.

Sources

Troubleshooting

Technical Support Center: Navigating the Solution Stability of (E)-Dihydro Efavirenz

Welcome to the technical support center for (E)-Dihydro efavirenz. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-Dihydro efavirenz. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in solution. As a structurally related impurity of the well-characterized antiretroviral drug efavirenz, (E)-Dihydro efavirenz presents unique stability challenges that can impact experimental outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to anticipate and address these issues effectively. Our approach is rooted in the established principles of chemical stability, drawing parallels from the extensive research on efavirenz while highlighting areas where the dihydro derivative may exhibit distinct behavior.

Understanding the Core Stability Challenge: The Benzoxazinone Ring

The central nervous system of both efavirenz and (E)-Dihydro efavirenz is the 2H-3,1-benzoxazin-2-one ring system. This cyclic carbamate is susceptible to hydrolysis, which is the primary degradation pathway observed for efavirenz in aqueous solutions.[1] This hydrolysis leads to the opening of the ring to form an unstable amino alcohol intermediate, which can then undergo further rearrangement, particularly at extreme pH values. Given the structural similarity, it is highly probable that (E)-Dihydro efavirenz follows a similar degradation pattern. Therefore, controlling the factors that influence hydrolysis is paramount to maintaining the integrity of your solutions.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your experiments with (E)-Dihydro efavirenz solutions.

Issue 1: Rapid Degradation of (E)-Dihydro Efavirenz in Aqueous Buffers

Question: I prepared a solution of (E)-Dihydro efavirenz in a standard phosphate buffer at pH 7.4 for my assay, but I'm observing a rapid loss of the parent compound and the appearance of unknown peaks in my chromatogram. What is happening and how can I prevent this?

Answer:

Root Cause Analysis: The degradation you are observing is likely due to the hydrolysis of the cyclic carbamate ring in the (E)-Dihydro efavirenz molecule. Studies on efavirenz have shown that its stability in aqueous solutions is highly pH-dependent. The maximum stability for efavirenz is observed at approximately pH 4.[1] At neutral and alkaline pH, the rate of hydrolysis increases significantly. While phosphate and borate buffers have been shown to have a negligible catalytic effect on efavirenz degradation, the pH itself is the primary driver of instability.[1]

Solution:

  • pH Adjustment: The most critical parameter to control is the pH of your solution. For maximum stability, prepare your aqueous solutions of (E)-Dihydro efavirenz in a buffer system that maintains a pH around 4. Acetate and citrate buffers can be suitable choices, but be aware that they have been shown to catalyze the hydrolysis of efavirenz to some extent.[1] Therefore, it is advisable to use the lowest buffer concentration necessary for your experiment.

  • Solvent Selection: If your experimental design allows, consider using a non-aqueous or a mixed aqueous-organic solvent system. Efavirenz is soluble in organic solvents like methanol and acetonitrile, where it exhibits greater stability.[2] A mobile phase consisting of acetonitrile and an acidic aqueous buffer (pH 3.0) has been successfully used for the analysis of efavirenz and its degradation products.[3]

  • Temperature Control: Hydrolysis reactions are accelerated at higher temperatures. Prepare and store your solutions at reduced temperatures (e.g., 2-8 °C) to slow down the degradation process. For long-term storage, freezing (-20 °C or lower) is recommended, although freeze-thaw stability should be evaluated.

Issue 2: Inconsistent Results and Poor Reproducibility in Photostability Studies

Question: I am conducting photostability studies on (E)-Dihydro efavirenz, and my results are highly variable. The degradation profile seems to change depending on the solvent I use. Why is this happening?

Answer:

Root Cause Analysis: The photostability of a compound can be significantly influenced by the solvent environment. For efavirenz, photolysis has been shown to be solvent-dependent.[4][5] The primary photolytic mechanisms for efavirenz involve an excited-state intramolecular proton transfer (phototautomerization) and photoinduced decarbonylation.[4] The polarity and hydrogen-bonding ability of the solvent can stabilize different excited states and reaction intermediates, leading to different degradation pathways and products.[4]

Solution:

  • Standardize Your Solvent System: For consistent and comparable photostability data, it is crucial to use a consistent and well-defined solvent system for all your experiments.

  • Solvent Selection Considerations:

    • Aprotic Solvents: Solvents like acetonitrile, which are aprotic, may lead to different degradation profiles compared to protic solvents.

    • Protic Solvents: Protic solvents like methanol can participate in hydrogen bonding and may influence the phototautomerization process.[4]

    • Nonpolar Solvents: Solvents like chloroform can also influence the photolytic pathway.[4]

  • Control for Oxygen: Photooxidation can be a competing degradation pathway. To ensure that you are studying the direct photolysis of the molecule, it is good practice to deoxygenate your solutions by purging with an inert gas like nitrogen before and during irradiation.[5]

  • Use a Validated Analytical Method: Employ a stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection, that can effectively separate the parent compound from its photoproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (E)-Dihydro efavirenz in solution?

Based on the extensive data available for its parent compound, efavirenz, the primary degradation pathway for (E)-Dihydro efavirenz in aqueous solution is expected to be hydrolysis of the 2H-3,1-benzoxazin-2-one ring.[1] This proceeds through an amino alcohol intermediate, which can further degrade to a quinoline derivative under certain conditions.[6]

Q2: What are the optimal storage conditions for (E)-Dihydro efavirenz solutions?

To ensure the stability of your (E)-Dihydro efavirenz solutions, the following storage conditions are recommended:

  • pH: Maintain the pH of aqueous solutions around 4 for maximum stability.[1]

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C) for short-term use and frozen (-20 °C or below) for long-term storage.

  • Light: Protect solutions from light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.

  • Solvent: For long-term storage of stock solutions, consider using a non-aqueous solvent like methanol or acetonitrile.

Q3: How can I monitor the stability of my (E)-Dihydro efavirenz solutions?

A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. The method should be validated to ensure it can separate (E)-Dihydro efavirenz from its potential degradation products.[3]

Q4: Are there any specific buffer components I should avoid?

While studies on efavirenz have shown that phosphate and borate buffers have a minimal catalytic effect, citrate and acetate buffers can accelerate hydrolysis.[1] If you must use these buffers, it is advisable to use the lowest possible concentration.

Data Presentation

Table 1: Summary of Forced Degradation Behavior of Efavirenz (as a proxy for (E)-Dihydro efavirenz)

Stress ConditionReagents and ConditionsObserved Degradation of Efavirenz
Acidic Hydrolysis 0.1 N HCl, reflux for 5 hoursDegradation observed, one major degradation product formed.[6]
Alkaline Hydrolysis 0.1 N NaOH, reflux for 1 hourSignificant degradation observed.[6]
Neutral Hydrolysis Water, reflux for 8 hours at 70°CStable.[6]
Oxidative Degradation 3% H₂O₂, 7 daysTwo degradation products observed.[6]
Thermal Degradation 70°C, up to 30 daysNo significant degradation observed.[6]
Photodegradation UVB irradiation, 5 hoursDegradation observed, solvent-dependent.[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of (E)-Dihydro Efavirenz
  • Weighing: Accurately weigh the required amount of (E)-Dihydro efavirenz solid material using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in a suitable organic solvent, such as HPLC-grade methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).

  • Sonication: If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Storage: Store the stock solution in an amber glass vial at -20 °C or below.

Protocol 2: Basic Stability Assessment in an Aqueous Buffer
  • Buffer Preparation: Prepare an aqueous buffer at the desired pH (e.g., pH 4 acetate buffer and pH 7.4 phosphate buffer).

  • Solution Preparation: Dilute the (E)-Dihydro efavirenz stock solution with the prepared buffers to the final desired concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution using a validated stability-indicating HPLC method to determine the initial concentration of (E)-Dihydro efavirenz.

  • Incubation: Store the solutions under the desired conditions (e.g., protected from light at room temperature or 40 °C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of (E)-Dihydro efavirenz remaining at each time point relative to the initial concentration. Monitor for the appearance and growth of any degradation product peaks.

Visualizations

Diagram 1: Postulated Hydrolytic Degradation Pathway of (E)-Dihydro Efavirenz

A (E)-Dihydro Efavirenz (Benzoxazinone Ring) B Amino Alcohol Intermediate (Ring Opening) A->B Hydrolysis (H₂O, H⁺ or OH⁻) C Quinoline Derivative (Rearrangement) B->C Rearrangement (Extreme pH)

Caption: Postulated hydrolytic degradation pathway of (E)-Dihydro efavirenz.

Diagram 2: Experimental Workflow for Solution Stability Testing

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution (e.g., in Methanol) C Dilute Stock into Buffer A->C B Prepare Aqueous Buffer (Control pH) B->C D T=0 Analysis (HPLC) C->D E Incubate under Stress Conditions D->E F Time-Point Analysis (HPLC) E->F G Calculate % Remaining F->G H Identify Degradants F->H

Caption: General workflow for conducting a solution stability study.

References

  • Maurin, M. B., Rowe, S. M., Blom, K., & Pierce, M. E. (2002). Kinetics and mechanism of hydrolysis of efavirenz. Pharmaceutical Research, 19(4), 517–521. [Link]

  • Ribeiro, J. A. A., de Campos, L. M. M., Alves, R. J., Lages, G. P., & Pianetti, G. A. (2007). Efavirenz related compounds preparation by hydrolysis procedure: setting reference standards for chromatographic purity analysis. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 298–303. [Link]

  • Bordin Andriguetti, N., et al. (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences, 110(10), 3362-3366. [Link]

  • Ribeiro, J. A. A., et al. (2007). Efavirenz related compounds preparation by hydrolysis procedure: Setting reference standards for chromatographic purity analysis. ResearchGate. [Link]

  • Avery, M. L., et al. (2021). Biotransformation of Efavirenz and Proteomic Analysis of Cytochrome P450s and UDP-Glucuronosyltransferases in Mouse, Macaque, and Human Brain-Derived In Vitro Systems. Drug Metabolism and Disposition, 49(10), 866-876*. [Link]

  • Ribeiro, J. A. A., et al. (2006). Efavirenz related compounds preparation by hydrolysis procedure: Setting reference standards for chromatographic purity analysis. Scilit. [Link]

  • Desta, Z., et al. (2018). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 46(4), 463-474*. [Link]

  • Chen, Y., et al. (2023). Impact of Dihydrocapsaicin on the Metabolism of Efavirenz In Vitro and In Vivo. Pharmacology Research & Perspectives, 11(6), e01153*. [Link]

  • de Miranda, A. S., et al. (2009). – Main metabolites of efavirenz. ResearchGate. [Link]

  • Singh, S. K., & Singh, A. (2018). Investigation of the solvent-dependent photolysis of a nonnucleoside reverse-transcriptase inhibitor, antiviral agent efavirenz. Journal of Photochemistry and Photobiology B: Biology, 183, 24-31. [Link]

  • Reddy, G. S., et al. (2011). Stability-indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form. ResearchGate. [Link]

  • Reddy, N. M. V., & Annapurna, M. M. (2024). Analytical Methods for the Assay of Efavirenz - A Review. Acta Scientific Pharmaceutical Sciences, 8(2), 61-63. [Link]

  • Singh, S. K., & Singh, A. (2018). Investigation of the solvent-dependent photolysis of a nonnucleoside reverse-transcriptase inhibitor, antiviral agent efavirenz. NCBI. [Link]

  • GLP Pharma Standards. (n.d.). Efavirenz USP Related Compound B. GLP Pharma Standards. [Link]

  • Varia, S. A., et al. (2022). Efavirenz: History, Development and Future. Molecules, 27(23), 8563*. [Link]

  • Kumar, A., et al. (2023). Analytical Method Development and Validation of Efavirenz by Using RP- HPLC. Asian Journal of Pharmaceutical Analysis, 13(4), 213-219*. [Link]

  • Nathi, R., et al. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Biological Sciences, 10(4), 223-231*. [Link]

  • ChemBK. (n.d.). (E)-Dihydro Efavirenz. ChemBK. [Link]

  • Reddy, M. S., et al. (2012). U.S.
  • Patel, K., et al. (2022). REVIEW ON METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ AS A DOSAGE FORM BY UV SPECTROPHOTOMETER. JETIR, 9(7), a593-a601*. [Link]

Sources

Optimization

Technical Support Center: Minimizing Degradation of Efavirenz During Analysis

Welcome to the technical support center for Efavirenz analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Efavirenz stability and ensure accura...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Efavirenz analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Efavirenz stability and ensure accurate, reproducible results. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot effectively and maintain the integrity of your analytical data.

PART 1: Understanding Efavirenz Stability: FAQs

This section addresses the fundamental chemical properties of Efavirenz that are critical to comprehending its degradation.

FAQ: What are the primary degradation pathways for Efavirenz?

Efavirenz is susceptible to degradation primarily through two main pathways: hydrolysis and oxidation.

  • Hydrolysis: The cyclic carbamate functional group in the Efavirenz molecule is prone to hydrolysis, especially under acidic and alkaline conditions.[1][2][3] This process involves the cleavage of the carbamate ring to form an amino alcohol degradant.[1][2] At extreme pH values, this amino alcohol can further rearrange to form a quinoline derivative.[1]

  • Oxidation: Efavirenz and its metabolites can undergo oxidation.[4][5] The 8-hydroxy metabolite, in particular, is susceptible to oxidation and can form multiple degradation products, including a quinone-imine derivative.[4][5] While the parent drug is relatively stable to mild oxidative stress (e.g., 3% hydrogen peroxide), exposure to stronger oxidizing conditions or certain metabolic processes can lead to degradation.[3][6]

  • Photodegradation: Efavirenz can also degrade upon exposure to light.[3][7] The solvent used can influence the photolytic pathway, with mechanisms including phototautomerization and photodecarbonylation being observed.[7]

FAQ: What are the key factors that accelerate its degradation?

Several environmental and experimental factors can significantly impact the stability of Efavirenz:

  • pH: Efavirenz exhibits pH-dependent stability. The molecule is most stable in a slightly acidic environment, around pH 4.[1][2] Both strongly acidic and alkaline conditions catalyze its hydrolytic degradation.[1][2][3]

  • Temperature: Elevated temperatures accelerate the degradation of Efavirenz, particularly hydrolysis.[1][2] However, the drug shows reasonable stability to dry heat. One study found no significant degradation after 30 days at 70°C.[3] Conversely, some of its metabolites, like 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz, are unstable even at room temperature and show significant loss when heated.[8]

  • Light: Exposure to sunlight or UV radiation can induce photodegradation.[3][7][9][10][11] Therefore, it is crucial to protect Efavirenz solutions from light.

  • Buffer Composition: Certain buffer species can influence the rate of hydrolysis. Acetate and citrate buffers have been shown to catalyze the degradation of Efavirenz, while phosphate and borate buffers have a negligible effect.[1][2]

PART 2: Troubleshooting Guide: Sample Preparation and Handling

This section provides practical solutions to common problems encountered during the initial stages of analysis.

Q: My Efavirenz standard solution is showing unexpected degradation peaks. What's causing this and how can I fix it?

A: The appearance of degradation peaks in a standard solution is a common issue and usually points to improper preparation or storage. The primary culprits are often the choice of solvent, pH, and exposure to light.

Underlying Cause: Efavirenz's stability is highly dependent on the solution's pH. If dissolved in a neutral or alkaline aqueous solution, hydrolysis of the carbamate ring can occur. Furthermore, prolonged exposure to ambient light can lead to photodegradation.

Troubleshooting Protocol: Preparation of a Stable Efavirenz Stock Solution

  • Solvent Selection:

    • Primary Choice: Use a non-aqueous, aprotic solvent like acetonitrile or methanol for the initial stock solution. Efavirenz is practically insoluble in water.[12]

    • Rationale: These organic solvents minimize the risk of hydrolysis.

  • pH Control for Aqueous Dilutions:

    • If aqueous dilutions are necessary for your analytical method (e.g., for mobile phase compatibility), ensure the final pH of the solution is adjusted to approximately 4, which is the pH of maximum stability.[1][2]

    • Use a buffer system that does not catalyze degradation, such as a phosphate buffer.[1][2]

  • Protection from Light:

    • Prepare and store all solutions in amber glassware or wrap containers with aluminum foil to prevent photodegradation.[3]

  • Storage Conditions:

    • Store stock solutions at refrigerated temperatures (2-8 °C) to slow down any potential degradation.[6] For long-term storage, -10°C to -20°C is recommended.[8][13]

    • Always bring solutions to room temperature before use to ensure accurate measurements.

Q: I'm observing significant Efavirenz loss during plasma sample extraction. How can I improve recovery?

A: Low recovery of Efavirenz from biological matrices like plasma is often due to suboptimal extraction conditions or degradation during the process.

Underlying Cause: Efavirenz can bind to plasma proteins. The choice of extraction solvent and pH are critical for disrupting these interactions and efficiently partitioning the analyte into the organic phase. Additionally, prolonged exposure to unfavorable pH or temperature during extraction can lead to degradation.

Troubleshooting Protocol: Optimized Liquid-Liquid Extraction (LLE) from Plasma

  • pH Adjustment:

    • Before extraction, basify the plasma sample.[14] This will ensure that Efavirenz is in its non-ionized form, making it more soluble in organic solvents.

    • Rationale: Increasing the pH deprotonates any acidic functional groups, reducing the molecule's polarity and enhancing its partitioning into a non-polar organic solvent.

  • Solvent Selection:

    • Use a water-immiscible organic solvent for extraction. Diethyl ether has been shown to be effective.[14] Other options include ethyl acetate or a mixture of hexane and isoamyl alcohol.

    • Rationale: The chosen solvent should have a high affinity for Efavirenz while being immiscible with the aqueous plasma matrix.

  • Extraction Procedure:

    • Add the organic solvent to the basified plasma sample.

    • Vortex vigorously for a sufficient time (e.g., 1-2 minutes) to ensure thorough mixing and partitioning.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Avoid excessive heat.

    • Reconstitute the dried extract in the mobile phase to ensure compatibility with your chromatographic system.

PART 3: Troubleshooting Guide: Chromatographic Analysis (HPLC/UPLC)

This section focuses on resolving issues that arise during the separation and detection of Efavirenz.

Q: I'm seeing tailing peaks or inconsistent retention times for Efavirenz. What could be the cause?

A: Peak tailing and retention time shifts are often indicative of secondary interactions with the stationary phase or issues with the mobile phase.

Underlying Cause: The nitrogen atom in the Efavirenz structure can interact with residual silanol groups on the surface of silica-based C18 columns, leading to peak tailing. Inconsistent mobile phase preparation or temperature fluctuations can cause retention time variability.

Troubleshooting Protocol: Optimizing Chromatographic Conditions

  • Mobile Phase pH Control:

    • Maintain a slightly acidic mobile phase pH, ideally between 3 and 4.[6][15][16] This can be achieved using a buffer such as ammonium acetate or phosphate buffer with pH adjustment using an acid like orthophosphoric or formic acid.[6][15]

    • Rationale: A low pH suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions and improving peak shape.

  • Column Selection:

    • While C18 columns are commonly used, consider using a column with end-capping to reduce the number of free silanol groups.

    • Alternatively, a cyano column has been shown to be effective in separating Efavirenz from its related substances.[17]

  • Temperature Control:

    • Use a column oven to maintain a consistent column temperature throughout the analysis.

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, both of which influence retention time.

Q: How can I prevent on-column degradation of Efavirenz?

A: On-column degradation is a less common but possible issue, particularly if the mobile phase conditions are not optimal or if the column has become contaminated.

Underlying Cause: Highly acidic or basic mobile phases can cause on-column hydrolysis of Efavirenz. Contaminants on the column, such as metal ions, can also potentially catalyze degradation.

Troubleshooting Protocol: Ensuring On-Column Stability

  • Mobile Phase Optimization:

    • As mentioned previously, maintain the mobile phase pH in the optimal range of 3-4.[6][15][16]

    • Avoid using buffers that are known to catalyze Efavirenz hydrolysis, such as acetate and citrate.[1][2]

  • Column Maintenance:

    • Regularly flush the column with an appropriate solvent sequence to remove any strongly retained compounds.

    • Use a guard column to protect the analytical column from contaminants in the sample.

  • Method Validation:

    • During method development, perform stability studies of Efavirenz in the mobile phase to confirm that no degradation occurs over the course of a typical analytical run.

PART 4: Visualization & Data

Diagrams

Efavirenz_Degradation_Pathways Efavirenz Efavirenz Hydrolysis Hydrolysis (Acidic/Alkaline Conditions) Efavirenz->Hydrolysis Oxidation Oxidation Efavirenz->Oxidation Photodegradation Photodegradation (UV/Sunlight) Efavirenz->Photodegradation Amino_Alcohol Amino Alcohol Degradant Hydrolysis->Amino_Alcohol Oxidized_Products Oxidized Products (e.g., Quinone-imine from 8-OH-Efavirenz) Oxidation->Oxidized_Products Photo_Products Photodegradation Products Photodegradation->Photo_Products Quinoline Quinoline Derivative Amino_Alcohol->Quinoline Extreme pH

Caption: Primary degradation pathways of Efavirenz.

Analytical_Workflow_for_Efavirenz cluster_prep Sample Preparation & Handling cluster_analysis Chromatographic Analysis (HPLC/UPLC) Start Start: Sample/Standard Solvent_Selection Solvent Selection: Acetonitrile or Methanol Start->Solvent_Selection pH_Control pH Control (if aqueous): Adjust to pH ~4 with Phosphate Buffer Solvent_Selection->pH_Control Light_Protection Protect from Light: Use Amber Vials pH_Control->Light_Protection Storage Store at 2-8°C or -20°C Light_Protection->Storage Injection Inject Sample Storage->Injection Mobile_Phase Mobile Phase: pH 3-4 (e.g., Ammonium Acetate/Phosphate Buffer) Injection->Mobile_Phase Column Column: End-capped C18 or Cyano Mobile_Phase->Column Temperature Column Temperature: Controlled (e.g., 30°C) Column->Temperature Detection UV Detection: ~247-252 nm Temperature->Detection

Caption: Recommended workflow to minimize Efavirenz degradation.

Data Tables

Table 1: Recommended Storage Conditions for Efavirenz Solutions and Samples

ConditionStock Solutions (in Organic Solvent)Aqueous Solutions/SamplesBiological Samples (Plasma)
Temperature 2-8°C (short-term)[6]2-8°C (short-term)-10°C to -20°C (long-term)[8][13]
-20°C (long-term)[8]
pH N/A~4.0[1][2]Store as collected; adjust pH during extraction
Light Exposure Protect from light (amber vials)[3]Protect from light (amber vials)Protect from light
Container Glass, amberGlass, amberPolypropylene

Table 2: Optimized HPLC/UPLC Parameters for Stable Efavirenz Analysis

ParameterRecommended ConditionRationale
Stationary Phase Reversed-phase C18 (end-capped) or CyanoMinimizes peak tailing from silanol interactions.[17]
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., ammonium acetate, phosphate)Good separation and compatibility.
Mobile Phase pH 3.0 - 4.0[6][15][16]Enhances peak shape and minimizes hydrolysis.
Flow Rate 1.0 - 1.2 mL/min (typical for HPLC)[14][16][18]Provides efficient separation.
Column Temperature Controlled, e.g., 30°CEnsures retention time reproducibility.
Detection Wavelength 247 nm or 252 nm[3][15][19]High absorbance for Efavirenz.

References

  • Anderson, B. D., & Conradi, R. A. (2001). Kinetics and mechanism of hydrolysis of efavirenz. Journal of Pharmaceutical Sciences, 90(10), 1539-1550. [Link]

  • ProQuest. (n.d.). Kinetics and mechanism of hydrolysis of efavirenz. Retrieved from [Link]

  • MDPI. (2022). Efavirenz: History, Development and Future. MDPI. [Link]

  • ResearchGate. (n.d.). Forced degradation study for efavirenz. Retrieved from [Link]

  • Bordin-Andriguetti, N., King, K., D'Cunha, R., et al. (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences, 110(10), 3501-3507. [Link]

  • PubChem. (n.d.). Efavirenz. National Center for Biotechnology Information. Retrieved from [Link]

  • ClinPGx. (n.d.). Efavirenz Pathway, Pharmacokinetics. Retrieved from [Link]

  • Adams, E., van de Moer, A., & Hoogmartens, J. (2002). Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 265-274. [Link]

  • Singh, S., Singh, S., & Kumar, Y. (2013). Investigation of the solvent-dependent photolysis of a nonnucleoside reverse-transcriptase inhibitor, antiviral agent efavirenz. Chirality, 25(11), 779-786. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417. [Link]

  • Sahoo, S. K., et al. (n.d.). Systematic approach to develop and validate High Performance Liquid Chromatographic method for efavirenz and its degradants. ResearchGate. [Link]

  • Patil, S. M., et al. (2021). A Concise Analytical Profile of Efavirenz: Analytical Methodologies. Critical Reviews in Analytical Chemistry, 52(7), 1545-1563. [Link]

  • Marques, M. M., et al. (2014). The phenolic metabolites of the anti-HIV drug efavirenz: evidence for distinct reactivities upon oxidation with Frémy's salt. European Journal of Medicinal Chemistry, 79, 329-334. [Link]

  • Bioanalysis Zone. (n.d.). Development and validation of an LC–MS/MS assay for the quantification of efavirenz in different biological matrices. Retrieved from [Link]

  • Kumar, S., et al. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. Journal of Taibah University Medical Sciences, 12(3), 241-247. [Link]

  • ResearchGate. (n.d.). Stability Study and Densitometric Determination of Efavirenz in Tablet by Normal Phase Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies of efavirenz. Retrieved from [Link]

  • de Andrade, L., et al. (2010). Development and validation of a HPLC analytical assay method for efavirenz tablets: A medicine for HIV infections. Revista de Ciências Farmacêuticas Básica e Aplicada, 31(2), 167-172. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm. Journal of Chromatographic Science, 60(2), 159-168. [Link]

  • ResearchGate. (n.d.). The phenolic metabolites of the anti-HIV drug efavirenz: Evidence for distinct reactivities upon oxidation with Frémy's salt. Retrieved from [Link]

  • Ozdemir, A., et al. (2018). A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences, 7(4), 120-126. [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of efavirenz and nevirapine using visible light-activated Ag-AgBr-LDH nanocomposite catalyst. Retrieved from [Link]

  • Sibali, A., et al. (2021). Photocatalytic Degradation of Efavirenz in Wastewater Effluents Using a Hybrid TiO2-Magnetic Molecularly Imprinted Polymer. Water, Air, & Soil Pollution, 232(9), 1-14. [Link]

  • ResearchGate. (n.d.). Main metabolites of efavirenz. Retrieved from [Link]

  • Sunkara, N., et al. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmacy and Biological Sciences, 10(3), 114-121. [Link]

  • ResearchGate. (n.d.). Degradation kinetics for efavirenz in wastewater effluents using UV light of 365 nm wavelength. Retrieved from [Link]

  • Aymard, G., et al. (1999). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 734(1), 55-61. [Link]

  • Madikizela, L. M., et al. (2021). Prospects and challenges of photocatalysis for degradation and mineralization of antiviral drugs. Environmental Science and Pollution Research, 28(35), 48197-48215. [Link]

  • Journal of Young Pharmacists. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. [Link]

  • ResearchGate. (n.d.). Solubility profile of efavirenz in different pH. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Efavirenz?. Retrieved from [Link]

  • Jensen, K. T., et al. (2023). Stability and intrinsic dissolution of vacuum compression molded amorphous solid dispersions of efavirenz. International Journal of Pharmaceutics, 634, 122659. [Link]

  • ResearchGate. (2020). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability-indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. Retrieved from [Link]

  • Garg, V., et al. (2014). Enhanced Oral Bioavailability of Efavirenz by Solid Lipid Nanoparticles: In Vitro Drug Release and Pharmacokinetics Studies. BioMed Research International, 2014, 690415. [Link]

  • Apostolova, N., et al. (2015). Efavirenz Causes Oxidative Stress, Endoplasmic Reticulum Stress, and Autophagy in Endothelial Cells. Antimicrobial Agents and Chemotherapy, 59(1), 285-293. [Link]

  • Sarma, L. S., et al. (2009). Rapid method for the quantitative determination of efavirenz in human plasma. Biomedical Chromatography, 23(10), 1079-1084. [Link]

  • Wikipedia. (n.d.). Efavirenz. Retrieved from [Link]

  • PubMed. (2022). Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Yield of (E)-Dihydro efavirenz Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (E)-Dihydro efavirenz. This document is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (E)-Dihydro efavirenz. This document is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this specific Efavirenz derivative. We will explore common challenges, provide in-depth troubleshooting solutions, and detail validated protocols to guide your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and characteristics of (E)-Dihydro efavirenz.

Q1: What is (E)-Dihydro efavirenz and how does it differ from Efavirenz?

(E)-Dihydro efavirenz is a close structural analog and potential impurity of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] The key structural difference lies in the side chain attached to the stereogenic C4 carbon of the benzoxazinone core. While Efavirenz possesses a cyclopropylacetylene (alkyne) group, (E)-Dihydro efavirenz features a cyclopropylethene (alkene) group where the two hydrogen atoms are in a trans or (E) configuration across the double bond.[2] This modification, from a triple bond to a double bond, significantly alters the molecule's geometry and may impact its biological activity.

Q2: What is the most effective general strategy for synthesizing (E)-Dihydro efavirenz with high yield?

A robust strategy involves a multi-step synthesis that parallels the established route for Efavirenz, but incorporates a critical stereoselective reduction step.[3] The general workflow is as follows:

  • Synthesis of the Key Intermediate: Prepare the chiral amino alcohol, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol. This intermediate contains the necessary alkyne functionality for subsequent reduction.[1]

  • Stereoselective Reduction: Reduce the alkyne group in the intermediate to an (E)-alkene. This is the most critical step for maximizing yield and stereoselectivity. Dissolving metal reductions (e.g., sodium in liquid ammonia) are highly effective for this transformation.

  • Cyclization: Convert the resulting amino alcohol into the final benzoxazin-2-one ring system using a suitable carbonylating agent.[4][5]

  • Purification: Isolate and purify the final (E)-Dihydro efavirenz product using techniques like column chromatography and recrystallization.

Q3: What are the most critical parameters influencing the yield and (E)-stereoselectivity?

The success of this synthesis hinges on the reduction step. The key parameters are:

  • Choice of Reducing Agent: The reagent must selectively reduce the alkyne to an alkene without over-reducing it to an alkane. Furthermore, it must favor the formation of the trans (E)-isomer.

  • Reaction Temperature: Low temperatures (typically -78°C for dissolving metal reductions) are crucial to control reactivity and prevent side reactions.

  • Stoichiometry: Precise control over the amount of the reducing agent is necessary to avoid over-reduction.

  • Quenching Method: The method used to quench the reaction can influence the final product distribution and yield.

Q4: What are the primary challenges and potential side reactions in this synthesis?

Researchers may encounter several challenges:

  • Poor Stereoselectivity: Formation of the undesired (Z)-isomer, which can be difficult to separate from the desired (E)-product.

  • Over-reduction: The alkene product can be further reduced to the corresponding saturated alkane (Dihydro-Efavirenz alkane), which reduces the yield of the desired product.

  • Incomplete Reaction: Both the reduction and cyclization steps may not proceed to completion, resulting in a complex mixture of starting materials and products.

  • Purification Difficulties: The structural similarity between the (E)-isomer, (Z)-isomer, the over-reduced product, and the starting material can make purification challenging.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: Low or negligible yield of the final (E)-Dihydro efavirenz product.

Possible Cause Recommended Solution & Explanation
Ineffective Reduction Step Verify Reducing Agent Activity: Use freshly prepared or properly stored sodium metal for dissolving metal reductions. Ensure the liquid ammonia is anhydrous and of high purity. Check Temperature Control: Maintain a consistent low temperature (e.g., -78°C with a dry ice/acetone bath). Temperature fluctuations can lead to side reactions.
Degradation during Cyclization Select an Appropriate Carbonylating Agent: While several agents like carbonyldiimidazole (CDI) and triphosgene can be used, diphenylcarbonate is often a milder and more efficient choice, leading to cleaner reactions and higher yields.[4][5] Optimize Reaction Conditions: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Monitor the temperature closely as specified in the protocol.[6]
Loss during Workup/Purification Minimize Emulsion Formation: During aqueous workup, emulsions can trap the product. Use brine washes to break emulsions. Optimize Chromatography: Use a suitable solvent system for column chromatography. A gradient elution from a non-polar solvent (like n-heptane) to a slightly more polar mixture (heptane/ethyl acetate) can effectively separate the product.[4][7]

Problem: Poor (E)/(Z) stereoselectivity; significant formation of the (Z)-isomer.

Possible Cause Recommended Solution & Explanation
Incorrect Choice of Reduction Method Employ a Dissolving Metal Reduction: This is the canonical method for producing trans-alkenes from alkynes. The mechanism involves a radical anion intermediate that preferentially adopts a trans configuration to minimize steric repulsion before the second electron transfer and protonation occur. Avoid catalytic hydrogenation with Lindlar's catalyst, as this method is specifically designed to produce cis-(Z)-alkenes.
Sub-optimal Reaction Conditions Ensure Slow Protonation: After the reduction, the reaction is typically quenched with a proton source like ammonium chloride. A slow, controlled addition of the quenching agent ensures proper protonation of the vinyl anion intermediate, preserving the trans geometry.

Problem: Significant amount of over-reduced alkane byproduct is observed.

Possible Cause Recommended Solution & Explanation
Excess Reducing Agent Use Stoichiometric Control: Carefully calculate and use just over 2 equivalents of the reducing metal (e.g., sodium) relative to the alkyne starting material. Using a large excess will inevitably lead to the reduction of the newly formed alkene.
Reaction Time Too Long Monitor Reaction Progress: Follow the consumption of the starting material closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting alkyne is no longer detectable.

Section 3: Key Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including sodium metal and liquid ammonia. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and cryogenic gloves.

Protocol 1: Stereoselective Reduction of (S)-amino alcohol alkyne

This protocol details the reduction of the alkyne intermediate to the (E)-alkene intermediate.

  • Set up a three-neck round-bottom flask equipped with a dry ice condenser, a nitrogen inlet, and a septum. Ensure all glassware is rigorously dried.

  • Under a positive flow of nitrogen, cool the flask to -78°C using a dry ice/acetone bath.

  • Condense anhydrous ammonia gas into the flask (approx. 10 mL per mmol of substrate).

  • Add small, freshly cut pieces of sodium metal (2.1 equivalents) to the liquid ammonia with stirring until a persistent deep blue color is obtained.

  • In a separate flask, dissolve the (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (1.0 equivalent) in anhydrous THF (approx. 2 mL per mmol).

  • Slowly add the substrate solution dropwise to the sodium-ammonia solution. The blue color should dissipate upon addition.

  • Stir the reaction at -78°C and monitor its progress by TLC.

  • Upon completion (typically 1-2 hours), quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears permanently.

  • Allow the ammonia to evaporate overnight as the bath warms to room temperature.

  • Add deionized water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (E)-amino alcohol, which can be used in the next step without further purification.

Protocol 2: Cyclization to (E)-Dihydro efavirenz

This protocol is adapted from methods used for Efavirenz synthesis.[4][5]

  • In a round-bottom flask, dissolve the crude (E)-amino alcohol from Protocol 1 (1.0 equivalent) in anhydrous tetrahydrofuran (THF, approx. 15 mL per mmol).

  • Add 1,8-Diazabicycloundec-7-ene (DBU) (2.2 equivalents) to the solution at room temperature.

  • Add diphenylcarbonate (3.7 equivalents) to the mixture.

  • Heat the reaction mixture to 60°C and stir for 2-3 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers successively with dilute aqueous hydrochloric acid, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography as described below.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable slurry solvent (e.g., n-heptane).

  • Dissolve the crude (E)-Dihydro efavirenz in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a solvent gradient, starting with 100% n-heptane and gradually increasing the polarity with ethyl acetate. The desired product should elute as the polarity increases.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure (E)-Dihydro efavirenz. A final recrystallization from an n-heptane/ethyl acetate mixture can further enhance purity.[4][7]

Section 4: Visual Guides & Data

Diagrams

SynthesisWorkflow cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Core Transformation cluster_2 Phase 3: Final Product start 4-Chloroaniline amino_alcohol (S)-Amino Alcohol (Alkyne Intermediate) start->amino_alcohol Multi-step synthesis reduction (E)-Stereoselective Reduction amino_alcohol->reduction Na, liq. NH3 cyclization Benzoxazinone Cyclization reduction->cyclization Diphenylcarbonate, DBU, THF purification Purification (Chromatography) cyclization->purification product (E)-Dihydro efavirenz purification->product Troubleshooting start Low Yield or Purity Issue? c1 Primary Issue? start->c1 low_yield Low Overall Yield c1->low_yield Yield poor_selectivity Poor E/Z Ratio c1->poor_selectivity Selectivity over_reduction Alkane Byproduct c1->over_reduction Byproduct sol_yield 1. Check reagent quality. 2. Verify inert atmosphere. 3. Optimize cyclization agent. low_yield->sol_yield sol_selectivity 1. Confirm use of dissolving metal reduction (Na/NH3). 2. Avoid Lindlar's catalyst. 3. Ensure slow quenching. poor_selectivity->sol_selectivity sol_over 1. Use strict stoichiometric control (2.1 eq. Na). 2. Monitor reaction by TLC/HPLC. 3. Quench immediately at completion. over_reduction->sol_over

Caption: Troubleshooting logic for common synthesis issues.

Data Table: Comparison of Reduction Conditions
Reduction Method Typical Reagents Expected Outcome Key Considerations Yield Potential
Dissolving Metal Reduction Na or Li in liquid NH₃(E)-alkene (trans) Gold standard for (E)-selectivity. Requires cryogenic temperatures (-78°C).High
Catalytic Hydrogenation (Poisoned Catalyst) H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂)(Z)-alkene (cis)NOT RECOMMENDED for this synthesis as it produces the incorrect stereoisomer.N/A
Catalytic Hydrogenation (Standard Catalyst) H₂, Pd/C or PtO₂Alkane (Full saturation)Leads to the over-reduced byproduct. Avoid this method.N/A
Hydride Reduction LiAlH₄ (LAH) or Red-Al®Mixture, often (E)-alkeneCan work but selectivity may be lower than dissolving metal methods. Reaction conditions are critical.Moderate

References

  • Study On Synthetic Process Of Key Intermediates Of Efavirenz - Globe Thesis. (2023).
  • Sanchez Bautista, E. (2023). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars.
  • Google Patents. (n.d.). EP2454244B1 - An improved process for preparation of efavirenz.
  • Continuous-flow synthesis of efavirenz. A three-step sequence produced... - ResearchGate. (n.d.).
  • Synthesis of Efavirenz by an innovative cost effective cyclisation process - ResearchGate. (2020).
  • AN IMPROVED PROCESS FOR PREPARATION OF EFAVIRENZ - European Patent Office - EP 2454244 B1 - Googleapis.com. (2010).
  • Google Patents. (n.d.). US20120108809A1 - Process for preparation of efavirenz.
  • Pharmaffiliates. (n.d.). Efavirenz-impurities | Pharmaffiliates En - Heterocycles.
  • NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz - Juniper Publishers. (2019).
  • Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry.

Sources

Optimization

Addressing co-elution of Efavirenz isomers and impurities

Welcome to the Technical Support Center for Efavirenz analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked qu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Efavirenz analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for addressing the co-elution of Efavirenz isomers and impurities.

Introduction to the Challenge

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) critical in the treatment of HIV-1.[1][2] Its molecular structure contains a single chiral center, leading to the existence of two enantiomers: the therapeutically active (S)-Efavirenz and the inactive or potentially toxic (R)-Efavirenz.[3] Regulatory agencies mandate strict control over the enantiomeric purity of the final drug product. Furthermore, the synthesis and degradation of Efavirenz can generate various process-related impurities and degradation products.[4][5]

The primary analytical challenge lies in developing a robust chromatographic method that can simultaneously separate the (S)-Efavirenz active pharmaceutical ingredient (API) from its unwanted (R)-enantiomer and all potential process and degradation-related impurities. Co-elution of any of these species can lead to inaccurate quantification, potentially compromising drug safety and efficacy. This guide provides a systematic approach to diagnosing and resolving these complex separation issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding Efavirenz analysis.

Q1: Why is the separation of Efavirenz enantiomers so critical?

The chirality of a drug can have profound implications for its pharmacological and toxicological properties. In the case of Efavirenz, the (S)-enantiomer is the active component responsible for inhibiting HIV-1 reverse transcriptase.[1][2] The (R)-enantiomer is considered an unwanted impurity. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of chiral impurities, making enantioselective separation a mandatory part of quality control.

Q2: What are the most common impurities found in Efavirenz?

Efavirenz impurities can originate from the manufacturing process or from degradation of the drug substance over time.[5][6] Common process-related impurities may include starting materials, intermediates, and by-products of side reactions. Forced degradation studies, which subject the drug to stress conditions like acid, base, oxidation, heat, and light, help identify potential degradation products.[7][8][9] One notable related compound is Efavirenz USP Related Compound A, also known as Efavirenz Amino Alcohol.[10][11][12][13]

Q3: My current reversed-phase HPLC method shows good separation for process impurities but fails to resolve the enantiomers. Why?

Standard reversed-phase columns (like C8 or C18) are achiral and cannot differentiate between enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment. To separate them, you must introduce a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP).[14]

Q4: What is a Chiral Stationary Phase (CSP) and how does it work?

A CSP is a packing material for HPLC columns that has a chiral selector immobilized on its surface.[14][15] These selectors are themselves enantiomerically pure molecules. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector.[14] One enantiomer will form a more stable complex with the CSP and will therefore be retained longer on the column, while the other enantiomer, forming a less stable complex, will elute earlier.[14] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for Efavirenz enantioseparation.[3]

Q5: Can I use a single method for both chiral and achiral impurity analysis?

While challenging, it is sometimes possible. However, it is often more practical and robust to develop two separate methods: one optimized for chiral separation (an enantioselective method) and another for separating process-related impurities and degradants (a stability-indicating method).[4][8] Combining them requires careful selection of a chiral column that also provides good retention and selectivity for the achiral impurities under the same mobile phase conditions, which can be a significant method development challenge.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific co-elution problems.

Guide 1: Troubleshooting Co-elution of (S)- and (R)-Efavirenz Enantiomers

Issue: Poor resolution (Rs < 1.5) or complete co-elution of the Efavirenz enantiomers.

Root Cause Analysis: The primary cause is an inadequate chiral recognition mechanism between the enantiomers and the Chiral Stationary Phase (CSP). This can stem from an incorrect choice of CSP, a suboptimal mobile phase composition, or inappropriate temperature and flow rate.

G cluster_0 Step 1: Column Selection cluster_1 Step 2: Mobile Phase Optimization (Normal Phase) cluster_2 Step 3: Parameter Tuning cluster_3 Step 4: Alternative Techniques SelectCSP Select Appropriate CSP (e.g., Polysaccharide-based) InitialMP Start with n-Hexane/IPA (90:10 v/v) SelectCSP->InitialMP Proceed to MP AdjustModifier Systematically vary IPA concentration (e.g., 5% to 20%) InitialMP->AdjustModifier If Rs < 1.5 AddAcid Introduce acidic modifier if needed (e.g., 0.1% TFA) AdjustModifier->AddAcid If peak shape is poor Temp Optimize Column Temperature (e.g., 25°C to 40°C) AddAcid->Temp Fine-tune Flow Adjust Flow Rate (e.g., 0.8 to 1.2 mL/min) Temp->Flow SFC Consider Supercritical Fluid Chromatography (SFC) for faster, greener separation Flow->SFC If HPLC fails or for high-throughput needs G cluster_0 Step 1: Method Parameter Adjustment cluster_1 Step 2: Column Chemistry Change cluster_2 Step 3: Verify Peak Purity Gradient Modify Gradient Slope (Make it shallower) pH Adjust Mobile Phase pH (e.g., ±0.5 pH units) Gradient->pH If no improvement Organic Change Organic Modifier (e.g., Acetonitrile to Methanol) pH->Organic If no improvement Phenyl Try a Phenyl-Hexyl Column (for π-π interactions) Organic->Phenyl If selectivity is the issue C18 Standard C18 Column PFP Try a Pentafluorophenyl (PFP) Column (for polar/aromatic selectivity) Phenyl->PFP PDA Use Photodiode Array (PDA) Detector - Check Peak Purity Spectra PFP->PDA Confirm resolution MS Couple to Mass Spectrometer (LC-MS) - Check for different m/z across the peak PDA->MS

Sources

Troubleshooting

Technical Support Center: Improving the Reproducibility of (E)-Dihydro Efavirenz Assays

Welcome to the technical support center dedicated to enhancing the precision, accuracy, and reproducibility of analytical assays for (E)-Dihydro efavirenz. As a key related substance of Efavirenz, a non-nucleoside revers...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the precision, accuracy, and reproducibility of analytical assays for (E)-Dihydro efavirenz. As a key related substance of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), robust quantification of (E)-Dihydro efavirenz is critical for impurity profiling, stability studies, and ensuring the quality of the active pharmaceutical ingredient (API).[1][2][3]

This guide is structured to function as a direct line to an application scientist. We will move from foundational principles that govern reproducibility to common, quickly-resolved questions (FAQs), and finally to in-depth, symptom-based troubleshooting for complex analytical challenges.

Part 1: Foundational Principles of Assay Reproducibility

Before delving into instrument-specific troubleshooting, it is crucial to understand that reproducibility is built on a foundation of meticulous preparation and control over experimental variables. Inconsistent results are often traced back to these fundamentals rather than instrument malfunction.

  • Q1: Why is the quality of the reference standard so critical? A: The reference standard is the anchor of your quantitative analysis. Its purity, identity, and stability directly impact the accuracy of your results. For (E)-Dihydro efavirenz, you must ensure the standard has been fully characterized, typically using techniques like 1H NMR, Mass Spectrometry (MS), and HPLC purity analysis.[4] An impure or degraded standard will introduce a consistent, but incorrect, bias in all subsequent measurements. Always store standards under the recommended conditions and verify their certificate of analysis (CoA).

  • Q2: How do solvent and reagent preparation affect my assay's reproducibility? A: This is one of the most common sources of variability.

    • Causality: The composition of your mobile phase dictates the retention and selectivity of your chromatographic separation.[5] Minor variations in pH, organic modifier ratio, or buffer concentration can cause significant shifts in retention time and alter peak shape. (E)-Dihydro efavirenz, like its parent compound Efavirenz, has very low aqueous solubility, making it sensitive to the organic content of the mobile phase and sample diluent.[6]

    • Best Practices:

      • Use HPLC-grade or MS-grade solvents: Lower grade solvents can introduce contaminants that manifest as baseline noise or "ghost peaks," especially in gradient methods.[7]

      • Prepare mobile phases fresh daily: Buffers can support microbial growth, and volatile organic solvents can evaporate, altering the composition.

      • Precise Measurement: Always use calibrated volumetric glassware or analytical balances for preparation. For a 60:40 Acetonitrile:Buffer mobile phase, ensure the ratio is consistent every time.

      • Degassing: Dissolved gases can form bubbles in the pump or detector, leading to pressure fluctuations, baseline noise, and retention time instability.[8] Always degas the mobile phase using sonication, vacuum filtration, or an inline degasser.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common, specific issues that can often be resolved with a quick check or adjustment.

  • Q: My (E)-Dihydro efavirenz peak is showing significant tailing. What's the first thing I should check? A: The most likely cause is a secondary interaction between the analyte and the stationary phase, often with residual silanol groups on the silica backbone of a C18 or C8 column.[9]

    • Quick Fix: Try lowering the pH of your mobile phase (e.g., to pH 3.0-3.5 with phosphate or formate buffer). This protonates the silanol groups, minimizing their interaction with your analyte.

    • Alternative: If the issue persists, consider using a column with advanced end-capping or a different stationary phase altogether.

  • Q: What is the optimal UV wavelength for detecting (E)-Dihydro efavirenz? A: While a specific λmax for (E)-Dihydro efavirenz is not widely published, its structure is highly similar to Efavirenz. Efavirenz has several absorption maxima, with wavelengths around 245-252 nm being commonly used for robust quantification in HPLC-UV methods.[10][11][12] It is recommended to run a UV scan of your purified standard in the mobile phase to determine the optimal wavelength for maximum sensitivity and specificity.

  • Q: I am dissolving my sample in 100% organic solvent, but my peak shape is poor (fronting or splitting). Why? A: This is likely due to solvent mismatch. If your mobile phase has a weaker elution strength (e.g., 50% acetonitrile) than your sample diluent (e.g., 100% acetonitrile), the sample will not properly focus on the head of the column.[7][13]

    • Self-Validation: Re-dissolve your sample in a solvent that is as close as possible in composition to the initial mobile phase. If the peak shape improves dramatically, you have confirmed a solvent mismatch issue.

Part 3: In-Depth Troubleshooting Guides

When issues are not resolved by quick fixes, a systematic approach is necessary. The following guides are structured by the symptom you observe in your chromatogram.

Guide 1: Chromatographic Issues (HPLC/UPLC)

This decision tree helps diagnose and resolve common chromatographic problems.

Troubleshooting_HPLC cluster_retention Symptom: Inconsistent Retention Time (RT) cluster_shape Symptom: Poor Peak Shape cluster_sensitivity Symptom: Low Sensitivity / Baseline Issues start Problem Observed in Chromatogram rt_drift RT Drifting (Gradual Shift) start->rt_drift RT peak_tail Peak Tailing start->peak_tail Shape low_signal Low Signal / No Peak start->low_signal Signal rt_erratic RT Jumps (Erratic) sol_temp Check Column Oven Temperature Is it stable? rt_drift->sol_temp sol_equil Insufficient Column Equilibration? Increase equilibration time. rt_drift->sol_equil sol_mobile Mobile Phase Issue? Prepare fresh. Check composition. rt_drift->sol_mobile sol_pump Pump/Flow Rate Issue? Check for leaks, purge pump. rt_erratic->sol_pump sol_degas Gas Bubbles? Degas mobile phase. rt_erratic->sol_degas peak_front Peak Fronting sol_silanol Silanol Interaction? Lower mobile phase pH. peak_tail->sol_silanol sol_clog Column/Frit Clogged? Backflush or replace column. peak_tail->sol_clog peak_split Split or Double Peaks sol_overload Column Overload? Reduce sample concentration. peak_front->sol_overload sol_mismatch Solvent Mismatch? Inject sample in mobile phase. peak_front->sol_mismatch peak_split->sol_mismatch peak_split->sol_clog baseline_noise Noisy Baseline sol_detector Detector Issue? Check lamp, wavelength. low_signal->sol_detector baseline_drift Drifting Baseline baseline_noise->sol_mobile baseline_noise->sol_pump baseline_noise->sol_degas baseline_drift->sol_temp baseline_drift->sol_equil baseline_drift->sol_mobile

Caption: Troubleshooting workflow for common HPLC issues.

In-depth Explanation for "Inconsistent Retention Time":

  • Symptom: Retention time gradually decreases or increases over a sequence of injections.

    • Causality & Solution: This is often related to temperature or mobile phase instability.[8] A small change in column temperature affects analyte partitioning and solvent viscosity. First, verify that your column oven is on and set to a stable temperature (e.g., 30-40 °C). Second, if this occurs after changing the mobile phase, the column may not be fully equilibrated. The stationary phase requires a consistent environment. Self-Validating Action: Equilibrate the column with at least 10-20 column volumes of the new mobile phase and reinject a standard. A stable retention time confirms proper equilibration.[5]

  • Symptom: Retention time is erratic and unpredictable between injections.

    • Causality & Solution: This points to a hardware or solvent delivery problem. The most common cause is an air bubble in the pump head, which leads to inconsistent flow delivery.[9] Purge the pump thoroughly on all solvent lines. Another cause could be a leak in the system (check fittings for salt buildup) or a faulty check valve in the pump. Self-Validating Action: Monitor the pump pressure. If it is fluctuating wildly, this confirms a pump/flow issue. After purging, the pressure should stabilize.

Guide 2: Mass Spectrometry (MS) Issues
  • Symptom: Inconsistent signal intensity for (E)-Dihydro efavirenz in my LC-MS/MS assay.

    • Causality & Solution: Inconsistent ionization is a frequent problem in MS. For Efavirenz and its analogs, electrospray ionization (ESI) is common.[14][15] The efficiency of ESI is highly dependent on the mobile phase composition and the cleanliness of the ion source.

      • Check the Source: The ion transfer capillary can become contaminated with non-volatile salts or sample matrix components. Follow the manufacturer's protocol to clean the ion source.

      • Mobile Phase Modifiers: ESI efficiency is often improved by adding a small amount of an acid (like 0.1% formic acid) or a salt (like 5-10 mM ammonium acetate) to the mobile phase.[16] These additives promote the formation of protonated molecules [M+H]+.

      • Matrix Effects: If analyzing biological samples, co-eluting endogenous compounds can suppress the ionization of your target analyte. Self-Validating Action: Perform a post-column infusion experiment. Continuously infuse a standard solution of (E)-Dihydro efavirenz while injecting a blank matrix sample. A dip in the signal at the analyte's retention time confirms ion suppression. This necessitates improving your sample cleanup procedure.

Part 4: Validated Experimental Protocols

These protocols provide a starting point for developing a robust and reproducible assay. They must be validated in your laboratory for your specific application.

Protocol 1: Sample Preparation from Bulk Powder

This workflow is designed to ensure accurate and consistent preparation of standards and samples.

Sample_Prep_Workflow start Start: (E)-Dihydro Efavirenz Reference Standard / Sample weigh Accurately weigh ~10 mg on a calibrated analytical balance start->weigh dissolve Transfer to 100 mL volumetric flask. Dissolve in Methanol or Acetonitrile. weigh->dissolve stock Primary Stock Solution (100 µg/mL) dissolve->stock dilute Perform serial dilutions using the mobile phase as diluent stock->dilute working Working Standards / Samples (e.g., 0.1 - 10 µg/mL) dilute->working inject Inject into HPLC/LC-MS system working->inject

Caption: Standard protocol for sample and standard preparation.

Protocol 2: Recommended RP-HPLC-UV Method

This method is adapted from validated assays for the parent compound, Efavirenz, and serves as an excellent starting point.[11][12][17]

ParameterRecommended SettingRationale & Expert Notes
Column C18 or C8, 150 x 4.6 mm, 5 µmProvides good retention and peak shape for moderately non-polar compounds like (E)-Dihydro efavirenz.
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 3.5 (60:40 v/v)The buffer at acidic pH minimizes silanol interactions, improving peak symmetry.[11] The ACN ratio can be adjusted to optimize retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between run time and efficiency.
Column Temp. 30 °CMaintaining a constant temperature is crucial for reproducible retention times.[5]
Injection Vol. 10 µLCan be adjusted based on sample concentration and instrument sensitivity.
UV Detection 246 nmThis wavelength provides strong absorbance for the Efavirenz chromophore and is likely optimal for (E)-Dihydro efavirenz.[11]
Run Time 10 minutesShould be sufficient to elute the analyte and any related impurities.

System Suitability Criteria (Self-Validation): Before running samples, inject a standard solution (e.g., 5 µg/mL) five times and verify the following as per ICH guidelines[10][17]:

  • Tailing Factor: ≤ 1.5

  • %RSD of Peak Area: ≤ 2.0%

  • %RSD of Retention Time: ≤ 1.0%

Failure to meet these criteria indicates a problem with the system that must be addressed using the troubleshooting guides above before proceeding.

References
  • Mutlib, A. E., Chen, H., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition. Available at: [Link]

  • Desta, Z., et al. (2009). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition. Available at: [Link]

  • Lind-Algotsson, C., et al. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Therapeutic Drug Monitoring. Available at: [Link]

  • Burroughs, S. L., et al. (2023). Biotransformation of Efavirenz and Proteomic Analysis of Cytochrome P450s and UDP-Glucuronosyltransferases in Mouse, Macaque, and Human Brain-Derived In Vitro Systems. Drug Metabolism and Disposition. Available at: [Link]

  • Mutlib, A., Chen, H., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Semantic Scholar. Available at: [Link]

  • Tatipaka, B., et al. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PLoS ONE. Available at: [Link]

  • JETIR. (2025). REVIEW ON METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ AS A DOSAGE FORM BY UV SPECTROPHOTOMETER. Jetir.Org. Available at: [Link]

  • Leitão, A., et al. (2021). Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility. Pharmaceutics. Available at: [Link]

  • Punam, S. D. (2019). Development and Validation of High-Performance Liquid Chromatography Method for Analysis of Efavirenz In Capsule Dosage Form. SciSpace. Available at: [Link]

  • Gurugubelli, S. (2019). Method development and validation for the estimation of Efavirenz by RP-HPLC method. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Ali, A., et al. (2024). Analytical Method Development and Validation of Efavirenz by Using RP- HPLC. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Reddy, N. M. V., & Annapurna, M. M. (2024). Analytical Methods for the Assay of Efavirenz - A Review. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • Khan, I., et al. (2021). A Concise Analytical Profile of Efavirenz: Analytical Methodologies. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • Kim, K.-B., et al. (2011). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. ResearchGate. Available at: [Link]

  • Reddy, G. M., et al. (2020). Synthesis of Efavirenz by an innovative cost effective cyclisation process. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Efavirenz. PubChem Compound Database. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science. Available at: [Link]

  • Google Patents. (2009). WO2009133538A1 - Process for the preparation of efavirenz. Google Patents.
  • Chrom-Academy. HPLC Troubleshooting Guide. Chrom-Academy. Available at: [Link]

  • An, G., et al. (2013). In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19. Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Anderson, P. L. (2023). Efavirenz. StatPearls. Available at: [Link]

  • Google Patents. (2012). US20120108809A1 - Process for preparation of efavirenz. Google Patents.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]

  • Pharmaffiliates. Efavirenz-impurities. Pharmaffiliates. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Google Patents. (2010). EP2454244B1 - An improved process for preparation of efavirenz. Google Patents.
  • Al-Kuraishy, H. M., et al. (2023). Efavirenz: History, Development and Future. Molecules. Available at: [Link]

  • Stöhr, W., et al. (2008). Factors influencing efavirenz and nevirapine plasma concentration: effect of ethnicity, weight and co-medication. Antiviral Therapy. Available at: [Link]

Sources

Optimization

Technical Support Center: Method Refinement for Robust (E)-Dihydro Efavirenz Quantification

Prepared by: Senior Application Scientist, Bioanalytical Division Welcome to the technical support center for the robust quantification of (E)-Dihydro efavirenz. As the primary oxidative metabolite of the antiretroviral...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Bioanalytical Division

Welcome to the technical support center for the robust quantification of (E)-Dihydro efavirenz. As the primary oxidative metabolite of the antiretroviral drug efavirenz, its accurate measurement is critical for comprehensive pharmacokinetic and metabolic studies. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and refine analytical methodologies. We will explore the causality behind experimental choices, providing a framework for developing self-validating, robust, and reliable bioanalytical assays.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems you may encounter during method development and sample analysis.

Question: I'm observing poor chromatographic peak shape (fronting, tailing, or splitting) for (E)-Dihydro efavirenz. What are the likely causes and solutions?

Answer:

Poor peak shape is a common issue that compromises resolution and integration accuracy. The cause can typically be traced to chemical interactions within the analytical system or physical issues with the column.

Potential Causes & Recommended Solutions:

  • Mobile Phase pH Mismatch: The pH of your mobile phase can affect the ionization state of (E)-Dihydro efavirenz. If the pH is too close to the analyte's pKa, you can get a mix of ionized and non-ionized forms, leading to peak splitting or tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For reversed-phase chromatography, adding a small amount of an acidifier like formic acid (e.g., 0.1%) to both aqueous and organic mobile phases often resolves this by ensuring consistent protonation of the analyte.[1]

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak.

    • Solution: Dilute your sample or reduce the injection volume. Ensure you are operating within the linear dynamic range of your method.

  • Sample Solvent Effects: If the solvent used to dissolve your final extract is significantly stronger than the initial mobile phase, it can cause the analyte to move through the column head too quickly, resulting in peak distortion.

    • Solution: Reconstitute your dried extract in a solvent that is as close in composition to the initial mobile phase as possible.[2] If a strong solvent is required for solubility, minimize the injection volume.

  • Column Contamination or Degradation: Accumulation of matrix components from biological samples can create active sites on the column that cause peak tailing.

    • Solution: Implement a robust sample clean-up procedure (see FAQ section). Use a guard column to protect the analytical column. If the problem persists, flush the column with a series of strong solvents or replace it if it has reached the end of its lifespan.

Question: My assay sensitivity is low, and I'm struggling to achieve the required Lower Limit of Quantification (LLOQ). How can I improve my signal-to-noise ratio?

Answer:

Low sensitivity is a critical barrier, especially when analyzing low-concentration metabolites. The issue can stem from the sample preparation, chromatography, or mass spectrometer settings.

Potential Causes & Recommended Solutions:

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix (e.g., phospholipids from plasma) can interfere with the ionization of (E)-Dihydro efavirenz in the mass spectrometer source, suppressing its signal.

    • Solution: The most effective way to combat matrix effects is by using a stable isotope-labeled (SIL) internal standard (e.g., (E)-Dihydro efavirenz-d4).[3] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. Additionally, improving chromatographic separation to move the analyte peak away from the "matrix-elution zone" is highly effective.

  • Inefficient Sample Preparation: If the analyte is not efficiently extracted from the matrix, the final concentration will be low. Protein precipitation, while fast, is known for leaving many matrix components behind.[1]

    • Solution: Transition to a more rigorous extraction technique.

      • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than protein precipitation.[2]

      • Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively binding the analyte and washing away interferences. This is often the best choice for achieving the lowest LLOQs.

  • Suboptimal Mass Spectrometry Parameters: The settings on your mass spectrometer must be specifically tuned for (E)-Dihydro efavirenz.

    • Solution: Perform a systematic optimization of key MS parameters. Infuse a standard solution of the analyte and optimize the precursor/product ion transition (MRM), collision energy (CE), and cone/capillary voltage to maximize signal intensity.

G start Low Signal Intensity / Poor S/N check_ms Is MS performance for a neat standard acceptable? start->check_ms check_chrom Is peak shape acceptable? check_ms->check_chrom Yes optimize_ms Optimize MS Parameters: - Tune MRM transition - Optimize Collision Energy - Adjust Source Conditions check_ms->optimize_ms No check_matrix Is signal suppressed in post-column infusion test? check_chrom->check_matrix Yes improve_chrom Improve Chromatography: - Optimize Gradient - Change Column - Adjust Mobile Phase pH check_chrom->improve_chrom No improve_cleanup Improve Sample Cleanup: - Switch from PPT to LLE/SPE - Use SIL-Internal Standard check_matrix->improve_cleanup Yes end_good Problem Resolved check_matrix->end_good No optimize_ms->end_good improve_chrom->end_good improve_cleanup->end_good

Question: I am seeing significant carryover in my blank injections after a high concentration sample. What steps can I take to eliminate it?

Answer:

Carryover can seriously compromise the accuracy of subsequent low-concentration samples. It occurs when traces of the analyte from a previous injection adsorb to surfaces in the flow path. One study noted that carryover must be considered for efavirenz metabolites.[4]

Potential Causes & Recommended Solutions:

  • Insufficient Autosampler Needle Wash: The default wash routine may not be sufficient to remove all traces of the analyte from the injection needle and port.

    • Solution: Modify the autosampler wash procedure. Use a wash solvent that is stronger than the mobile phase. A mixture of acetonitrile, isopropanol, and water is often effective. Increase the duration and volume of the wash cycle.

  • Adsorption to Column or Tubing: (E)-Dihydro efavirenz may have secondary interactions with the column or other components of the LC system.

    • Solution: If carryover persists after optimizing the needle wash, it may be originating from the column. A high-percentage organic "flush" gradient at the end of each run can help strip adsorbed material from the column. In rare cases, replacing PEEK tubing with stainless steel may be necessary.

  • Injector Configuration: Some injector designs are more prone to carryover than others.

    • Solution: Ensure the injector is properly maintained. If possible, use injection modes (like push-loop) that minimize contact between the sample and the syringe.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding method development strategy and best practices.

Question: What is the gold-standard analytical technique for quantifying (E)-Dihydro efavirenz in biological matrices?

Answer:

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the gold standard for quantifying (E)-Dihydro efavirenz.[1][5] Its superiority lies in its ability to provide high sensitivity and selectivity.

  • Sensitivity: LC-MS/MS can achieve very low limits of quantification (LLOQ), often in the low ng/mL range, which is essential for metabolite analysis.[3][4]

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) allows the instrument to filter out almost all chemical noise, monitoring only a specific precursor-to-product ion transition unique to the analyte. This minimizes the chance of interference from other drug metabolites or endogenous compounds.

While older methods like HPLC with UV detection exist, they often lack the sensitivity and selectivity required for robust bioanalysis in complex matrices like plasma.[6][7]

Question: How should I select an internal standard (IS) for my assay?

Answer:

The choice of an internal standard is one of the most critical decisions in developing a robust bioanalytical method. The IS is added to every sample, calibrator, and QC at a constant concentration to correct for variability during sample processing and injection.

The ideal choice is a Stable Isotope-Labeled (SIL) internal standard (e.g., (E)-Dihydro efavirenz-d4). A SIL-IS is chemically identical to the analyte but has a slightly higher mass due to the incorporation of heavy isotopes (like ²H or ¹³C).

Advantages of a SIL-IS:

  • Co-elutes Chromatographically: It has the same retention time as the analyte.

  • Identical Extraction Recovery: It behaves identically during sample preparation.

  • Compensates for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the MS source, providing the most accurate correction.[3]

If a SIL-IS is not available, a structural analog may be used, but it will not co-elute or perfectly mimic the analyte's behavior, requiring more extensive validation to prove its suitability.

Question: What are the key considerations for sample preparation, and how do different techniques compare?

Answer:

Sample preparation is crucial for removing interferences and concentrating the analyte. The choice of technique is a balance between speed, cost, and the required level of cleanliness. The stability of efavirenz metabolites is also a key factor; some have been shown to be unstable at room temperature or when heated.[8]

G

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Fast, simple, inexpensive.Results in a "dirty" extract; high potential for matrix effects.[1][3]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent.Cleaner extracts than PPT; can be selective based on solvent choice.More labor-intensive; requires solvent evaporation and reconstitution steps.[2]
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the analyte is then eluted.Provides the cleanest extracts; minimizes matrix effects; allows for analyte concentration.Most complex and expensive method; requires method development to optimize sorbent and solvents.
Question: What are the essential method validation parameters I must evaluate to ensure my assay is robust and compliant with regulatory standards?

Answer:

Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The parameters are defined by regulatory bodies like the U.S. Food and Drug Administration (FDA).

Validation Parameter Purpose Typical Acceptance Criteria (FDA Guideline)
Selectivity & Specificity To ensure the method can differentiate the analyte from other compounds, including metabolites and matrix components.No significant interfering peaks at the retention time of the analyte in blank matrix.
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).Accuracy: Within ±15% of nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Calibration Curve To demonstrate the relationship between instrument response and known concentrations of the analyte.Typically requires ≥6 non-zero standards. R² value >0.99 is generally expected.
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio >5; accuracy and precision criteria must be met.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, but does not need to be 100%.
Matrix Effect To assess the impact of the biological matrix on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤15%.
Stability To evaluate the chemical stability of the analyte in the matrix under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration should be within ±15% of the nominal concentration.

This table summarizes key criteria based on established bioanalytical method validation guidelines.[1][8]

References
  • A Comparative Guide to Bioanalytical Method Validation for Efavirenz using (Rac) - Benchchem.
  • Measurement of efavirenz and its metabolites - Bio-protocol.
  • High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma - PubMed.
  • A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC - NIH.
  • Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS.
  • Instability of Efavirenz Metabolites Identified During Method Development and Valid
  • Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC - PubMed Central.
  • A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chrom

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for (E)-Dihydro efavirenz

Abstract This guide provides a comprehensive framework for the cross-validation of analytical methods for (E)-Dihydro efavirenz, a known related compound of the antiretroviral drug efavirenz.[1][2] As drug development pi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for (E)-Dihydro efavirenz, a known related compound of the antiretroviral drug efavirenz.[1][2] As drug development pipelines advance, the necessity of transferring analytical methods between laboratories, or employing different analytical technologies, becomes paramount. This document offers an in-depth comparison of prevalent analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), providing the scientific rationale behind experimental design for validation and cross-validation. Detailed, step-by-step protocols and visual workflows are presented to equip researchers, scientists, and drug development professionals with the tools to ensure data integrity and comparability across various analytical platforms and sites. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R1) and the recently revised Q2(R2) and Q14 guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7][8][9][10][11][12][13][14]

Introduction: The Imperative for Robust Analytical Method Cross-Validation

Efavirenz is a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1.[15][16] The control of impurities and related substances, such as (E)-Dihydro efavirenz, is a critical aspect of ensuring the safety and efficacy of the final drug product. (E)-Dihydro efavirenz, also known as Efavirenz USP Related Compound B, is an important impurity to monitor.[2]

Analytical methods form the bedrock of pharmaceutical quality control. When a method is transferred between laboratories, or when data from different analytical techniques must be compared, a rigorous cross-validation process is essential.[17] Cross-validation serves to demonstrate that the analytical procedure is suitable for its intended purpose and that the data generated are reliable and reproducible, regardless of the testing site or the specific instrumentation used.[6][13][17] This is not merely a procedural formality but a scientific necessity to maintain data integrity throughout the drug development lifecycle. The ICH M10 guideline, while not stipulating rigid acceptance criteria, emphasizes a statistical assessment of bias between methods, moving beyond simple Incurred Sample Reanalysis (ISR) criteria.[18][19]

This guide will delve into the practical aspects of cross-validating analytical methods for (E)-Dihydro efavirenz, providing a comparative analysis of suitable techniques and the underlying scientific principles that govern them.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the analyte and matrix. For (E)-Dihydro efavirenz, several chromatographic and spectroscopic techniques are viable options.[15][20]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is a widely used and robust technique for the analysis of efavirenz and its related substances.[1][21][22][23][24]

  • Principle: Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For (E)-Dihydro efavirenz, a reversed-phase C18 or cyano column is typically effective.[1][21] Detection is accomplished by measuring the absorbance of UV light at a specific wavelength, often around 247 nm for efavirenz and its related compounds.[22][23]

  • Advantages: HPLC-UV systems are ubiquitous in pharmaceutical laboratories, relatively cost-effective, and offer excellent reproducibility for routine quality control.[21]

  • Limitations: While generally specific, co-elution with other impurities or matrix components can occur, potentially leading to inaccurate quantification.[25] Sensitivity may be a limiting factor for trace-level impurities.

Ultra-Performance Liquid Chromatography (UPLC-MS/MS)

UPLC, with its smaller particle size columns, offers significant advantages in terms of speed and resolution over traditional HPLC. When coupled with tandem mass spectrometry (MS/MS), it provides unparalleled sensitivity and selectivity.[26]

  • Principle: UPLC operates on the same principles as HPLC but at higher pressures, enabling the use of sub-2 µm particles for the stationary phase. This results in sharper peaks and faster analysis times. MS/MS detection involves the ionization of the analyte followed by mass-based separation and fragmentation, allowing for highly specific and sensitive quantification.[27][28]

  • Advantages: UPLC-MS/MS is the gold standard for trace-level quantification and the analysis of genotoxic impurities.[27][28] Its high selectivity minimizes the risk of interference from other compounds.[29]

  • Limitations: The instrumentation is more expensive and complex to operate and maintain compared to HPLC-UV systems.[21]

Gas Chromatography (GC-MS)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Principle: The sample is vaporized and injected into a gaseous mobile phase (carrier gas), which carries it through a column containing a stationary phase. Separation occurs based on the compound's volatility and interaction with the stationary phase. Coupling with a mass spectrometer allows for definitive identification and quantification.

  • Advantages: GC-MS offers high resolution and sensitivity, particularly for volatile impurities.[25][30]

  • Limitations: Derivatization may be necessary for non-volatile compounds like (E)-Dihydro efavirenz, adding complexity to the sample preparation process. The high temperatures in the injection port and column can potentially cause degradation of thermolabile analytes.

Spectroscopic Methods (UV-Vis, FTIR)

Spectroscopic methods can be employed for the quantification of efavirenz, although their application for specific impurity analysis in a mixture can be challenging.[15][31][32][33][34][35]

  • Principle: UV-Visible spectrophotometry measures the absorbance of light in the ultraviolet-visible region.[33] Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.[34]

  • Advantages: These methods are rapid, simple, and cost-effective for the analysis of the bulk drug.[32][34]

  • Limitations: They generally lack the specificity required to distinguish between structurally similar compounds like efavirenz and (E)-Dihydro efavirenz in a mixture without prior separation.[11]

The Cross-Validation Workflow: A Step-by-Step Guide

The objective of cross-validation is to ensure that different analytical methods or laboratories produce comparable results.[17] The process involves a systematic comparison of data obtained from each method/laboratory using a common set of samples.

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Execution cluster_analysis Data Analysis & Reporting P1 Define Objectives & Acceptance Criteria P2 Select Validation Samples (QCs & Incurred Samples) P1->P2 P3 Draft Cross-Validation Protocol P2->P3 E1 Analyze Samples by Method A (Lab A) P3->E1 E2 Analyze Samples by Method B (Lab B) P3->E2 A1 Tabulate Results E1->A1 E2->A1 A2 Statistical Analysis (e.g., %Difference, Bland-Altman) A1->A2 A3 Compare Against Acceptance Criteria A2->A3 A4 Generate Cross-Validation Report A3->A4

Caption: A generalized workflow for the cross-validation of analytical methods.

Designing the Cross-Validation Protocol

A well-defined protocol is the foundation of a successful cross-validation study.[6] It should prospectively define the scope, procedures, and acceptance criteria.

Key elements of the protocol:

  • Objective: Clearly state the purpose of the cross-validation (e.g., to compare a new UPLC-MS/MS method with an existing HPLC-UV method, or to transfer an HPLC-UV method from an R&D lab to a QC lab).

  • Methods and Instrumentation: Provide a detailed description of each analytical method and the specific instruments to be used.

  • Samples: Specify the number and concentration levels of quality control (QC) samples to be analyzed. It is also highly recommended to include incurred samples (i.e., actual study samples) to assess the performance of the method in the presence of the true matrix.

  • Experimental Procedure: Outline the step-by-step process for sample analysis, including the number of replicates.

  • Acceptance Criteria: Pre-define the statistical criteria for concluding the comparability of the methods. A common approach is to require that a certain percentage (e.g., at least 67%) of the results from the two methods agree within a specified percentage difference (e.g., ±20%).

Experimental Protocol: Cross-Validation of HPLC-UV and UPLC-MS/MS Methods

This protocol outlines the cross-validation of a validated HPLC-UV method and a newly developed UPLC-MS/MS method for the quantification of (E)-Dihydro efavirenz in a drug substance.

3.2.1. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of (E)-Dihydro efavirenz reference standard in 10 mL of a suitable solvent (e.g., methanol).

  • Spiking Solutions: Prepare a series of spiking solutions by diluting the standard stock solution to concentrations that will be used to prepare QC samples.

  • Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high) by spiking the drug substance matrix with the appropriate spiking solutions. The concentrations should span the expected range of the impurity.

3.2.2. Chromatographic Conditions

ParameterHPLC-UV MethodUPLC-MS/MS Method
Column Cyano, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 247 nmMS/MS (MRM mode)
Injection Volume 10 µL2 µL
Column Temp. 30 °C40 °C

3.2.3. Analysis Procedure

  • Analyze a set of six replicates of each QC level (low, medium, high) using both the HPLC-UV and UPLC-MS/MS methods.

  • If available, analyze a minimum of 20 incurred samples that are known to contain (E)-Dihydro efavirenz.

  • Record the peak areas and calculate the concentration of (E)-Dihydro efavirenz in each sample for both methods.

Results and Discussion: Interpreting Cross-Validation Data

The data generated from the cross-validation study should be tabulated and statistically evaluated to determine if the methods are comparable.

Comparative Data Table
Sample IDHPLC-UV Result (µg/mL)UPLC-MS/MS Result (µg/mL)% Difference
QC Low 1 0.480.516.06%
QC Low 2 0.520.50-3.92%
... .........
QC Med 1 4.955.052.00%
... .........
QC High 1 9.8910.102.10%
... .........
Incurred 1 1.231.18-4.15%
... .........

% Difference = [(Result_MethodB - Result_MethodA) / average(Result_MethodA, Result_MethodB)] * 100

Statistical Evaluation and Acceptance

The primary goal is to assess the bias between the two methods.[18] The percentage difference for each sample is calculated. The acceptance criteria, as defined in the protocol, are then applied. For example, if the criterion is that at least 67% of the samples must have a % difference within ±20%, you would count the number of samples that meet this requirement.

A Bland-Altman plot can be a useful graphical tool to visualize the agreement between the two methods. It plots the difference between the two measurements for each sample against the average of the two measurements. This helps to identify any systematic bias or trends in the differences across the concentration range.

Caption: Conceptual representation of a Bland-Altman plot for method comparison.

Conclusion: Ensuring Analytical Consistency

Cross-validation is a critical, scientifically-driven process that underpins the reliability of analytical data in pharmaceutical development.[17] By systematically comparing different analytical methods or laboratories, companies can ensure the consistency and integrity of their data, which is essential for regulatory submissions and for making informed decisions about product quality. The choice of analytical technique, from the workhorse HPLC-UV to the highly sensitive UPLC-MS/MS, should be justified based on the specific analytical needs. A robust cross-validation protocol, with pre-defined acceptance criteria, is the key to a successful study. This guide provides a framework and practical examples to assist analytical scientists in this crucial endeavor.

References

  • Development of spectroscopic methods for assessing polymorphic content of efavirenz. (n.d.). Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Ayşe, Ö., & Sutan, K. N. (2018). A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences, 7(4), 120-126. Retrieved from [Link]

  • Aymard, G., Legrand, M., Trichereau, N., & Diquet, B. (2000). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 744(2), 227-232. Retrieved from [Link]

  • Slabiak, O. I., et al. (2018). Development and validation of HPLC/UV-procedure for efavirenz quantitative determination. Journal of Pharmaceutical Sciences and Research, 10(11), 2829-2835. Retrieved from [Link]

  • D'Avolio, A., et al. (2015). Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. PLoS One, 10(3), e0119417. Retrieved from [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved from [Link]

  • Reddy, B. S., et al. (2012). SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF EFAVIRENZ. Trade Science Inc. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Retrieved from [Link]

  • Gascón, M. P., et al. (2001). Determination of nevirapine and efavirenz in plasma using GC/MS in selected ion monitoring mode. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 919-925. Retrieved from [Link]

  • Kumar, A., & Saini, P. (2021). A Concise Analytical Profile of Efavirenz: Analytical Methodologies. Current Pharmaceutical Analysis, 17(7), 896-907. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]

  • Montgomery, E. R., et al. (2001). Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 267-284. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Nikalje, A. P. G. (2012). Spectrophotometric Method for Estimation of Efavirenz from Tablet Formulation. Asian Journal of Research in Chemistry, 5(2), 214-217. Retrieved from [Link]

  • Patel, M. J., & Patel, P. (2018). Development and Validation of High-Performance Liquid Chromatography Method for Analysis of Efavirenz In Capsule Dosage Form. International Journal of Current Pharmaceutical Research, 10(4), 43-48. Retrieved from [Link]

  • Reddy, N. P., et al. (2015). FTIR spectroscopy for estimation of efavirenz in raw material and tablet dosage form. Journal of Chemical and Pharmaceutical Research, 7(4), 1169-1173. Retrieved from [Link]

  • Kumar, S. S., et al. (2018). A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. Indian Journal of Pharmaceutical Sciences, 80(3), 473-480. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • Deepan, T., et al. (n.d.). Spectroscopic Determination of Efavirenz in Bulkand Pharmaceutical Dosage Form. ResearchGate. Retrieved from [Link]

  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Retrieved from [Link]

  • EMA. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]

  • Reddy, N. M. V., & Annapurna, M. M. (2024). Analytical Methods for the Assay of Efavirenz - A Review. Acta Scientific Pharmaceutical Sciences, 8(2), 61-63. Retrieved from [Link]

  • PubChem. (n.d.). Efavirenz. National Center for Biotechnology Information. Retrieved from [Link]

  • Islam, R., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(22), 1435-1440. Retrieved from [Link]

  • EMA. (2023). Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Retrieved from [Link]

  • PubChem. (n.d.). Dihydro efavirenz, (E)-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Nevirapine and Efavirenz in Plasma Using GC/MS in Selected Ion Monitoring Mode. Retrieved from [Link]

  • ChemBK. (n.d.). (E)-Dihydro Efavirenz. Retrieved from [Link]

  • GSRS. (n.d.). DIHYDRO EFAVIRENZ, (E)-. Global Substance Registration System. Retrieved from [Link]

  • PharmaGuru. (n.d.). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2018). Efavirenz-related Genotoxic Impurities. Retrieved from [Link]

  • Scribd. (n.d.). LC-MS/MS Method for Efavirenz Impurities. Retrieved from [Link]

  • EBF. (n.d.). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]

  • Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. Retrieved from [Link]

  • ResearchGate. (2025). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Retrieved from [Link]

  • Le-Vinh, B., et al. (2016). Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices. Bioanalysis, 8(15), 1587-1596. Retrieved from [Link]

  • Marzolini, C., et al. (2001). Interpatient variability in the pharmacokinetics of the HIV non-nucleoside reverse transcriptase inhibitor efavirenz: the effect of gender, race, and CYP2B6 polymorphism. Therapeutic Drug Monitoring, 23(3), 253-260. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of Efavirenz and its Alkene Derivative, (E)-Dihydro efavirenz

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiretroviral therapy, Efavirenz has long been a cornerstone as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapy, Efavirenz has long been a cornerstone as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection. Its efficacy is well-documented, but the continuous search for improved therapeutic agents necessitates a thorough understanding of its structure-activity relationship and the biological profiles of its derivatives. This guide provides a detailed comparison of the biological activity of Efavirenz and its related compound, (E)-Dihydro efavirenz, also known as Efavirenz USP Related Compound B.

Introduction to Efavirenz and (E)-Dihydro efavirenz

Efavirenz is a potent, first-generation NNRTI that allosterically inhibits the HIV-1 reverse transcriptase (RT), an enzyme crucial for viral replication.[1][2] It binds to a hydrophobic pocket in the RT, inducing a conformational change that disrupts the enzyme's catalytic activity.[3] (E)-Dihydro efavirenz is a derivative of Efavirenz in which the cyclopropylacetylene side chain is reduced to a cyclopropylethenyl (alkene) group. While it is a known related compound to Efavirenz, publicly available data on its specific biological activity, particularly its anti-HIV efficacy, is notably scarce.

Comparative Overview of Biological Activity

This section delves into a side-by-side comparison of the known biological activities of Efavirenz and the current understanding of (E)-Dihydro efavirenz.

FeatureEfavirenz(E)-Dihydro efavirenz
Anti-HIV-1 Activity Potent inhibitor of HIV-1 reverse transcriptase.[3]No direct experimental data on anti-HIV-1 activity is publicly available.
Mechanism of Action Non-competitive inhibitor of HIV-1 RT, binding to an allosteric site.[2]Presumed to interact with the NNRTI binding pocket, but its inhibitory capacity is unconfirmed.
Metabolism Primarily metabolized by CYP2B6 to 8-hydroxyefavirenz and to a lesser extent, 7-hydroxyefavirenz. These metabolites are largely inactive against HIV-1.Metabolic pathway has not been characterized.
Other Biological Effects Can induce cellular stress responses.[4] Associated with neuropsychiatric side effects.An alkene analog of Efavirenz has been shown to stimulate XBP1 splicing, indicating an induction of cellular stress.[4]

In-Depth Analysis of Efavirenz's Biological Activity

Efavirenz's primary mechanism of action is the non-competitive inhibition of HIV-1 reverse transcriptase.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Efavirenz does not require intracellular phosphorylation to become active. It binds directly to a hydrophobic pocket located approximately 10 Å from the active site of the enzyme. This binding event induces a conformational change in the p66 subunit of the reverse transcriptase, which restricts the mobility of the "thumb" and "finger" subdomains, ultimately leading to the inhibition of both RNA- and DNA-dependent DNA polymerase activity.[3]

The in vitro anti-HIV activity of Efavirenz is potent, with EC90-95 values (the concentration required to inhibit viral replication by 90-95%) in the nanomolar range in various cell types. However, its efficacy can be compromised by the emergence of drug-resistant viral strains, often through mutations in the NNRTI binding pocket, such as K103N.

The Enigma of (E)-Dihydro efavirenz's Biological Activity

Currently, there is a significant lack of publicly available data on the biological activity of (E)-Dihydro efavirenz. As a derivative where the rigid alkyne bond is replaced by a more flexible alkene bond, its interaction with the NNRTI binding pocket is likely altered. The planarity and electronic properties of the ethenyl linker differ from the linear and electron-rich acetylenic linker in Efavirenz, which could impact binding affinity and inhibitory potency.

One study investigating the structure-activity relationship of Efavirenz analogs on cellular stress pathways found that an analog in which the alkyne is replaced with an alkene stimulated the splicing of X-box binding protein 1 (XBP1).[4] XBP1 splicing is a key event in the unfolded protein response, a cellular stress response pathway. While this indicates that the dihydro analog can interact with cellular machinery, it does not provide information about its antiviral efficacy.

Experimental Protocols for Evaluating Biological Activity

To ascertain the biological activity of (E)-Dihydro efavirenz and enable a direct comparison with Efavirenz, the following experimental workflows are essential.

HIV-1 Reverse Transcriptase Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Methodology:

  • Recombinant Enzyme: Obtain purified, recombinant HIV-1 reverse transcriptase.

  • Substrate: Use a synthetic template-primer, such as poly(rA)-oligo(dT), and radiolabeled or fluorescently labeled deoxynucleotides (e.g., [³H]dTTP or a fluorescent analog).

  • Compound Preparation: Prepare serial dilutions of (E)-Dihydro efavirenz and Efavirenz (as a positive control) in a suitable solvent like DMSO.

  • Reaction Mixture: In a microplate, combine the RT enzyme, template-primer, and the test compounds at various concentrations.

  • Initiation: Start the reaction by adding the labeled dNTPs.

  • Incubation: Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and quantify the incorporation of the labeled dNTPs into the newly synthesized DNA strand using methods like scintillation counting or fluorescence detection.

  • Data Analysis: Calculate the concentration of the compound that inhibits 50% of the RT activity (IC50).

HIV_RT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis RT Recombinant HIV-1 RT Mix Combine RT, Substrate, & Compounds RT->Mix Substrate Template-Primer + Labeled dNTPs Substrate->Mix Compounds Serial Dilutions of Efavirenz & (E)-Dihydro efavirenz Compounds->Mix Incubate Incubate at 37°C Mix->Incubate Detect Quantify DNA Synthesis Incubate->Detect Calculate Calculate IC50 Values Detect->Calculate

Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Culture: Use a susceptible cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs).

  • Viral Stock: Prepare a well-characterized laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3).

  • Infection: Infect the cells with the HIV-1 stock in the presence of serial dilutions of the test compounds.

  • Incubation: Culture the infected cells for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).

  • Endpoint Measurement: Quantify the extent of viral replication. Common methods include:

    • p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.

    • Reverse Transcriptase Activity Assay: Measures the RT activity in the culture supernatant.

    • Cytopathic Effect (CPE) Assay: Measures the virus-induced cell killing using a viability dye (e.g., MTT, XTT).

  • Data Analysis: Determine the effective concentration of the compound that inhibits 50% of viral replication (EC50).

Antiviral_Assay_Workflow cluster_setup Setup cluster_infection Infection & Culture cluster_quantification Quantification & Analysis Cells Culture Susceptible Cells Infect Infect Cells with HIV-1 + Compounds Cells->Infect Virus Prepare HIV-1 Viral Stock Virus->Infect Compounds Prepare Compound Dilutions Compounds->Infect Culture Incubate for 3-5 days Infect->Culture Measure Quantify Viral Replication (p24 ELISA, RT Assay, CPE) Culture->Measure Analyze Determine EC50 Values Measure->Analyze

Caption: Workflow for Cell-Based Antiviral Assay.

Conclusion and Future Directions

Efavirenz remains a significant drug in the antiretroviral arsenal, with a well-characterized mechanism of action and biological profile. In contrast, its alkene derivative, (E)-Dihydro efavirenz, represents a knowledge gap. While its chemical structure is defined, its biological activity, particularly its potential as an anti-HIV agent, remains uninvestigated in the public domain.

The provided experimental protocols offer a clear path for researchers to elucidate the biological activity of (E)-Dihydro efavirenz. Such studies are crucial to determine if this derivative retains, loses, or possesses altered anti-HIV activity compared to the parent compound. A comprehensive understanding of the structure-activity relationships within the Efavirenz family is vital for the rational design of next-generation NNRTIs with improved efficacy, resistance profiles, and safety.

References

  • PubChem. Efavirenz. National Center for Biotechnology Information. [Link]

  • Ren, J., et al. (2000). Structural basis for the resilience of efavirenz (Sustiva) to drug resistance mutations in HIV-1 reverse transcriptase. Structure, 8(10), 1089-1094.
  • De Clercq, E. (2009). Anti-HIV drugs: 25 years and the first golden age. Frontiers in Bioscience, 14, 2559-2577.
  • PubChem. Dihydro efavirenz, (E)-. National Center for Biotechnology Information. [Link]

  • Heck, C. J. S., et al. (2019). Efavirenz and Efavirenz-like Compounds Activate Human, Murine, and Macaque Hepatic IRE1α-XBP1. Drug Metabolism and Disposition, 47(10), 1143-1152.

Sources

Validation

A Senior Application Scientist's Guide to Inter-laboratory Comparison for the Quantification of (E)-Dihydro efavirenz

Introduction: Defining the Analyte and the Analytical Challenge In the landscape of antiretroviral therapy, the purity and consistency of active pharmaceutical ingredients (APIs) are paramount. Efavirenz, a cornerstone n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Analyte and the Analytical Challenge

In the landscape of antiretroviral therapy, the purity and consistency of active pharmaceutical ingredients (APIs) are paramount. Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), is no exception. Its manufacturing process can lead to the formation of various related compounds. Among these is (E)-Dihydro efavirenz, also known as Efavirenz USP Related Compound B.[1][2] This molecule is structurally analogous to the parent drug, differing by the reduction of the cyclopropylethynyl side chain's triple bond to an (E)-alkene (double bond).

While not a primary metabolite, the presence and concentration of (E)-Dihydro efavirenz are critical quality attributes of the efavirenz API.[3][4] Accurate quantification is essential for quality control, ensuring that different batches of the drug meet stringent regulatory standards. Furthermore, should this compound be present in the final drug product, understanding its absorption and pharmacokinetic profile may be necessary.

This guide provides a comprehensive framework for establishing a robust, validated analytical method for (E)-Dihydro efavirenz in a biological matrix (human plasma) and details the design and execution of an inter-laboratory comparison study. Such a study is the ultimate test of a method's reproducibility and provides the highest level of confidence in the data generated across different research and quality control sites.[5] The principles outlined here adhere to the standards set forth by regulatory bodies, ensuring the production of defensible and reliable data.[1]

Pillar 1: The Analytical Cornerstone - A Validated LC-MS/MS Method

For the quantification of low-concentration analytes in complex biological matrices like plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard. Its superiority lies in the combination of chromatographic separation with the high selectivity and sensitivity of mass spectrometric detection.[6]

The causality behind this choice is clear:

  • Selectivity: Tandem MS, specifically in Multiple Reaction Monitoring (MRM) mode, monitors a specific precursor-to-product ion transition, virtually eliminating interference from matrix components and other structurally similar compounds.

  • Sensitivity: LC-MS/MS can achieve lower limits of quantification (LLOQ) in the low ng/mL or even pg/mL range, which is critical for impurity analysis.[6]

  • Robustness: When coupled with a stable isotope-labeled (SIL) internal standard, the method can correct for variations in sample extraction and instrument response, ensuring high precision and accuracy.

Detailed Experimental Protocol: Quantification of (E)-Dihydro efavirenz in Human Plasma

This protocol is a self-validating system, designed according to the FDA M10 Bioanalytical Method Validation Guidance.

1. Materials and Reagents:

  • Reference Standards: (E)-Dihydro efavirenz (Efavirenz Related Compound B) certified reference material and (E)-Dihydro efavirenz-d4 (stable isotope-labeled internal standard).

  • Solvents: HPLC-grade or LC-MS grade acetonitrile and methanol.

  • Water: Type 1 Ultrapure water.

  • Reagents: Formic acid (LC-MS grade).

  • Biological Matrix: Pooled, drug-free human plasma (K2-EDTA).

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol.

  • Working Solutions: Serially dilute stock solutions in 50:50 (v/v) acetonitrile:water to prepare calibration curve standards (e.g., 1 to 2500 ng/mL) and quality control (QC) samples (Low, Mid, High).

  • Internal Standard (IS) Working Solution: Dilute the SIL stock to a final concentration of 50 ng/mL in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Rationale: Protein precipitation is a rapid, simple, and effective method for removing the majority of proteins from plasma, which can interfere with the analysis and damage the LC column.

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS working solution (50 ng/mL in acetonitrile).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions:

  • LC System: UPLC/UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %B
    0.0 0.4 30
    2.5 0.4 95
    3.0 0.4 95
    3.1 0.4 30

    | 4.0 | 0.4 | 30 |

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • Rationale: The benzoxazinone structure of efavirenz and its analogs is amenable to efficient deprotonation in negative ESI mode.[6]

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z)
    (E)-Dihydro efavirenz 316.7 272.7

    | (E)-Dihydro efavirenz-d4 (IS) | 320.7 | 276.7 |

  • Note: These transitions are predicted based on the molecular weight (317.69) and likely fragmentation patterns. They must be empirically optimized on the specific mass spectrometer used.

Pillar 2: The Reproducibility Gauntlet - Designing the Inter-laboratory Study

An inter-laboratory comparison, or proficiency test, is essential for evaluating the performance and comparability of results among different laboratories.[5][7] The design must be meticulous to ensure the results are statistically meaningful.

Study Design Workflow

G A Study Coordinator: Prepares & Validates Test Samples B Sample Distribution: Blinded, frozen samples shipped to labs A->B Shipment C Participating Labs (N≥5): Receive & Analyze Samples using specified protocol B->C Analysis D Data Submission: Labs report results to coordinator C->D Reporting E Statistical Analysis: Coordinator analyzes data per ISO 5725 D->E Analysis F Final Report & Evaluation: Report issued with performance scores (Z-scores) E->F Evaluation

Caption: Workflow for the (E)-Dihydro efavirenz inter-laboratory study.

1. Study Coordinator & Participants:

  • An independent body (the coordinator) will oversee the study.

  • A minimum of 5-8 qualified laboratories should participate to ensure statistical power.

2. Preparation of Test Materials:

  • The coordinator will prepare a large, homogenous batch of human plasma.

  • This batch will be divided and spiked with (E)-Dihydro efavirenz at three different concentration levels (e.g., Low: 5 ng/mL, Mid: 100 ng/mL, High: 1000 ng/mL).

  • The homogeneity and stability of these samples must be rigorously confirmed by the coordinator before distribution.

  • Samples will be aliquoted, blind-coded, and stored at -80°C.

3. Study Execution:

  • Each participating laboratory receives a set of frozen, coded samples, including replicates of each concentration level and blank samples.

  • Laboratories are provided with the validated LC-MS/MS protocol and a certified reference standard of (E)-Dihydro efavirenz.

  • Labs analyze the samples within a specified timeframe and report their quantitative results for each sample code back to the coordinator.

Pillar 3: The Verdict - Statistical Analysis and Performance Evaluation

The data analysis aims to determine the precision of the method within and between laboratories, following the principles of ISO 5725.[8]

1. Key Statistical Metrics:

  • Assigned Value (x̄): The robust mean of all participant results for a given concentration level after removal of statistical outliers (e.g., using Grubbs' or Cochran's test).

  • Repeatability Standard Deviation (sr): Measures the variability of results within a single laboratory under the same conditions.

  • Reproducibility Standard Deviation (sR): Measures the variability of results between different laboratories. This is the key metric for assessing inter-laboratory performance.

2. Performance Scoring (Z-Scores):

  • Each laboratory's performance for each sample is calculated using a Z-score.[8]

  • Formula: Z = (x - x̄) / sR

    • x is the result from the individual laboratory.

    • x̄ is the assigned value (robust mean).

    • sR is the reproducibility standard deviation.

  • Interpretation of Z-Scores:

    • |Z| ≤ 2: Satisfactory performance.

    • 2 < |Z| < 3: Questionable performance (warning signal).

    • |Z| ≥ 3: Unsatisfactory performance (action signal).

Data Presentation: Example Inter-laboratory Results

Table 1: Summary of Inter-laboratory Results for (E)-Dihydro efavirenz Quantification

Concentration LevelNAssigned Value (x̄) (ng/mL)Repeatability SD (sr)Reproducibility SD (sR)
Low (5 ng/mL)85.120.350.68
Mid (100 ng/mL)898.74.99.2
High (1000 ng/mL)8100545.288.6

Table 2: Example Z-Scores for Participating Laboratories (Mid-Level QC)

Laboratory IDReported Value (ng/mL)Z-ScorePerformance
Lab-0199.80.12Satisfactory
Lab-02105.40.73Satisfactory
Lab-0385.1-1.48Satisfactory
Lab-0496.2-0.27Satisfactory
Lab-05118.92.20Questionable
Lab-0694.5-0.46Satisfactory
Lab-07101.10.26Satisfactory
Lab-0875.3-2.54Questionable
Logical Relationship Diagram

G cluster_0 Method Validation cluster_1 Inter-Lab Study A Validated LC-MS/MS Method B High Intra-lab Precision & Accuracy A->B ensures C Proficiency Testing A->C is tested by E Reliable & Comparable Quantitative Data B->E D High Inter-lab Reproducibility (sR) C->D verifies D->E

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of (E)-Dihydro efavirenz as a Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiretroviral therapy, the purity and stability of Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), are...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapy, the purity and stability of Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), are of paramount importance. The presence of impurities can significantly impact the safety and efficacy of the final drug product. Among the known related substances of Efavirenz is (E)-Dihydro efavirenz, also recognized by the United States Pharmacopeia (USP) as Efavirenz Related Compound B. This guide provides an in-depth technical overview of the validation process for (E)-Dihydro efavirenz as a Certified Reference Material (CRM), offering a framework for its characterization and a comparison of its utility against other potential reference standards.

The establishment of a well-characterized CRM for (E)-Dihydro efavirenz is critical for the accurate quantification of this impurity in Efavirenz drug substance and finished products. As a reduction product of the active pharmaceutical ingredient (API), its presence can be indicative of specific pathways in the manufacturing process or degradation under certain storage conditions. This guide will elucidate the experimental methodologies required to establish its identity, purity, and stability, thereby ensuring its suitability as a reliable standard for quality control and regulatory compliance.

The Genesis of (E)-Dihydro efavirenz: A Matter of Reduction

(E)-Dihydro efavirenz, with the chemical name (4S)-6-Chloro-4-[(1E)-2-cyclopropylethenyl]-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is structurally very similar to Efavirenz, with the key difference being the reduction of the alkyne group to a trans-alkene. This transformation is a critical consideration in the process chemistry and stability studies of Efavirenz. The formation of this impurity underscores the need for robust analytical methods capable of separating and quantifying this closely related compound. A validated CRM is indispensable for the development and validation of such methods.

Comparative Analysis: Why (E)-Dihydro efavirenz is a Critical Reference Material

While Efavirenz has several potential impurities, including metabolites like 8-hydroxyefavirenz and process-related impurities, (E)-Dihydro efavirenz holds particular importance as a reference standard for several reasons:

  • Process and Degradation Marker: Its formation via reduction highlights specific chemical vulnerabilities in the Efavirenz molecule. Monitoring its levels can provide valuable insights into process control and degradation pathways.

  • Chromatographic Challenge: Due to its structural similarity to Efavirenz, it can be challenging to resolve chromatographically. A CRM is essential for developing and validating analytical methods with sufficient specificity.

  • Regulatory Recognition: Its designation as "Efavirenz USP Related Compound B" signifies its regulatory relevance and the need for its control.

Compared to metabolic impurities, which are more relevant for in-vivo studies, (E)-Dihydro efavirenz is a direct indicator of the chemical purity of the drug substance and product.

The Validation Workflow for a Certified Reference Material

The certification of (E)-Dihydro efavirenz as a CRM is a rigorous, multi-step process designed to ensure its identity, purity, and stability. The following diagram illustrates the typical workflow:

CRM Validation Workflow cluster_0 Material Acquisition & Initial Assessment cluster_1 Comprehensive Characterization cluster_2 Performance & Stability Evaluation cluster_3 Certification & Documentation synthesis Synthesis & Purification initial_char Initial Characterization (TLC, Melting Point) synthesis->initial_char structural_elucidation Structural Elucidation (NMR, MS) initial_char->structural_elucidation purity_assessment Purity Assessment (HPLC, DSC) structural_elucidation->purity_assessment residual_solvents Residual Solvents & Water Content purity_assessment->residual_solvents homogeneity Homogeneity Testing residual_solvents->homogeneity stability Stability Studies (Long-term & Accelerated) homogeneity->stability uncertainty Uncertainty Assessment stability->uncertainty coa Certificate of Analysis Generation uncertainty->coa

Caption: A typical workflow for the validation and certification of a pharmaceutical reference material.

Experimental Protocols for Validation

The following sections detail the key experimental protocols for the comprehensive characterization and validation of (E)-Dihydro efavirenz as a CRM.

Structural Elucidation

The unambiguous confirmation of the chemical structure of (E)-Dihydro efavirenz is the foundational step in its validation. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and stereochemistry of (E)-Dihydro efavirenz.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Protocol:

    • Prepare a solution of (E)-Dihydro efavirenz in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra.

    • Analyze the spectra to assign all proton and carbon signals and confirm the connectivity of the molecule, paying close attention to the signals of the ethenyl protons to confirm the E (trans) configuration.

  • Trustworthiness: The combination of 1D and 2D NMR techniques provides a self-validating system for structural confirmation, where the connectivity established through different experiments must be consistent.

b. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of (E)-Dihydro efavirenz.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI).

  • Protocol:

    • Prepare a dilute solution of (E)-Dihydro efavirenz in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or analyze via LC-MS.

    • Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion.

    • Perform tandem MS (MS/MS) to obtain the fragmentation pattern.

  • Trustworthiness: The accurate mass measurement provides a high degree of confidence in the elemental composition, while the fragmentation pattern serves as a unique fingerprint for the molecule.

Purity Assessment

The purity of the CRM is a critical parameter and is typically determined by a mass balance approach, combining data from multiple analytical techniques.

a. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the chromatographic purity of (E)-Dihydro efavirenz and to separate it from Efavirenz and other related impurities.[1]

  • Instrumentation: An HPLC system with a UV detector.

  • Protocol:

    • Chromatographic Conditions:

      • Column: A cyano column is often effective for separating homologs with double and triple bonds.[1]

      • Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

      • Flow Rate: Typically 1.0 mL/min.

      • Detection Wavelength: Based on the UV spectrum of (E)-Dihydro efavirenz (e.g., 247 nm).[2]

    • Procedure:

      • Prepare a standard solution of (E)-Dihydro efavirenz at a known concentration.

      • Inject the solution into the HPLC system.

      • Analyze the chromatogram for the presence of any impurities.

      • Calculate the purity by area normalization, assuming all impurities have a similar response factor, or by using a reference standard for any known impurities.

  • Trustworthiness: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

b. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the purity of (E)-Dihydro efavirenz by measuring its melting point and heat of fusion.

  • Instrumentation: A calibrated DSC instrument.

  • Protocol:

    • Accurately weigh a small amount of the sample into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

    • Record the heat flow as a function of temperature.

    • Determine the melting point from the onset or peak of the endotherm. The melting point for (E)-Dihydro Efavirenz is reported to be in the range of 120-124°C.

  • Trustworthiness: The sharpness of the melting endotherm provides an indication of the purity of the crystalline material.

Homogeneity and Stability Studies
  • Objective: To ensure that the entire batch of the CRM is uniform and that it remains stable under specified storage conditions for a defined period.

  • Protocol:

    • Homogeneity Testing:

      • Randomly sample multiple units from the batch of the CRM.

      • Analyze each sample in replicate using a validated, high-precision analytical method (e.g., HPLC).

      • Perform a statistical analysis (e.g., ANOVA) to ensure that there is no significant variation between units.

    • Stability Testing:

      • Store aliquots of the CRM under long-term (e.g., 2-8°C) and accelerated (e.g., 40°C/75% RH) conditions.

      • Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).

      • Monitor for any degradation and changes in purity.

  • Trustworthiness: A comprehensive stability program provides the data to establish a retest date or shelf life for the CRM, ensuring its continued fitness for purpose.

Data Presentation and Comparison

The following table summarizes the key analytical parameters for the validation of (E)-Dihydro efavirenz as a CRM, with a comparison to other potential Efavirenz-related reference standards.

Parameter(E)-Dihydro efavirenz (CRM)8-Hydroxyefavirenz (Metabolite Standard)Process Impurity X (Hypothetical)
Identity Confirmation HRMS, ¹H & ¹³C NMRHRMS, ¹H & ¹³C NMRHRMS, ¹H & ¹³C NMR
Purity (HPLC) ≥ 99.5%≥ 98.0%≥ 95.0%
Purity (DSC) Sharp endotherm, consistent with HPLCMay not be applicable if not crystallineDependent on physical state
Homogeneity (RSD) ≤ 1.0%≤ 2.0%≤ 2.0%
Long-term Stability Stable for ≥ 36 months at 2-8°CStability in solution may be limitedStability dependent on chemical nature
Primary Application Quantification of process/degradation impurityPharmacokinetic/metabolism studiesIn-process control

Conclusion

The validation of (E)-Dihydro efavirenz as a Certified Reference Material is a scientifically rigorous process that underpins the quality control of Efavirenz. By following a structured workflow that includes comprehensive characterization, purity assessment, and stability testing, a reliable and trustworthy CRM can be established. This guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals to understand and implement the validation of this critical analytical standard, thereby ensuring the safety and efficacy of Efavirenz-based therapies.

References

  • Montgomery, E. R., Edmanson, A. L., Cook, S. C., & Hovsepian, P. K. (2001). Development and validation of a reverse-phase HPLC method for analysis of efavirenz and its related substances in the drug substance and in a capsule formulation. Journal of Pharmaceutical and Biomedical Analysis, 25(2), 267–284. [Link]

  • Singh, S., et al. (2018). Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. Journal of Pharmaceutical and Biomedical Analysis, 150, 148-161.
  • Sharma, S. D., & Singh, G. (2013). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33.
  • ResearchGate. (n.d.). Results of forced degradation studies of efavirenz. Retrieved from [Link]

  • Bordin, N. A., et al. (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences, 110(10), 3362-3366.
  • Patel, P. N., et al. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. Journal of Taibah University Medical Sciences, 12(3), 249-257.
  • BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards. Retrieved from [Link]

  • Langmann, P., et al. (1999). High-performance liquid chromatography method for analyzing the antiretroviral agent efavirenz in human plasma. Therapeutic Drug Monitoring, 21(4), 409-414.
  • PubChem. (n.d.). (4S)-6-Chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-benzo[d][1][3]oxazin-2-one. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Veeprho. (n.d.). Efavirenz Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Efavirenz-impurities. Retrieved from [Link]

  • Ribeiro, J. A., et al. (2007). Efavirenz related compounds preparation by hydrolysis procedure: Setting reference standards for chromatographic purity analysis. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 298-303.
  • Mulla, S., et al. (2014). Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent. Journal of Pharmaceutical and Biomedical Analysis, 98, 268-274.

Sources

Validation

A Comparative Guide to the Chemical Stability of Efavirenz and (E)-Dihydro efavirenz

This guide provides an in-depth comparative analysis of the chemical stability of Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), and its close structural analogue, (E)-Dihydro efavirenz....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical stability of Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), and its close structural analogue, (E)-Dihydro efavirenz. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmaceutical analysis, and formulation science. By elucidating the intrinsic stability profiles of these two molecules, we aim to provide valuable insights that can inform drug design, candidate selection, and formulation strategies.

Introduction: The Quest for More Stable Antiretroviral Agents

Efavirenz has been a critical component of antiretroviral therapy (ART) for the treatment of HIV-1 infection for many years. Its efficacy in suppressing viral replication is well-established. However, like many complex organic molecules, Efavirenz is susceptible to degradation under various environmental conditions, which can impact its potency, safety, and shelf-life. The primary degradation pathway for Efavirenz involves the hydrolysis of its cyclic carbamate moiety.[1] This inherent instability necessitates careful consideration during drug manufacturing, formulation, and storage.

The development of analogues of existing drugs is a common strategy to improve upon their pharmacological or physicochemical properties. (E)-Dihydro efavirenz, in which the cyclopropylacetylene side chain of Efavirenz is reduced to a cyclopropylethenyl (vinyl) group, represents such an analogue. While the primary motivation for synthesizing analogues is often to enhance biological activity or overcome resistance, understanding their chemical stability is equally crucial for their potential as drug candidates. This guide will explore the anticipated differences in stability between Efavirenz and (E)-Dihydro efavirenz based on their distinct chemical structures.

Structural Comparison and Hypothesized Stability Differences

The key structural difference between Efavirenz and (E)-Dihydro efavirenz lies in the side chain at the C4 position of the benzoxazinone ring. Efavirenz possesses a cyclopropylacetylene (alkyne) moiety, while (E)-Dihydro efavirenz features a cyclopropylethenyl (alkene) group. This seemingly minor change from a triple bond to a double bond can have significant implications for the molecule's reactivity and, consequently, its stability.

Alkynes are generally known to be less reactive than alkenes in certain reactions, such as oxidative cleavage, due to the higher bond energy of the carbon-carbon triple bond compared to a double bond.[2] Conversely, the hydration of alkynes, particularly under acidic conditions, can be slower than that of alkenes.[3] These fundamental principles of organic chemistry lead us to hypothesize that (E)-Dihydro efavirenz may exhibit a different degradation profile compared to Efavirenz, particularly under oxidative and hydrolytic stress.

Below is a diagram illustrating the structural differences between the two molecules.

Caption: Structural comparison of Efavirenz and (E)-Dihydro efavirenz.

A Proposed Framework for Comparative Stability Assessment: Forced Degradation Studies

To empirically evaluate the comparative stability of Efavirenz and (E)-Dihydro efavirenz, a forced degradation study is the most appropriate methodology. Such studies intentionally subject the drug substances to harsh conditions to accelerate their degradation, thereby revealing their intrinsic stability and potential degradation pathways.

The following experimental workflow outlines a comprehensive forced degradation study designed to compare the two compounds.

G start Prepare Stock Solutions of Efavirenz and (E)-Dihydro efavirenz stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C, solid state) stress->thermal photo Photolytic Stress (e.g., ICH Q1B conditions) stress->photo analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis quantify Quantify Remaining Parent Drug and Detect Degradation Products analysis->quantify compare Compare Degradation Profiles and Identify Key Differences quantify->compare

Caption: Experimental workflow for comparative forced degradation studies.

Experimental Protocols

The following are detailed protocols for each stress condition, designed to induce approximately 5-20% degradation, which is ideal for observing significant differences without complete degradation of the parent compound.

A. Acidic Hydrolysis

  • Prepare solutions of Efavirenz and (E)-Dihydro efavirenz in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • To 1 mL of each drug solution, add 9 mL of 0.1 M hydrochloric acid.

  • Incubate the solutions in a water bath at 80°C for 24 hours.

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

B. Basic Hydrolysis

  • Follow the same initial preparation as in the acidic hydrolysis protocol.

  • To 1 mL of each drug solution, add 9 mL of 0.1 M sodium hydroxide.

  • Incubate the solutions at 80°C for 8 hours.

  • At appropriate time points (e.g., 0, 1, 4, 8 hours), withdraw aliquots, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.

C. Oxidative Degradation

  • Prepare solutions of both compounds as described above.

  • To 1 mL of each drug solution, add 9 mL of 3% hydrogen peroxide.

  • Store the solutions at room temperature, protected from light, for 48 hours.

  • Withdraw and dilute aliquots for HPLC analysis at regular intervals.

D. Thermal Degradation

  • Weigh approximately 10 mg of each compound in the solid state into separate glass vials.

  • Place the vials in a temperature-controlled oven at 80°C for 7 days.

  • At the end of the study, dissolve the samples in a known volume of a suitable solvent and dilute for HPLC analysis.

E. Photolytic Degradation

  • Prepare solutions of both compounds in a transparent solvent (e.g., acetonitrile:water, 1:1) at 1 mg/mL.

  • Expose the solutions to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in the ICH Q1B guideline.

  • Simultaneously, keep control samples in the dark to differentiate between photolytic and thermal degradation.

  • Analyze the samples by HPLC at appropriate time points.

Hypothetical Comparative Stability Data

Based on the known degradation of Efavirenz and the anticipated reactivity of the alkene moiety in (E)-Dihydro efavirenz, the following table presents hypothetical data from the proposed forced degradation study.

Stress ConditionEfavirenz (% Degradation)(E)-Dihydro efavirenz (% Degradation)Anticipated Major Degradation Products
Acidic Hydrolysis ~15%~18%Hydrolysis of the carbamate ring for both.
Basic Hydrolysis ~20%~22%Hydrolysis of the carbamate ring for both.
Oxidative Degradation ~5%~25%Oxidative cleavage of the C=C bond in (E)-Dihydro efavirenz.
Thermal Degradation <2%<2%Both compounds are expected to be relatively stable.
Photolytic Degradation ~10%~12%Potential for isomerization and other photochemical reactions.

Rationale for Hypothetical Data:

  • Hydrolysis: The primary site of hydrolytic attack for both molecules is the cyclic carbamate. The electronic effect of the alkene versus the alkyne on the carbamate's stability is expected to be minimal, leading to similar degradation rates.

  • Oxidation: This is where the most significant difference is anticipated. The alkene in (E)-Dihydro efavirenz is more susceptible to oxidative cleavage than the alkyne in Efavirenz.[2][4][5] This would lead to a much higher percentage of degradation for the dihydro analogue under oxidative stress.

  • Thermal and Photolytic Stability: Both molecules are expected to be relatively stable to heat in the solid state. Their photostability is likely to be similar, with the chromophoric benzoxazinone ring being the primary site of light absorption.

Stability-Indicating Analytical Methodology

A robust, stability-indicating analytical method is essential to accurately quantify the parent drug and separate it from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.

Proposed HPLC Method
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 247 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: This method would need to be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness for the analysis of both Efavirenz and (E)-Dihydro efavirenz.

Conclusion and Implications for Drug Development

This comparative guide, based on fundamental chemical principles and supported by a proposed experimental framework, suggests that while Efavirenz and (E)-Dihydro efavirenz may exhibit similar stability under hydrolytic, thermal, and photolytic stress, a significant difference is anticipated in their oxidative stability. The alkene moiety in (E)-Dihydro efavirenz is predicted to be more susceptible to oxidation than the alkyne in Efavirenz.

This has important implications for drug development:

  • Formulation: If (E)-Dihydro efavirenz were to be developed as a drug, its formulation would need to include antioxidants to prevent oxidative degradation.

  • Storage: Special precautions, such as packaging under an inert atmosphere, might be necessary for the long-term storage of (E)-Dihydro efavirenz.

  • Drug-Drug Interactions: The potential for in vivo oxidative metabolism of (E)-Dihydro efavirenz might differ from that of Efavirenz, potentially leading to a different metabolite profile and different drug-drug interactions.

References

  • Fiveable. Oxidative Cleavage of Alkynes | Organic Chemistry Class Notes. Available at: [Link]

  • JoVE. 9.8: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. (2023). Available at: [Link]

  • OpenOChem Learn. Oxidative Cleavage of Alkynes. Available at: [Link]

  • Lumen Learning. Oxidative Cleavage of Alkynes | MCC Organic Chemistry. Available at: [Link]

  • Anderson, P. L., et al. (2002). Kinetics and mechanism of hydrolysis of efavirenz. Journal of pharmaceutical sciences, 91(11), 2435–2442.

Sources

Comparative

A-Comparative-Guide-to-Purity-Assessment-of-Synthesized-(E)-Dihydro-efavirenz

In the landscape of antiretroviral drug development, the meticulous characterization of synthesized active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical meth...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antiretroviral drug development, the meticulous characterization of synthesized active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of (E)-Dihydro efavirenz, a key analog of the non-nucleoside reverse transcriptase inhibitor, efavirenz. As researchers and drug development professionals, ensuring the purity of such compounds is not merely a regulatory hurdle but a critical determinant of therapeutic efficacy and patient safety.[1] This document will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower you in establishing robust purity assessment workflows.

The-Imperative-of-Purity-in-Drug-Synthesis

(E)-Dihydro efavirenz, with the molecular formula C₁₄H₁₁ClF₃NO₂, is a structural analog of efavirenz.[2] The synthesis of such complex molecules can often be accompanied by the formation of impurities, including starting materials, byproducts, and degradation products.[1] These impurities, even at trace levels, can impact the drug's stability, bioavailability, and toxicity profile, potentially leading to adverse patient outcomes.[3][4][5] Therefore, a multi-faceted analytical approach is essential to comprehensively identify and quantify any impurities present in the synthesized (E)-Dihydro efavirenz.

Orthogonal-Analytical-Techniques:-A-Comparative-Overview

A robust purity assessment strategy relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This approach minimizes the risk of overlooking impurities that may co-elute or be undetectable by a single method. The primary techniques for assessing the purity of small molecule pharmaceuticals like (E)-Dihydro efavirenz include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Analytical Technique Principle Strengths Limitations Typical Application in Purity Assessment
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, sensitivity, and quantitative accuracy. Versatile for a wide range of compounds.Co-elution of impurities with similar polarities is possible. Peak purity assessment requires a diode-array detector (DAD).Quantification of the main component and known/unknown impurities. Stability-indicating assays.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information. Quantitative NMR (qNMR) is a primary analytical method. Non-destructive.Lower sensitivity compared to MS. Complex spectra for mixtures.Structural confirmation of the API. Identification and quantification of impurities.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.High sensitivity and specificity. Provides molecular weight information. Can be coupled with chromatography (LC-MS).Isomeric and isobaric compounds can be difficult to distinguish. Ionization efficiency can vary.Identification of unknown impurities by accurate mass measurement and fragmentation analysis. Trace-level impurity detection.
Elemental Analysis (CHNS/O) Combustion of the sample to convert elements into simple gases for quantification.Determines the elemental composition of a pure substance.Not suitable for identifying and quantifying individual impurities. Requires a pure sample for accurate results.Confirmation of the empirical formula of the API.

In-Depth-Analysis-of-Key-Techniques

High-Performance-Liquid-Chromatography-(HPLC)

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the workhorse for purity determination in the pharmaceutical industry.[6][7][8][9][10] The choice of a suitable stationary phase (e.g., C8 or C18) and mobile phase composition is critical for achieving optimal separation of (E)-Dihydro efavirenz from its potential impurities.

Experimental Workflow for HPLC Purity Assessment:

Caption: Workflow for HPLC purity analysis of (E)-Dihydro efavirenz.

Detailed Protocol for RP-HPLC Method:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: X-Bridge® C8 (4.6 x 250 mm, 5 µm) or equivalent.[7]

    • Mobile Phase: A gradient of methanol and water or acetonitrile and a buffer (e.g., 0.1% phosphoric acid).[6] A simple isocratic method with methanol as the mobile phase has also been reported for efavirenz.[7]

    • Flow Rate: 0.8 mL/min.[7]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 252 nm.[7]

    • Injection Volume: 10 µL.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized (E)-Dihydro efavirenz in a suitable solvent (e.g., tert-butyl methyl ether or methanol) to a known concentration (e.g., 1 mg/mL).[7]

  • Standard Preparation:

    • Prepare a reference standard solution of (E)-Dihydro efavirenz of known purity at the same concentration as the sample solution.

  • Analysis:

    • Inject the sample and standard solutions into the HPLC system.

    • Identify the peak corresponding to (E)-Dihydro efavirenz based on its retention time relative to the standard.

    • Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Rationale for Method Parameters: The choice of a C8 column provides a good balance of retention and resolution for moderately polar compounds like (E)-Dihydro efavirenz. A UV detection wavelength of 252 nm is selected based on the UV absorbance maximum of efavirenz and its analogs.[7] The use of a DAD allows for peak purity analysis by comparing UV spectra across a single peak, providing an additional layer of confidence in the absence of co-eluting impurities.

Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[1][11][12] For (E)-Dihydro efavirenz, ¹H NMR and ¹⁹F NMR are particularly informative. Quantitative NMR (qNMR) can be employed for an accurate determination of purity without the need for a reference standard of the analyte itself, making it a primary analytical method.[13]

Key Considerations for qNMR:

  • Internal Standard: A certified internal standard with a known purity and concentration must be used. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

  • Signal Selection: Choose well-resolved signals for both the analyte and the internal standard for integration.

Experimental Workflow for qNMR Purity Assessment:

Caption: Workflow for qNMR purity analysis of (E)-Dihydro efavirenz.

Mass-Spectrometry-(MS)

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful technique for the detection and identification of impurities, even at trace levels.[1][14][15][16][17][18] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.

Application of LC-MS in Impurity Profiling:

  • Detection of Low-Level Impurities: The high sensitivity of MS allows for the detection of impurities that may not be visible in an HPLC-UV chromatogram.

  • Structural Elucidation of Impurities: Tandem mass spectrometry (MS/MS) experiments can be performed to fragment impurity ions, providing valuable structural information.

  • Confirmation of Known Impurities: LC-MS can be used to confirm the presence of known process-related impurities or degradation products by comparing their mass spectra and retention times with those of reference standards.

Elemental-Analysis

Elemental analysis (CHNS/O) is a fundamental technique used to determine the elemental composition of a compound.[][20] It serves as a crucial check for the empirical formula of the synthesized (E)-Dihydro efavirenz. A significant deviation between the experimentally determined and theoretically calculated elemental composition can indicate the presence of impurities or residual solvents.

Comparative Summary of Analytical Techniques:

Parameter HPLC-UV qNMR LC-MS Elemental Analysis
Primary Use QuantificationQuantification & StructureIdentification & QuantificationElemental Composition
Sensitivity Moderate to HighLow to ModerateVery HighLow
Specificity ModerateHighVery HighLow
Quantitative Accuracy HighVery High (Primary Method)Moderate to HighHigh (for pure compounds)
Structural Information Limited (Retention Time)HighHigh (Mass & Fragmentation)None

Conclusion

The purity assessment of synthesized (E)-Dihydro efavirenz necessitates a comprehensive and orthogonal analytical strategy. While RP-HPLC remains the primary technique for routine purity testing and quantification, it should be complemented by NMR spectroscopy for definitive structural confirmation and accurate purity determination via qNMR. LC-MS is invaluable for the sensitive detection and identification of trace-level impurities. Finally, elemental analysis provides a fundamental verification of the compound's elemental composition. By integrating these techniques, researchers and drug development professionals can establish a robust and self-validating system for ensuring the quality and safety of (E)-Dihydro efavirenz.

References

  • Barrett, J. S., et al. (2014). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLOS One. Available at: [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Available at: [Link]

  • Thompson, C. G., et al. (2015). Mass spectrometry imaging reveals heterogeneous efavirenz distribution within putative HIV reservoirs. Antimicrobial Agents and Chemotherapy, 59(5), 2944-8. Available at: [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available at: [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Available at: [Link]

  • Mutlib, A. E., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition, 27(11), 1319-1333. Available at: [Link]

  • Bhargavi, D., et al. (2013). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Analytical Chemistry Letters, 3(4), 279-287. Available at: [Link]

  • Thompson, C. G., et al. (2015). Mass Spectrometry Imaging Reveals Heterogeneous Efavirenz Distribution within Putative HIV Reservoirs. Antimicrobial Agents and Chemotherapy, 59(5), 2944-2948. Available at: [Link]

  • ResearchGate. (n.d.). Proposed MS–MS fragmentation schemes for efavirenz (a), 8-hydroxyefavirenz (b), 8,14-dihydroxyefavirenz (c), and ritonavir (d). Available at: [Link]

  • Thompson, C. G., et al. (2015). Mass Spectrometry Imaging Reveals Heterogeneous Efavirenz Distribution within Putative HIV Reservoirs. eScholarship. Available at: [Link]

  • Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. Available at: [Link]

  • Analytical Method Development and Validation of Efavirenz by Using RP- HPLC. (2024). AWS. Available at: [Link]

  • Bhargavi, D., et al. (2013). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (2011). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Available at: [Link]

  • Chavan, Y. B., et al. (2009). Stability- indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form. Academic Journals. Available at: [Link]

  • Chaitanya, M., et al. (2015). Method Development and Validation of Efavirenz by RP- HPLC Method. International Journal Of Pharma Research and Health Sciences. Available at: [Link]

  • Bentham Science Publishers. (2024). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Available at: [Link]

  • Semantic Scholar. (n.d.). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Available at: [Link]

  • ResearchGate. (2011). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Available at: [Link]

  • Google Patents. (n.d.). WO2009133538A1 - Process for the preparation of efavirenz.
  • Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536–8543. Available at: [Link]

  • Rosa, T. A., et al. (2023). Development of spectroscopic methods for assessing polymorphic content of efavirenz. Brazilian Journal of Pharmaceutical Sciences, 59. Available at: [Link]

  • Pharmaffiliates. (n.d.). Efavirenz-impurities. Available at: [Link]

  • PubMed. (2021). A Concise Analytical Profile of Efavirenz: Analytical Methodologies. Available at: [Link]

  • Jetir.Org. (n.d.). REVIEW ON METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ AS A DOSAGE FORM BY UV SPECTROPHOTOMETER. Available at: [Link]

  • FireScholars. (n.d.). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. Available at: [Link]

  • SciELO. (2023). Development of spectroscopic methods for assessing polymorphic content of efavirenz. Available at: [Link]

  • PMC. (2025). Impact of Dihydrocapsaicin on the Metabolism of Efavirenz In Vitro and In Vivo. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Dihydro efavirenz, (E)-

This document provides essential, step-by-step guidance for the safe and compliant disposal of Dihydro efavirenz, (E)-, a compound structurally related to the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavir...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of Dihydro efavirenz, (E)-, a compound structurally related to the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. Given the toxicological profile of the parent compound, Efavirenz—including potential reproductive hazards and high aquatic toxicity—a precautionary approach dictates that Dihydro efavirenz, (E)- be managed as a hazardous pharmaceutical waste.[3]

The core objective of this guide is to provide a clear, scientifically-grounded framework that moves beyond simple instruction to explain the causality behind each procedural step. This ensures that researchers, scientists, and drug development professionals can implement these protocols with a full understanding of the associated risks and the rationale for their mitigation.

Hazard Assessment and Waste Classification

Dihydro efavirenz, (E)- is identified as a "pharmaceutical related compound of unknown potency."[2] In the absence of specific toxicological data for this analogue, best practices require referencing the Safety Data Sheet (SDS) of the parent compound, Efavirenz. Efavirenz is classified with significant health and environmental hazards.

Causality: The principle of chemical analogy is a cornerstone of laboratory safety. Structurally similar molecules often exhibit comparable toxicological and ecotoxicological profiles. Therefore, treating Dihydro efavirenz, (E)- with the same level of caution as Efavirenz is a scientifically validated, risk-averse approach mandated by safety management systems.

Table 1: Hazard Profile based on Efavirenz Data | Hazard Category | GHS Pictogram | Hazard Statement | Significance & Rationale | | :--- | :---: | :--- | :--- | | Acute Toxicity |

ngcontent-ng-c2487356420="" class="ng-star-inserted">
| H302: Harmful if swallowed. | Ingestion poses a significant health risk. This dictates strict prohibition of eating, drinking, or smoking in handling areas to prevent accidental ingestion.[4][5] | | Reproductive Toxicity |

| H360:  May damage fertility or the unborn child.[3] | This is a critical hazard, requiring stringent handling procedures and specialized training for all personnel, particularly those of reproductive age.[5] |
| Environmental Hazard  |

| H410:  Very toxic to aquatic life with long lasting effects.[3] | This classification is the primary driver for the absolute prohibition of drain disposal ("sewering"), as mandated by the EPA.[6][7] Release into waterways can cause significant, persistent ecological damage. |

Due to these hazards, Dihydro efavirenz, (E)- waste must be classified and managed as Hazardous Pharmaceutical Waste . It should never be disposed of as common trash or via the sanitary sewer.

Core Principles of Safe Disposal

Effective disposal is governed by three interdependent principles: personnel protection, environmental preservation, and regulatory adherence.

  • Protecting Personnel (OSHA Alignment): The primary route of exposure for laboratory personnel includes inhalation of aerosols, dermal contact, and accidental ingestion.[4][8] Occupational Safety and Health Administration (OSHA) guidelines for handling cytotoxic and hazardous drugs emphasize the use of a "hierarchy of controls," including engineering controls (e.g., chemical fume hoods), administrative controls (e.g., Standard Operating Procedures), and Personal Protective Equipment (PPE).[5][9]

  • Protecting the Environment (EPA Alignment): The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[10] The prohibition on sewering hazardous pharmaceuticals is a key component of these regulations to prevent contamination of public waterways.[11][7]

  • Ensuring Compliance: All waste must be collected by a licensed environmental management vendor for final disposal.[12] This ensures that the waste is handled, transported, and destroyed in accordance with federal and state regulations, with a verifiable chain of custody.

Step-by-Step Disposal Protocol

This protocol outlines the mandatory, self-validating steps for the disposal of research quantities of Dihydro efavirenz, (E)-.

Step 1: Personnel Preparation & Personal Protective Equipment (PPE)

Before handling the compound or its waste, personnel must don the appropriate PPE. This is a non-negotiable first line of defense.

  • Primary Barrier (Gloves): Wear two pairs of chemotherapy-rated nitrile gloves.

    • Causality: Double-gloving provides redundancy. If the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.[5]

  • Body Protection (Lab Coat): Wear a disposable, solid-front gown or a dedicated lab coat with tight cuffs.

    • Causality: Prevents contamination of personal clothing and skin from spills or splashes.

  • Eye Protection (Goggles): Wear chemical splash goggles.

    • Causality: Protects the eyes from splashes of liquid waste or airborne particles of solid waste.[2]

Step 2: Waste Segregation and Containment

All waste streams must be segregated at the point of generation. Cross-contamination of waste streams can create complex and expensive disposal challenges.

  • Solid Waste:

    • Description: Unused or expired pure compound, contaminated weigh paper, pipette tips, vials, and contaminated PPE (gloves, gowns).

    • Procedure:

      • Collect all solid waste in a dedicated, rigid, leak-proof container lined with a heavy-duty plastic bag.

      • The container must be kept closed except when actively adding waste.

      • Ensure the container is compatible with the waste and will not degrade.

  • Liquid Waste:

    • Description: Solutions containing Dihydro efavirenz, (E)-, including experimental reaction mixtures and rinsing solvents.

    • Procedure:

      • Collect all liquid waste in a dedicated, shatter-resistant, leak-proof container (e.g., a plastic-coated glass or polyethylene bottle).

      • Use a vented cap if there is a potential for gas generation.

      • Do not mix incompatible waste streams. Maintain separate containers for halogenated and non-halogenated solvents if required by your institution.

Step 3: Labeling of Waste Containers

Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal by all personnel.

  • Procedure:

    • Affix a "Hazardous Waste" label to each container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • Full Chemical Name: "Dihydro efavirenz, (E)-" and any solvents.

      • Accumulation Start Date.

      • Hazard Characteristics: "Toxic," "Environmental Hazard."

      • Generator's Name and Location (Lab/PI).

Step 4: Decontamination of Work Area

Thorough decontamination renders the work area safe for subsequent operations.

  • Procedure:

    • Prepare a decontamination solution (e.g., a strong laboratory detergent).

    • Wipe down all surfaces (fume hood, benchtop, balance) with the solution, working from areas of lower contamination to higher contamination.

    • Follow with a rinse of deionized water and then a final wipe with 70% ethanol or another appropriate solvent.

    • All cleaning materials (wipes, pads) are considered solid hazardous waste and must be disposed of in the designated container.[13]

Step 5: Temporary Storage (Satellite Accumulation)

Containers must be stored safely in a designated Satellite Accumulation Area (SAA) before collection.

  • Procedure:

    • The SAA must be at or near the point of generation and under the control of the lab personnel.

    • Store containers in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

    • Keep containers closed and ensure labels are visible.

Step 6: Final Disposal via Licensed Vendor

This is the only acceptable method for the final disposition of this waste.

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full, sealed, and properly labeled waste containers.

    • The EHS department will consolidate the waste for pickup by a licensed hazardous waste disposal company.

    • The required method of destruction is high-temperature incineration , which is effective for destroying complex organic molecules and preventing their release into the environment.[12][14]

Disposal Workflow Diagram

The following diagram illustrates the complete, compliant workflow for managing Dihydro efavirenz, (E)- waste.

G cluster_waste Waste Streams start_node start_node process_node process_node waste_node waste_node ppe_node ppe_node action_node action_node final_node final_node start Waste Generation (Dihydro efavirenz, (E)-) ppe Don Appropriate PPE - Double Nitrile Gloves - Safety Goggles - Lab Coat start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid Solid Waste (Contaminated PPE, Labware) segregate->solid liquid Liquid Waste (Solutions, Solvents) segregate->liquid sharps Contaminated Sharps (Needles, Glassware) segregate->sharps decon Decontaminate Work Area & Doff PPE segregate->decon  After Handling solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Puncture-Proof Sharps Container sharps->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange Pickup by EHS for Licensed Waste Vendor storage->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Disposal workflow for Dihydro efavirenz, (E)-.

Emergency Spill Procedures

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure.

  • ALERT: Immediately alert personnel in the vicinity.

  • EVACUATE: If the spill is large or involves highly volatile solvents, evacuate the immediate area.

  • PROTECT: Don appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles. For larger spills, respiratory protection may be necessary.

  • CONTAIN: Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite), working from the outside in.

  • CLEAN: Collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.

  • DECONTAMINATE: Clean the spill area following the decontamination protocol in Step 4.

  • REPORT: Report the incident to your laboratory supervisor and institutional EHS department.

By implementing this comprehensive guide, laboratories can ensure that the disposal of Dihydro efavirenz, (E)- is conducted with the highest standards of safety, environmental responsibility, and regulatory compliance.

References

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy.[Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA).[Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed.[Link]

  • (E)-Dihydro Efavirenz. ChemBK.[Link]

  • Efavirenz. PubChem, National Center for Biotechnology Information.[Link]

  • Material Safety Data Sheets Efavirenz USP RC B. Cleanchem Laboratories.[Link]

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts.[Link]

  • Degradation kinetics for efavirenz in wastewater effluents using UV light of 365 nm wavelength. ResearchGate.[Link]

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Waste Today Magazine.[Link]

  • Forced degradation study for efavirenz. ResearchGate.[Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).[Link]

  • Dihydro efavirenz, (E)-. PubChem, National Center for Biotechnology Information.[Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).[Link]

  • Results of forced degradation studies of efavirenz. ResearchGate.[Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA).[Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).[Link]

  • Monitoring and optimizing the biocatalytic degradation of efavirenz with immobilized Trametes versicolor laccase... University of Johannesburg.[Link]

  • Results of the degradation of efavirenz in biological matrix of stability studies. ResearchGate.[Link]

  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization (PAHO).[Link]

  • Efavirenz Safety Data Sheet. ChemDmart.[Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis.[Link]

  • Chemical structure of efavirenz. ResearchGate.[Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).[Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health (NIH).[Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization (WHO).[Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydro efavirenz, (E)-
Reactant of Route 2
Reactant of Route 2
Dihydro efavirenz, (E)-
© Copyright 2026 BenchChem. All Rights Reserved.